4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXRWFGXMQZLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949560 | |
| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26751-24-6 | |
| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Introduction
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound featuring a benzimidazole core fused to a saturated six-membered ring. This unique structural arrangement, combining a pharmacologically significant imidazole moiety with a conformationally restricted cyclohexene backbone and a carboxylic acid group, makes it a valuable scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors and have been investigated for anticancer properties through the inhibition of key metabolic enzymes.[1] Furthermore, the parent compound itself is recognized as a conformationally restricted inhibitor of the thrombin-activatable fibrinolysis inhibitor (TAFI), highlighting its therapeutic relevance.[3]
This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule for synthesis, characterization, and application in novel therapeutic design.
Molecular Structure and Identification
The foundational identity of a compound is established by its structure and unique identifiers. The structure of this compound is characterized by the fusion of an imidazole ring with a 4,5,6,7-tetrahydrobenzene system, with a carboxylic acid substituent at the 5-position.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.1 | ~170-180 | Acidic proton, highly deshielded. Carbonyl carbon. |
| Imidazole N-H | 8.0 - 10.0 | - | Exchangeable proton on nitrogen. |
| Imidazole C-H | ~7.5 - 8.0 | ~135-145 | Proton on the imidazole ring. |
| Tetrahydro Ring (-CH-, -CH₂-) | 1.8 - 3.0 | ~20-40 | Aliphatic protons and carbons in the saturated ring. |
Rationale: The chemical shifts are extrapolated from known values for similar structural motifs. [1]Protons on the tetrahydro ring will appear as complex multiplets in the aliphatic region, while the carboxylic acid and imidazole N-H protons will be broad singlets in the downfield region. [1] C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| N-H (Imidazole) | 3100 - 3300 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=N / C=C (Imidazole) | 1500 - 1650 | Stretching |
Experimental Protocol: Identity and Purity Confirmation by HPLC-MS
To ensure trustworthiness in research, a self-validating protocol is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for confirming both the identity and purity of a chemical entity in a single, robust workflow.
Objective: To confirm the molecular identity and assess the purity of a sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution with the same solvent for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Validation and Interpretation:
-
Identity Confirmation: The primary peak in the chromatogram should correspond to a mass spectrum showing a prominent ion at m/z 167.08 ([M+H]⁺ for C₈H₁₀N₂O₂). The presence of this specific mass at the expected retention time provides high confidence in the compound's identity.
-
Purity Assessment: The purity is determined by integrating the area of the main peak in the UV chromatogram (monitored at ~254 nm) and expressing it as a percentage of the total peak area. A purity level of >98% is typically required for drug development applications.
Conclusion
This compound is a compound of significant interest due to its unique structural features and its role as a versatile building block in medicinal chemistry. Its physicochemical profile—characterized by moderate lipophilicity, defined acidic and basic centers, and multiple handles for chemical modification—makes it an attractive starting point for the synthesis of novel therapeutic agents. The analytical methodologies outlined in this guide provide a robust framework for its unambiguous identification and quality control, ensuring the integrity of research and development efforts that utilize this important scaffold.
References
-
4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride - PubChem. PubChem. Available at: [Link].
-
4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid - ChemBK. ChemBK. Available at: [Link].
-
This compound - LookChem. LookChem. Available at: [Link].
-
4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid - MySkinRecipes. MySkinRecipes. Available at: [Link].
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link].
Sources
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
CAS Number: 26751-24-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, a pivotal heterocyclic scaffold in medicinal chemistry. With the identified CAS Number 26751-24-6, this document delves into its chemical identity, synthesis, and physicochemical properties, and explores its significant role as a versatile intermediate in the development of novel therapeutic agents. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, spectroscopic data, and insights into the structure-activity relationships of its derivatives.
Introduction and Chemical Identity
This compound is a unique heterocyclic compound featuring a benzimidazole core fused to a saturated six-membered ring and bearing a carboxylic acid functional group.[1][2] This distinct architecture imparts a combination of rigidity and conformational flexibility, making it an attractive scaffold for designing molecules with specific biological activities.[1] Its molecular formula is C₈H₁₀N₂O₂ and it has a molecular weight of 166.18 g/mol .[3][4] The presence of both hydrogen bond donors and acceptors, along with a carboxylic acid moiety capable of forming salt bridges and other interactions, underpins its utility in medicinal chemistry.[1]
This compound has garnered significant attention as a key building block in the synthesis of a variety of biologically active molecules, most notably as a precursor to selective cyclooxygenase-2 (COX-2) inhibitors and potent 5-hydroxytryptamine (5-HT3) receptor antagonists.[1] Its unique substitution pattern provides a foundation for developing compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and antiemetic agents.
Synthesis and Mechanism
The primary route for the synthesis of this compound is the Phillips-Ladenburg reaction .[1] This classic method for benzimidazole synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions.[1] In the case of the target molecule, a key adaptation is the use of a cyclohexene-1-carboxylic acid derivative as the carboxylic acid precursor.[1]
The reaction proceeds through an initial protonation of the carboxylic acid, which then undergoes nucleophilic attack by the amino groups of the diamine. This is followed by a cyclodehydration step to form the imidazole ring.[1]
Experimental Protocol: Phillips-Ladenburg Synthesis
Materials:
-
ortho-Phenylenediamine
-
Cyclohexene-1-carboxylic acid (or a suitable derivative)
-
10% Ammonium chloride (NH₄Cl) in ethanol
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ortho-phenylenediamine and a molar equivalent of cyclohexene-1-carboxylic acid in ethanol.
-
Add a catalytic amount of 10% ammonium chloride in ethanol to the mixture.[1]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
Caption: Phillips-Ladenburg synthesis workflow.
Physicochemical and Spectroscopic Data
| Property | Data |
| CAS Number | 26751-24-6 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Expected to be a colorless crystalline solid.[3] |
| Solubility | Good solubility in water.[3] |
| ¹H NMR (Predicted) | δ 10-12 ppm: Broad singlet (1H, -COOH)δ 8-10 ppm: Singlet (1H, Imidazole NH)δ 1-3 ppm: Multiplet (7H, Tetrahydro ring protons) |
| ¹³C NMR (Predicted) | Signals corresponding to the carboxylic acid carbonyl, imidazole carbons, and aliphatic carbons of the tetrahydro ring are expected. |
| IR (cm⁻¹) (Predicted) | Characteristic absorptions for O-H (carboxylic acid), N-H (imidazole), C=O (carbonyl), and C-N stretching are anticipated. |
| Mass Spec (Predicted) | Molecular ion peak (M+) at m/z 166. |
Applications in Drug Discovery and Structure-Activity Relationships
The true value of this compound lies in its role as a versatile scaffold for the synthesis of potent and selective therapeutic agents.
Selective COX-2 Inhibitors
A significant area of application for this compound is in the development of selective COX-2 inhibitors. Derivatives have been synthesized and shown to exhibit high potency, with IC₅₀ values in the sub-micromolar range and high selectivity indices.[1]
The structure-activity relationship (SAR) studies of these derivatives reveal several key features:
-
The Tetrahydro-benzoimidazole Core: This partially saturated ring system provides a rigid framework that can be appropriately substituted to achieve selective binding to the COX-2 active site.
-
The Carboxylic Acid Group: While often derivatized into amides or esters in the final drug candidates, the carboxylic acid is a crucial handle for synthetic modifications. In some contexts, the acidic proton of the imidazole NH group is important for anti-inflammatory activity.
-
Substitutions at the Imidazole Nitrogen: The nature of the substituent on the imidazole nitrogen can significantly influence potency and selectivity.
-
Substitutions at the C2 Position: Aromatic or heteroaromatic groups at the C2 position are common in potent COX-2 inhibitors.
Caption: Key structural features for biological activity.
5-HT3 Receptor Antagonists
Derivatives of this compound have also been investigated as potent 5-HT3 receptor antagonists. These agents have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome. SAR studies in this area have shown that converting the carboxylic acid to various amides can lead to highly potent compounds.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis via the Phillips-Ladenburg reaction, coupled with its versatile chemical nature, makes it an invaluable starting material for the construction of complex and biologically active molecules. The demonstrated success in generating potent COX-2 inhibitors and 5-HT3 receptor antagonists from this scaffold underscores its importance and potential for future drug discovery efforts. This guide has provided a foundational understanding of its synthesis, properties, and applications, and it is hoped that it will serve as a useful resource for researchers in the field.
References
-
ChemBK. (2024, April 9). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
A Multi-technique Approach to the Definitive Structure Elucidation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No: 26751-24-6). Moving beyond a simple recitation of techniques, this document details the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind the experimental sequence is explained, establishing a self-validating workflow that culminates in a definitive structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust and logical framework for characterizing novel heterocyclic compounds.
Introduction: The Significance of the Tetrahydrobenzoimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its partially saturated analog, this compound, represents a critical synthetic intermediate and a conformationally restricted building block for designing novel bioactive molecules.[2][3] Its unique three-dimensional structure offers distinct advantages for probing biological targets, from inhibiting enzymes like thrombin activatable fibrinolysis inhibitor (TAFI) to serving as a precursor in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[3][4]
The Elucidation Strategy: An Integrated Spectroscopic Workflow
The structure of a novel or synthesized compound cannot be proven by a single technique. A robust elucidation relies on an integrated approach where orthogonal methods provide complementary information. Our strategy begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.
The workflow is as follows:
-
High-Resolution Mass Spectrometry (HRMS): To establish the exact molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To provide definitive evidence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete ¹H and ¹³C framework and establish through-bond connectivity.
-
X-ray Crystallography (Optional Gold Standard): For ultimate confirmation of the 3D structure in the solid state, should a suitable crystal be obtained.[6]
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Blueprint
Causality: Before attempting to assemble the structure, we must first confirm the elemental composition. High-resolution mass spectrometry provides the necessary mass accuracy to distinguish between isobaric formulas, thereby validating the molecular formula derived from the synthesis.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform internal calibration to ensure high mass accuracy (< 5 ppm).
Anticipated Data and Interpretation
The primary objective is to observe the [M+H]⁺ ion and match its exact mass to the calculated value for C₈H₁₁N₂O₂⁺. This provides the first piece of irrefutable evidence for the compound's elemental makeup.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₈H₁₀N₂O₂ | Hypothesized formula. |
| Calculated [M+H]⁺ | 167.07640 | For the protonated species C₈H₁₁N₂O₂⁺. |
| Observed m/z | ~167.0764 ± 5 ppm | Confirms the elemental composition unambiguously.[4] |
| Isotope Pattern | Match theoretical | Validates the presence and number of carbon atoms. |
FTIR Spectroscopy: Functional Group Identification
Causality: With the molecular formula confirmed, FTIR spectroscopy is employed to rapidly identify the characteristic vibrational modes of the functional groups predicted by the hypothesized structure. This is a crucial and rapid validation step.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid-state sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Anticipated Data and Interpretation
The IR spectrum is expected to show highly characteristic peaks for both the carboxylic acid and the benzimidazole moieties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Carboxylic Acid O–H | Stretching | 2500–3300 (very broad) | Definitive evidence of the carboxylic acid group, broadened by hydrogen bonding.[7][8] |
| Imidazole N–H | Stretching | ~3100–3400 (medium, broad) | Often overlaps with the broad O–H stretch. |
| Aliphatic C–H | Stretching | 2850–2960 (strong) | Confirms the saturated tetrahydro- portion of the ring. |
| Carboxylic Acid C=O | Stretching | ~1700–1725 (strong, sharp) | Unambiguous confirmation of the carbonyl group.[4][7] |
| Imidazole C=N | Stretching | ~1550-1620 (medium) | Indicates the presence of the imidazole ring.[4] |
NMR Spectroscopy: The Definitive Connectivity Map
Causality: While MS confirms the formula and IR identifies the parts, NMR spectroscopy reveals how those parts are connected. A full suite of NMR experiments is non-negotiable for providing a complete, atom-by-atom map of the molecular structure. The choice of a polar aprotic solvent like DMSO-d₆ is deliberate, as it allows for the observation of exchangeable protons (N-H and O-H).
NMR Experimental Workflow
Caption: Logical sequence of NMR experiments for full characterization.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.
Anticipated ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Interpretation |
| H-acid (-COOH) | ~12.1 | Broad singlet | 1H | Highly deshielded, exchangeable proton of the carboxylic acid.[4] |
| H-imidazole (N-H) | ~8.0-10.0 | Broad singlet | 1H | Exchangeable proton on the imidazole ring.[4] |
| H2 (imidazole) | ~7.5-8.0 | Singlet | 1H | Isolated proton on the imidazole ring. |
| H5 | ~2.8-3.2 | Multiplet | 1H | Methine proton adjacent to the carboxylic acid. |
| H4, H6, H7 | ~1.8-2.5 | Complex multiplets | 6H | Protons of the three methylene groups in the tetrahydro ring.[4] |
Anticipated ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal | Interpretation |
| C=O (acid) | ~175 | Absent | Carboxylic acid carbonyl carbon.[9] |
| C2 (imidazole) | ~140-145 | Positive (CH) | Imidazole methine carbon. |
| C3a, C7a (bridgehead) | ~125-135 | Absent | Quaternary carbons of the fused ring system. |
| C5 | ~40-50 | Positive (CH) | Aliphatic methine carbon. |
| C4, C6, C7 | ~20-30 | Negative (CH₂) | Aliphatic methylene carbons. |
Validating with 2D NMR: The Final Proof of Connectivity
-
COSY (¹H-¹H Correlation): This experiment is critical for tracing the proton network within the six-membered ring. We expect to see correlations between H5 and the adjacent protons on C4 and C6, and further correlations tracing around the aliphatic ring.
-
HSQC (¹H-¹³C Correlation): This provides direct, one-bond correlations, definitively linking each proton signal to its attached carbon signal from the tables above. For example, the signal at δ ~3.0 ppm will correlate with the carbon signal at δ ~45 ppm, assigning them both to the C5/H5 pair.
-
HMBC (¹H-¹³C Long-Range Correlation): This is the ultimate tool for assembling the molecular fragments. Key expected correlations that would lock in the structure include:
-
A correlation from the H5 proton to the carboxylic C=O carbon .
-
Correlations from the H4 and H6 protons to the bridgehead carbons C7a and C3a , respectively.
-
A correlation from the imidazole H2 proton to both bridgehead carbons C3a and C7a .
-
X-Ray Crystallography: The Unambiguous 3D Structure
While the spectroscopic data provides a definitive connectivity map, single-crystal X-ray crystallography offers the gold standard for structural confirmation by providing an exact 3D model of the molecule in the solid state.[6]
Experimental Protocol
-
Crystal Growth: Grow a single crystal of suitable quality by slow evaporation from a solvent such as ethanol or an ethanol/water mixture.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure would not only confirm the connectivity established by NMR but also provide invaluable insight into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and imidazole groups, which dictate the solid-state packing.[10][11][12]
Conclusion
The structure elucidation of this compound is achieved not by a single measurement but by the logical and systematic synthesis of data from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the elemental formula. FTIR spectroscopy validates the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity. Each step serves to validate the previous one, creating a self-consistent and irrefutable body of evidence that confirms the proposed structure. This rigorous, multi-technique approach represents a benchmark protocol for the characterization of novel heterocyclic compounds in any research or industrial setting.
References
-
Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Chemistry and Applications of Benzimidazole and its Derivatives. [Link]
-
IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
ResearchGate. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
ChemBK. (2024). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from ChemBK. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
-
IUCr. (n.d.). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Retrieved from IUCr. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). MS (GC) of 4,5,6,7-Tetrahydro-1H-benzimidazol-5-carboxylic acid. AIST. [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
JAM. (2026). Chemistry (CY) Syllabus. [Link]
-
University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from UCD. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]
-
NPTEL. (2013). Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]
-
MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from MDPI. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
ResearchGate. (n.d.). Table 4: 1H-NMR, 13C-NMR, and Mass spectra for Compounds 5a-n. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzamide. NIST WebBook. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid"
The structural similarity of the title compound to other known pharmacophores suggests a wider range of potential biological activities that warrant further investigation. [4]* Anticancer Activity: Benzimidazole derivatives are being investigated as potent anticancer agents, with some inducing apoptosis (programmed cell death) in leukemic cells. [3][11]* Antimicrobial Activity: The benzimidazole nucleus is a component of compounds with documented antibacterial and antifungal properties. [2][4][12]* Antiviral and Anthelmintic Activity: This class of compounds has shown promise in combating viral infections and parasitic worms. [3][4]
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides standardized, step-by-step protocols for assessing the key biological activities of this compound and its derivatives.
Protocol: In Vitro COX-2 Inhibitory Assay (Cell-Free)
This protocol outlines a common method to determine the IC₅₀ of a test compound against purified COX-2 enzyme.
Objective: To quantify the COX-2 inhibitory potency.
Materials:
-
Purified ovine or human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE₂) detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical final concentration range for screening would be 0.01 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilution (or DMSO for the control).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.
-
Quantify Product: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol measures the cytotoxic effect of a compound on cancer cell lines. [10] Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Cancer cell line (e.g., HeLa, A549, K562) [3][10]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂. [10]4. MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.
Caption: A generalized workflow for cell-based in vitro assays.
Conclusion and Future Directions
This compound is a compelling scaffold for medicinal chemistry. The established high-potency and selective COX-2 inhibition by its derivatives firmly positions it as a promising starting point for the development of novel anti-inflammatory agents. [6]Furthermore, its activity as a TAFIa inhibitor and the broad bioactivity profile of the larger benzimidazole family suggest significant untapped potential in oncology, infectious diseases, and thrombosis. [4][7] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to optimize potency and selectivity for specific targets.
-
In Vivo Evaluation: Progressing lead compounds from in vitro assays to in vivo models of inflammation, cancer, and thrombosis to validate their therapeutic efficacy and safety.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with target proteins through techniques like X-ray crystallography and molecular docking. [11][12][13]* ADMET Profiling: Conducting in vitro and in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the drug-like properties of new derivatives. [11] The versatility of this compound ensures it will remain a molecule of high interest, offering a rich foundation for the discovery of next-generation therapeutics.
References
- This compound. (n.d.). Benchchem.
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid. (2023, August 15). Smolecule.
- 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. (2024, April 9). ChemBK.
- This compound. (n.d.). LookChem.
- This compound hydrochloride. (n.d.). EvitaChem.
- 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. (n.d.). PubChem.
- The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. (2025, October 31). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online.
- Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydro benzo[d]thiazole teth. (n.d.). ScienceDirect.
- 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid. (n.d.). MySkinRecipes.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2025, August 9).
- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (n.d.). Adichunchanagiri University.
- Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. (n.d.). Arabian Journal of Chemistry.
- Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. (2015, April 1). PubMed.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid [myskinrecipes.com]
- 10. acu.edu.in [acu.edu.in]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.ums.edu.my [eprints.ums.edu.my]
- 13. Synthesis, <i>in-vivo</i> anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Chemistry and Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Derivatives: A Technical Guide
Abstract
The 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Its derivatives have garnered significant attention for their potential as therapeutic agents across a spectrum of diseases, including inflammatory disorders, cancer, and gastrointestinal conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds. We will explore detailed synthetic methodologies, present key biological data, and elucidate the molecular pathways through which these derivatives exert their effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Introduction: The Significance of the Tetrahydro-benzoimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the development of numerous clinically successful drugs.[1][2] Its structural similarity to endogenous purine nucleotides allows for facile interactions with a wide array of biological macromolecules, including enzymes and receptors.[1][3] The partially saturated analog, the 4,5,6,7-tetrahydro-1H-benzoimidazole core, offers unique stereochemical and conformational properties that can be exploited for targeted drug design. The presence of the carboxylic acid moiety at the 5-position provides a crucial handle for derivatization, enabling the fine-tuning of physicochemical and pharmacological properties.[4] This guide will delve into the chemical intricacies and biological promise of this versatile scaffold.
Synthetic Strategies: Building the Core and its Analogs
The construction of the this compound core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and scale of the synthesis.
Core Synthesis: The Phillips-Ladenburg Reaction
A foundational method for constructing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4] For the synthesis of the tetrahydro-benzoimidazole core, a cyclohexene-1-carboxylic acid derivative serves as a key precursor.[4] This reaction proceeds via an initial protonation of the carboxylic acid, followed by nucleophilic attack from the diamine and subsequent cyclodehydration.[4]
Materials:
-
o-phenylenediamine
-
Cyclohexene-1-carboxylic acid
-
10% Ammonium chloride (NH₄Cl) in ethanol
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine and cyclohexene-1-carboxylic acid in a 1:1 molar ratio is suspended in ethanol containing 10% ammonium chloride.
-
The reaction mixture is heated to reflux at 80-90°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Characterization:
-
FTIR: Expected characteristic peaks include a C=O stretch around 1700 cm⁻¹ and an N-H bend around 1550 cm⁻¹.[4]
-
¹H NMR: Signals corresponding to the tetrahydro ring protons are expected in the range of δ 1.5–2.5 ppm, with the carboxylic acid proton appearing as a broad singlet around δ 12 ppm.[4]
-
Mass Spectrometry: The ESI-MS spectrum should show a [M+H]⁺ peak at m/z 167.1.[4]
Derivatization Strategies
The carboxylic acid group and the imidazole nitrogen atoms provide reactive sites for further functionalization, allowing for the creation of diverse chemical libraries for biological screening.
The carboxylic acid can be readily converted to amides and esters using standard coupling reagents or by activation to the corresponding acid chloride. The synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, for instance, has been achieved by reacting the carboxylic acid with a substituted amine in the presence of a coupling reagent like TBTU and a base such as DIPEA in DMF.[5]
The nitrogen atoms of the imidazole ring can be substituted through reactions with alkyl or aryl halides. Microwave-assisted synthesis has been shown to accelerate these reactions, significantly reducing reaction times.[4]
Caption: Synthetic derivatization of the core structure.
Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a wide range of biological activities, making them attractive candidates for drug development.
Anti-inflammatory Activity: COX-2 Inhibition
A significant area of investigation for this class of compounds is their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[4] Overexpression of COX-2 is associated with inflammatory diseases and cancer. Several derivatives have demonstrated high potency and selectivity for COX-2 over the constitutively expressed COX-1 isoform.[4][6]
| Compound/Derivative | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Phenyl-substituted series | COX-2 | 0.34 - 0.69 | 52.3 - 163.8 |
| 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl) derivative | COX-2 | 0.34 | 163.8 |
Table 1: COX-2 Inhibitory Activity of Selected Derivatives.[4][6]
The mechanism of action involves the inhibition of the cyclooxygenase enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology.[7] Derivatives of this compound have shown promise as anticancer agents through various mechanisms.
Similar to other benzimidazole-containing compounds like albendazole, some derivatives of this scaffold are believed to inhibit tubulin polymerization.[8] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.[8]
Oncogenic kinases are critical targets in cancer therapy. Certain benzimidazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT and MAPK signaling pathways.[8]
Many benzimidazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] This can be achieved through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[9] Some derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis.[9]
Caption: Anticancer mechanisms of action.
Serotonin 5-HT₃ Receptor Antagonism
Derivatives of 4,5,6,7-tetrahydro-1H-benzoimidazole have been developed as potent and selective antagonists of the serotonin 5-HT₃ receptor.[10] These receptors are involved in the vomiting reflex, making their antagonists valuable as antiemetics, particularly for chemotherapy-induced nausea and vomiting.[10]
| Derivative | In Vivo Activity (B.J. Reflex) ID₅₀ (µg/kg) | In Vitro Activity (Colonic Contraction) IC₅₀ (µM) |
| Indole derivative 7l | 0.018 | - |
| Indolizine derivative 7k | - | 0.011 |
Table 2: 5-HT₃ Receptor Antagonist Activity of Potent Derivatives.[10]
The R-enantiomers of these derivatives have been shown to be significantly more potent than their S-counterparts, highlighting the importance of stereochemistry in their interaction with the 5-HT₃ receptor.[11] The orally active derivative, ramosetron (YM060), has demonstrated hundreds of times more potency than ondansetron in preclinical models of emesis.[11]
Structure-Activity Relationships (SAR)
Systematic structural modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.
-
For 5-HT₃ Receptor Antagonism: The imidazole moiety acts as the amine part of the pharmacophore. Modifications to the aromatic-carbonyl portion have led to highly potent compounds, with indole and indolizine derivatives showing exceptional activity.[10]
-
For COX-2 Inhibition: The nature and position of substituents on the phenyl rings attached to the benzimidazole core are critical for both potency and selectivity. For example, a 4-fluorophenyl group at the 1-position and a 4-(methylsulfonyl)phenyl group at the 2-position resulted in a highly potent and selective COX-2 inhibitor.[6]
-
For Anticancer Activity: The presence of specific substituents, such as a 3,4,5-trimethoxyphenyl group at the N-1 position and tertiary sulfonyl groups, has been shown to be important for antiproliferative activity.[9]
Pharmacokinetics and Therapeutic Potential
While detailed pharmacokinetic data for many derivatives of this compound are not extensively published, the broader class of benzimidazoles generally exhibits good oral bioavailability. The pharmacokinetic profile of the 5-HT₃ antagonist ondansetron, a related compound, has been studied in rats, showing rapid absorption and a short half-life.[12][13] Further investigation into the ADME (absorption, distribution, metabolism, and excretion) properties of this specific class of tetrahydro-benzoimidazole derivatives is warranted to advance them towards clinical development.
The diverse biological activities of these compounds underscore their significant therapeutic potential:
-
Anti-inflammatory agents: Selective COX-2 inhibitors for the treatment of arthritis and other inflammatory conditions.
-
Anticancer drugs: Targeting various mechanisms of cancer cell growth and survival.
-
Antiemetics: Potent 5-HT₃ receptor antagonists for managing nausea and vomiting.
-
Other potential applications: Preliminary studies suggest potential antimicrobial and antiviral activities.[6]
Future Directions and Conclusion
The this compound scaffold is a rich source of novel therapeutic candidates. Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise proteins and pathways modulated by these compounds.
-
In-depth pharmacokinetic and toxicological profiling: To assess their drug-like properties and safety.
-
In vivo efficacy studies: To validate their therapeutic potential in relevant animal models of disease.
References
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health (NIH). Available from: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Available from: [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. Available from: [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. Available from: [Link]
-
4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. ChemBK. Available from: [Link]
-
Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. III. Pharmacological evaluations and molecular modeling studies of optically active 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. PubMed. Available from: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed Central. Available from: [Link]
-
The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. PubChem. Available from: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]
-
Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. PubMed. Available from: [Link]
-
Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat. PubMed. Available from: [Link]
-
Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat. ResearchGate. Available from: [Link]
-
Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a mini-review of the behavioural pharmacological literature in the rat. Semantic Scholar. Available from: [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available from: [Link]
-
Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. Available from: [Link]
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Royal Society of Chemistry. Available from: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. nveo.org [nveo.org]
- 4. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. III. Pharmacological evaluations and molecular modeling studies of optically active 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Introduction
In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities.[1] The derivative, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No. 26751-24-6, Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), presents a unique structural framework combining a partially saturated ring system with the key functional moieties of an imidazole and a carboxylic acid.[2][3] This distinctive combination makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly as an inhibitor of the thrombin-activatable fibrinolysis inhibitor (TAFI).[3]
A rigorous and unambiguous structural elucidation is paramount for any further research, development, or quality control involving this molecule. This guide provides an in-depth, predictive analysis of the primary spectroscopic techniques required for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and comparative data from analogous structures, offering a robust framework for researchers.
Molecular Structure and Key Features
A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data. The structure features a bicyclic system where an imidazole ring is fused to a cyclohexene-derived ring, which also bears a carboxylic acid group. Key features include two exchangeable protons (N-H and O-H), a single olefinic-like proton in the imidazole ring, and a chiral center at the C5 position.
References
A Technical Guide to the Mechanistic Pathways of the 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Scaffold
Executive Summary
The benzimidazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents. This guide delves into the mechanistic underpinnings of a specific, conformationally restricted member of this class: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid . While direct pharmacological data on this parent molecule is emerging, extensive research into its derivatives has illuminated a rich and diverse mechanism of action profile. This document synthesizes the current understanding, focusing on three primary pathways: selective enzyme inhibition, modulation of critical cell cycle and apoptotic pathways in oncology, and allosteric modulation of ion channels. By examining the activities of its closely related analogues, we can construct a robust model of its therapeutic potential and provide a framework for future drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Benzimidazole Scaffold as a Privileged Pharmacophore
The benzimidazole heterocycle is a bioisostere of natural nucleotides, enabling it to interact with high affinity to a wide range of biological macromolecules.[1] This inherent promiscuity is not a liability but a profound advantage, allowing for the development of targeted therapies across diverse disease areas including inflammation, cancer, and infectious diseases.[1] The compound this compound (Figure 1) represents a structurally significant variant. The tetrahydro-fused ring system imparts a degree of conformational rigidity not present in a planar benzimidazole, which can be exploited to enhance selectivity and potency for specific biological targets. The carboxylic acid moiety provides a critical interaction point, often forming key hydrogen bonds within enzyme active sites or receptor binding pockets.[2]
Caption: Chemical structure of the core compound.
Chapter 1: Enzyme Inhibition as a Primary Mechanism of Action
The benzimidazole scaffold is a highly effective framework for designing potent and selective enzyme inhibitors. Derivatives of this compound have demonstrated significant activity against key enzymes involved in inflammation and coagulation.
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] A series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, which are direct derivatives of the core topic, have been synthesized and evaluated as selective COX-2 inhibitors.[3]
These compounds exhibit high potency, with in vitro studies demonstrating IC50 values in the sub-micromolar range (0.34 to 0.69 μM) and impressive selectivity indices (52.3 to 163.8) for COX-2 over COX-1.[2] This selectivity is crucial for a favorable safety profile. The mechanism involves the inhibitor binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3]
Caption: Allosteric modulation of the GABA-A receptor by benzimidazole compounds.
Chapter 4: Experimental Methodologies
The validation of the mechanisms described above relies on a suite of robust and well-defined experimental protocols. As a Senior Application Scientist, it is imperative to not only perform these assays but to understand the causality behind each step.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a high-throughput method for screening COX-2 inhibitors.
-
Principle: The assay measures the peroxidase component of COX activity. The COX enzyme converts arachidonic acid to the intermediate Prostaglandin G2 (PGH2). A fluorometric probe reacts with PGH2 to produce a stable, highly fluorescent product. The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity. *[4] Step-by-Step Protocol:
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme solution. Test compounds (e.g., derivatives of this compound) and a reference inhibitor (e.g., Celecoxib) are dissolved in DMSO and serially diluted. [4] 2. Reaction Setup: In a 96-well plate, add Assay Buffer, diluted COX-2 enzyme, and COX Cofactor to all wells.
-
Inhibitor Addition: Add 10 µL of diluted test inhibitor, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate for 10-15 minutes at 25°C to allow for inhibitor-enzyme binding. [4] 4. Reaction Initiation: Prepare a solution of the substrate, arachidonic acid. Using a multichannel pipette, add 10 µL of the substrate solution to all wells to initiate the reaction simultaneously. [4] 5. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm. [4] 6. Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus log[Inhibitor] and fit the data using a non-linear regression model to calculate the IC50 value.
-
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
[5]* Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Plating: Seed leukemic cells (e.g., K562) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL) in 100 µL of culture medium. [6] 2. Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator. [6] 3. MTT Addition: Add 10-15 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [6] 4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals. [5] 5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. [5] 6. Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC50 value by plotting viability against the log[compound].
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that distinguishes cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. * Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of the test compound and a vehicle control for a desired time (e.g., 24 hours). [2] 2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge to form a pellet. [2] 3. Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Incubate on ice for at least 30 minutes. [2] 4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 20-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. [2] 6. Data Analysis: Use specialized software (e.g., FlowJo, ModFit) to model the cell cycle distribution from the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
The this compound scaffold is a platform of significant therapeutic potential. Evidence from its derivatives strongly indicates that its mechanism of action is multifaceted, encompassing selective enzyme inhibition (COX-2, TAFIa), potent anticancer activity through cell cycle disruption and apoptosis induction, and neuromodulatory effects via GABA-A receptor modulation. The conformational rigidity imparted by the tetrahydro- ring system is a key structural feature that can be leveraged for designing next-generation therapeutics with enhanced selectivity and improved pharmacological profiles.
Future research should focus on synthesizing and screening a focused library of derivatives to probe these mechanisms further. Key areas of investigation include:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for each identified target.
-
In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of inflammation, thrombosis, cancer, and neurological disorders.
-
Pharmacokinetic Profiling: To assess the drug-like properties (ADME) of lead compounds.
By continuing to explore the rich pharmacology of this scaffold, the scientific community can unlock new therapeutic avenues for a wide range of challenging diseases.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Moneer, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from a life science reagents supplier website.
- Gowda, D. C., et al. (2009). Synthesis and Biological Evaluation of Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic Acid Derivatives and Their Precursors as Antileukemic Agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4594-4598.
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
- Ernst, M., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5087.
- Sigel, E., et al. (2000). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology, 131(6), 1135-1141.
-
ResearchGate. (n.d.). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Retrieved from [Link]
Sources
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers
Abstract
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No: 26751-24-6) is a heterocyclic compound that has emerged as a pivotal research intermediate in medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring a fused benzimidazole core with a partially saturated carbocyclic ring and a carboxylic acid functional group, provides a versatile and conformationally restricted scaffold.[3][4] This guide offers a comprehensive technical overview of its synthesis, chemical properties, derivatization potential, and significant applications, providing researchers with actionable insights and methodologies for leveraging this compound in their work.
Structural Analysis and Physicochemical Properties
The core of this molecule is the benzimidazole system, a privileged pharmacophore in drug discovery due to its structural similarity to natural nucleotides, allowing for favorable interactions with biological macromolecules like enzymes and receptors.[5] The tetrahydro- substitution reduces the overall aromaticity, introducing a three-dimensional character that can be crucial for specific binding interactions. The carboxylic acid group is a key handle for derivatization and also plays a vital role in the compound's biological activity and pharmacokinetic properties.[1][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 26751-24-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid | [6] |
| InChI Key | LQXRWFGXMQZLIV-UHFFFAOYSA-N | [1][6] |
| Predicted Density | 1.384±0.06 g/cm³ | [2] |
| Predicted Boiling Point | 498.3±45.0 °C | [2] |
| Predicted pKa | 3.94±0.20 | [2] |
Benzimidazole derivatives are known to exhibit tautomerism. While the saturated ring in the tetrahydro- derivative may influence this behavior, the fundamental imidazole core allows for proton migration between the nitrogen atoms.[1] This property can be significant in receptor binding and catalysis.
Synthesis Methodologies: From Classic Reactions to Green Chemistry
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, yield, and environmental considerations.
Phillips-Ladenburg Reaction
A cornerstone method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions.[1] For this specific molecule, the reaction is adapted by using a cyclohexene-1-carboxylic acid derivative as the precursor. The mechanism involves an initial protonation of the carboxylic acid, followed by nucleophilic attack from the diamine, and subsequent cyclodehydration to form the imidazole ring.[1]
-
Typical Conditions:
Weidenhagen Reaction & Subsequent Hydrogenation
An alternative route employs an aldehyde precursor, such as glyoxylic acid, which undergoes oxidative cyclization with an ortho-phenylenediamine in the presence of an oxidizing agent like Cu(OAc)₂.[1] This forms the benzimidazole-5-carboxylic acid. The crucial second step involves the hydrogenation of the aromatic benzene ring using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure to yield the desired tetrahydro- derivative.[1]
-
Optimized Parameters:
Microwave-Assisted Synthesis
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, reduce energy consumption, and improve yields. A solvent-free protocol involves mixing the ortho-phenylenediamine precursor with cyclohexene-1-carboxylic acid in the presence of a catalytic ionic liquid.[1] This approach aligns with green chemistry principles by eliminating volatile organic solvents.[1]
-
Conditions:
Caption: General workflow for the synthesis of the target intermediate.
Spectroscopic Validation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques provide a definitive structural fingerprint.
Table 2: Expected Spectroscopic Signatures
| Technique | Feature | Expected Signal | Rationale |
| ¹H NMR | Carboxylic Acid (-COOH) | δ 10–12 ppm (broad singlet) | Acidic proton, subject to exchange.[1] |
| Imidazole (N-H) | δ 8–10 ppm (singlet) | Deshielded proton on the imidazole ring.[1] | |
| Tetrahydro Ring (-CH, -CH₂) | δ 1.8–3.0 ppm (multiplets) | Aliphatic protons on the saturated ring.[1] | |
| IR Spectroscopy | Carboxylic Acid (O-H) | ~3000 cm⁻¹ (broad) | Characteristic stretching of the hydroxyl group. |
| Carboxylic Acid (C=O) | ~1700 cm⁻¹ (strong) | Carbonyl stretch. | |
| Imidazole (N-H) | ~3400 cm⁻¹ | N-H bond stretching. | |
| HPLC | Purity Analysis | Single peak at a specific retention time | A C18 column with an acetonitrile:water mobile phase is typical.[1] |
| Mass Spec. | Molecular Ion Peak | m/z = 167.08 [M+H]⁺ | Confirms the molecular weight of the compound. |
Chemical Reactivity and Derivatization
As a research intermediate, the value of this compound lies in its chemical reactivity, which allows for the synthesis of a diverse library of derivatives.
Caption: Key derivatization pathways from the core intermediate.
-
Carboxylic Acid Group: This functional group is a primary site for modification. Standard coupling reactions can be used to form a wide range of amides and esters, allowing for the introduction of various pharmacophores.
-
Oxidative Decarboxylation: Treatment with reagents like lead tetraacetate can remove the carboxylic acid group, yielding 4,5,6,7-tetrahydro-1H-benzoimidazole. This product serves as a different intermediate for subsequent alkylation or acylation reactions.[1]
-
Oxidation: The tetrahydro- ring can be oxidized to form the fully aromatic benzimidazole-5-carboxylic acid, providing access to a different class of compounds.[1]
-
N-Alkylation/Arylation: The N-H of the imidazole ring is nucleophilic and can be substituted with various alkyl or aryl groups, a common strategy in drug design to modulate binding and physicochemical properties.
Applications in Drug Discovery and Biological Research
Derivatives of this compound have been investigated for a wide range of therapeutic applications, underscoring its importance as a versatile scaffold.
Caption: Major therapeutic and research applications of derivatives.
-
Inhibition of Cyclooxygenase-2 (COX-2): A series of derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1][4] These compounds showed high potency, with IC₅₀ values in the nanomolar range (0.34 to 0.69 μM), making them promising candidates for anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][4]
-
Oncology: Research has shown that certain derivatives can act as inhibitors of key enzymes in cancer metabolism, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are critical for tumor cell survival and proliferation.[1]
-
Gastrointestinal Disorders: The core structure serves as a precursor in the synthesis of drugs aimed at treating various gastrointestinal issues.[1]
-
Thrombin Activatable Fibrinolysis Inhibitor (TAFIa): The compound itself is recognized as a conformationally restricted inhibitor of activated TAFI (TAFIa).[3] TAFIa protects fibrin clots from lysis, and its inhibition is a therapeutic strategy for thrombotic diseases.
-
Modulation of Serotonin Receptors: The scaffold has been used to develop ligands that modulate serotonin receptors, indicating its potential for applications in neuroscience and the treatment of psychiatric disorders.[1]
Experimental Protocol: Phillips-Ladenburg Synthesis and Purification
This section provides a trusted, self-validating protocol for the synthesis and purification of the title compound.
Step 1: Synthesis via Cyclocondensation
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate ortho-phenylenediamine precursor (1.0 eq).
-
Reagent Addition: Add cyclohexene-1-carboxylic acid (1.05 eq) and absolute ethanol to create a stirrable slurry.
-
Catalyst Introduction: Add ammonium chloride (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 8:2 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) to remove residual starting materials.
Step 2: Purification and Validation
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot methanol. If impurities remain, treat with activated charcoal and perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then to 4°C to induce crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of cold methanol, and dry under vacuum.
-
Purity Confirmation (HPLC): Prepare a solution of the final product (~1 mg/mL in mobile phase) and analyze via reverse-phase HPLC on a C18 column. A single major peak (>95% purity) confirms the sample's homogeneity.[7]
-
Identity Confirmation (NMR/MS): Prepare samples for ¹H NMR and Mass Spectrometry. The resulting spectra should match the expected signals and molecular weight detailed in Section 3.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique structural features, combined with its synthetic accessibility and versatile reactivity, make it an invaluable scaffold for developing novel therapeutics targeting a wide array of diseases. From anti-inflammatory agents to new cancer therapies, the derivatives of this compound continue to demonstrate significant biological potential. This guide provides the foundational knowledge and practical methodologies for researchers to effectively utilize this powerful building block in the ongoing quest for new medicines.
References
- This compound - Benchchem. (URL: )
-
4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride - PubChem. (URL: [Link])
-
4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid - ChemBK. (URL: [Link])
-
This compound - LookChem. (URL: [Link])
-
4,5,6,7-Tetrahydro-1H-benzimidazol-5-carboxylic acid - Optional[MS (GC)] - Spectrum. (URL: [Link])
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (URL: [Link])
-
High-Purity 4,5,6,7-Tetrahydro-1H-benzoimidazole: Applications in Research. (URL: [Link])
-
4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid - MySkinRecipes. (URL: [Link])
-
The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. (URL: [Link])
-
Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - MDPI. (URL: [Link])
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one - Organic Syntheses. (URL: [Link])
Sources
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid | 26751-24-6 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid: A Privileged Scaffold for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on a specific, versatile derivative, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS: 26751-24-6), a molecule of significant interest in contemporary drug discovery.[2] Its unique conformational restriction and functional group array make it a valuable starting point for developing novel therapeutic agents. This document provides an in-depth analysis of its synthesis, known biological activities, and potential therapeutic applications, offering a technical resource for researchers in the pharmaceutical and life sciences sectors. We will explore its mechanistic underpinnings in oncology, inflammation, and beyond, supported by detailed experimental protocols and visual workflows to bridge theory with practical application.
Introduction: The Strategic Importance of the Tetrahydrobenzoimidazole Core
This compound is a heterocyclic organic compound featuring a benzimidazole nucleus fused to a saturated six-membered ring, with a carboxylic acid group that is critical for its biological interactions.[3] This structure provides a rigid, three-dimensional framework that can be strategically modified to achieve high-affinity binding to various enzymatic and receptor targets. The physicochemical properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, are key to its broad pharmacological significance.[1] This guide will elucidate the therapeutic avenues that have been explored for derivatives of this compound, underscoring its role as a foundational building block in modern drug design.[4][5]
Chemical Structure and Properties:
-
Appearance: Colorless crystalline solid[5]
-
Key Features: The molecule's benzimidazole core provides a versatile platform for drug design, while the carboxylic acid functional group is pivotal for its biological activity.[3][4]
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through several established organic chemistry routes. The choice of method often depends on the desired scale, purity, and available starting materials.
Primary Synthetic Routes
Two common methods for the synthesis of the benzimidazole core are the Phillips-Ladenburg reaction and base-promoted cyclizations.
-
Phillips-Ladenburg Reaction: This classical method involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions. For this specific molecule, a cyclohexene-1-carboxylic acid derivative serves as the precursor. The reaction typically proceeds via cyclodehydration, often catalyzed by an agent like ammonium chloride.[3]
-
Base-Promoted Cyclization: An alternative, transition-metal-free approach involves the base-promoted cyclization of amidines and ketones. Reaction parameters such as the choice of base (e.g., KOH), solvent polarity, and temperature are critical for optimizing yield and purity.[3]
General Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.
Caption: Generalized workflow for synthesis and purification.
Potential Therapeutic Applications and Mechanisms of Action
The rigid structure and functional groups of this compound make its derivatives prime candidates for targeting several key proteins implicated in human diseases.
Anti-inflammatory Effects via Cyclooxygenase-2 (COX-2) Inhibition
A significant area of investigation for derivatives of this compound is in the development of selective anti-inflammatory agents.[3]
-
Mechanism of Action: Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of this compound have been shown to be potent and selective inhibitors of the COX-2 enzyme.[3]
-
Quantitative Data: In vitro studies have demonstrated high potency for synthesized derivatives.[3]
| Compound Series | Target | IC₅₀ Range (μM) | Selectivity Index (COX-1/COX-2) |
| Tetrahydrobenzoimidazole Derivatives | COX-2 | 0.34 - 0.69 | 52.3 - 163.8 |
| Data sourced from Benchchem.[3] |
Anticancer Activity through Metabolic Enzyme Inhibition
The benzimidazole scaffold is prevalent in oncology research, and derivatives of this specific tetrahydro-variant are no exception.[1][2][4]
-
Mechanism of Action: A promising anticancer strategy involves targeting key enzymes in cancer cell metabolism. Research indicates that certain derivatives of this compound act as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[3] These enzymes are crucial for the metabolic shift known as the "Warburg effect," where cancer cells favor glycolysis even in the presence of oxygen. Inhibiting PDK1 and LDHA can disrupt this process, leading to reduced cancer cell proliferation and survival.
-
Signaling Pathway Diagram:
Caption: Inhibition of cancer metabolism by targeting PDK1 and LDHA.
Cardiovascular Applications via TAFI Inhibition
The compound has been identified as a conformationally restricted inhibitor of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[6]
-
Mechanism of Action: Activated TAFI (TAFIa) plays an anti-fibrinolytic role by removing C-terminal lysine residues from fibrin, thereby preventing the binding of plasminogen and plasmin. This action protects fibrin clots from premature lysis. Inhibition of TAFI enhances fibrinolysis, which can be a therapeutic strategy for thrombotic disorders by promoting clot breakdown. The rigid structure of this compound likely allows it to fit effectively into the active site of TAFI, blocking its enzymatic activity.[3]
Other Potential Therapeutic Areas
The versatility of the scaffold suggests its utility in other domains:
-
Gastrointestinal Disorders: The parent compound is a known precursor in the synthesis of drugs aimed at treating gastrointestinal issues.[3]
-
Neurological Disorders: There is potential for the modulation of serotonin receptors.[3] This aligns with broader research showing other benzimidazole derivatives as potent 5-HT3 receptor antagonists, which are used as antiemetics and for irritable bowel syndrome.[7]
-
Antimicrobial and Antiviral Agents: The benzimidazole core is a common feature in many antimicrobial and antiviral drugs, suggesting that derivatives of this compound could be explored for infectious diseases.[4][8]
Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for key experimental procedures.
Protocol: Synthesis via Phillips-Ladenburg Reaction
Objective: To synthesize this compound.
Materials:
-
1,2-Diaminocyclohexane derivative
-
Appropriate dicarboxylic acid precursor
-
10% Ammonium chloride (NH₄Cl) in ethanol
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Combine equimolar amounts of the 1,2-diaminocyclohexane derivative and the dicarboxylic acid precursor in a round-bottom flask.
-
Add the 10% NH₄Cl in ethanol solution to serve as the acidic catalyst and solvent.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-100°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform a standard aqueous workup: dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
-
Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC analysis.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer.
-
In a 96-well plate, add 10 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 nM) or positive control. Add 10 µL of DMSO for the 'no inhibitor' control wells.
-
Add 70 µL of the COX-2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Prepare the substrate solution by mixing arachidonic acid and ADHP in the assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately begin reading the fluorescence intensity every minute for 15-20 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Determine the percent inhibition for each concentration relative to the 'no inhibitor' control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Future Directions and Conclusion
This compound is a highly promising scaffold for the development of new chemical entities. Its derivatives have demonstrated potent and selective activity in several key therapeutic areas, most notably as anti-inflammatory and anticancer agents.[3] The unique conformational rigidity and versatile chemistry of this molecule provide a solid foundation for further lead optimization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models of inflammation, cancer, and thrombosis.
-
Exploration of New Targets: Leveraging the privileged nature of the benzimidazole scaffold to screen derivatives against a wider range of biological targets.
References
- Benchchem. This compound.
- Smolecule. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid. (2023-08-15).
- ChemBK. 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. (2024-04-09).
- LookChem. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity 4,5,6,7-Tetrahydro-1H-benzoimidazole: Applications in Research.
- PubChem. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride.
- EvitaChem. This compound hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. (2025-10-31).
- MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017-08-29).
- MySkinRecipes. This compound.
- CPHI Online. This compound hydrochloride.
-
MDPI. 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[2][6]imidazo[1,2-a]pyridine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtndXFIq9N3Aq0mP78POFB3XisFlp2m5kp-qMM2gWpoCt2pFOk_txX8lDJekcEN_bcNE10Zlw2y3vXdNVmo6TfYMEy7puCv_VFSmObdwtWgKECBS4fVTkMgKiWUjNm0MX-vmXohg==
- PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- Pharmacompass. This compound hydrochloride.
- PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
- PubMed. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists.
- MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 4. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
Methodological & Application
Application Notes & Protocols: Purification of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Introduction: The Imperative for Purity
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug development.[1] As a benzimidazole derivative, its structural framework is found in numerous pharmacologically active agents, and it is explored for applications ranging from enzyme inhibition to the development of novel therapeutic agents.[1][2]
Physicochemical Profile: An Amphoteric Molecule
A successful purification strategy begins with a deep understanding of the target molecule's properties. This compound is an amphoteric compound, a characteristic that is central to its purification.
-
Acidic Moiety: The carboxylic acid group (-COOH) can be deprotonated under basic conditions to form a water-soluble carboxylate salt.
-
Basic Moiety: The imidazole ring contains basic nitrogen atoms that can be protonated under acidic conditions to form a water-soluble salt.[4][5]
-
Physical State: It is typically a colorless crystalline solid.[6]
-
Solubility: The compound exhibits good solubility in water, a factor that must be considered during aqueous extractions and recrystallization.[6] Its hydrochloride salt is also commonly used.[7][8]
Common impurities often stem from the synthesis, which frequently involves the condensation of an o-phenylenediamine equivalent with a carboxylic acid derivative.[2] These impurities may include starting materials, incompletely cyclized intermediates, and by-products from oxidation or reduction reactions.[2]
Purification Strategy I: Acid-Base Extraction
Principle: Acid-base extraction is the most powerful primary purification technique for this molecule. It leverages the amphoteric nature of the compound to selectively move it between an aqueous and an organic phase, leaving neutral impurities behind.[4][5][9] By manipulating the pH, we can render the target molecule soluble in the aqueous phase while organic-soluble impurities remain in the non-aqueous layer.
Protocol: Selective Extraction of the Amphoteric Product
-
Dissolution: Dissolve the crude reaction mixture or solid (~1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel. Ensure all solid material is fully dissolved.
-
Basic Extraction (Isolating the Acidic Character):
-
Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[10][11]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate completely. The deprotonated target molecule, now the sodium carboxylate salt, will be in the upper aqueous layer. Neutral impurities remain in the lower organic layer.
-
Drain the lower organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another 20 mL of NaHCO₃ solution to maximize recovery. Combine the aqueous extracts.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the final product upon neutralization.
-
Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring. The goal is to neutralize the solution and precipitate the product. Monitor the pH with pH paper. The product will typically precipitate as its zwitterion or neutral form near its isoelectric point.
-
Continue adding acid until the solution is slightly acidic (pH ~5-6) and no further precipitation is observed.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12]
-
Wash the solid on the filter with two portions of cold deionized water (10 mL each) to remove any inorganic salts.
-
Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven at a low temperature (<50 °C).
-
Caption: Workflow for purification via acid-base extraction.
Purification Strategy II: Recrystallization
Principle: Recrystallization is a technique for purifying solid crystalline compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent (mother liquor).[13]
Protocol: Solvent-Based Crystal Refinement
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Based on the compound's structure, suitable solvents include water, ethanol, or a binary mixture like ethanol/water or ethyl acetate/hexane.[12][14]
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[13] Boil the solution for a few minutes. The carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Gently wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Dry the purified crystals thoroughly to remove all traces of solvent.
-
| Solvent System | Temperature Profile | Expected Outcome |
| Water | High solubility when hot, lower when cold. | Good for removing organic-soluble impurities. |
| Ethanol | Good solubility. | Often used in combination with water. |
| Ethanol/Water | Dissolve in hot ethanol, add hot water until cloudy, then add ethanol to clarify. | Excellent for fine-tuning solubility.[13] |
| Ethyl Acetate/Hexane | Dissolve in hot EtOAc, add hexane as an anti-solvent. | Effective for moderately polar compounds.[12] |
| Caption: Potential solvent systems for recrystallization. |
Purification Strategy III: Column Chromatography
Principle: When impurities have similar solubility and acid-base properties to the target compound, column chromatography is the preferred method. This technique separates molecules based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase that percolates through it.[15]
Protocol: High-Resolution Separation
-
Stationary Phase Selection: For a polar molecule like this, silica gel (SiO₂) is the standard stationary phase.
-
Mobile Phase (Eluent) Selection: The eluent must be carefully chosen to achieve separation. A typical system would be a gradient of ethyl acetate in dichloromethane or methanol in dichloromethane.
-
Initial Eluent: Start with a less polar mixture (e.g., 5% Methanol in Dichloromethane) to elute non-polar impurities.
-
Gradient: Gradually increase the polarity (e.g., to 10-15% Methanol) to elute the target compound.
-
Additive: Adding a small amount of acetic acid (~0.5-1%) to the eluent can improve the peak shape and prevent tailing by keeping the carboxylic acid protonated.
-
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.
-
Dissolve the crude product in a minimal volume of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin passing the eluent through the column, collecting the outflow in fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light.[15]
-
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Caption: General workflow for purification by column chromatography.
Purity Verification
After any purification procedure, the purity of the final compound must be rigorously assessed.
-
Thin-Layer Chromatography (TLC): A single spot (under different eluent conditions) suggests high purity.[16]
-
Melting Point: A sharp, narrow melting point range is indicative of a pure crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, modified with formic acid, can provide excellent resolution.[17]
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structural identity of the compound and ensure the absence of impurity signals.[15][16]
Summary and Recommendations
| Technique | Scale | Primary Use Case | Advantages | Disadvantages |
| Acid-Base Extraction | Milligram to multi-gram | Primary purification from neutral/non-amphoteric impurities. | Fast, inexpensive, high capacity.[4] | Not effective for impurities with similar acid-base properties. |
| Recrystallization | Milligram to kilogram | Final polishing of solid compounds; removal of soluble impurities. | Can yield very high purity material; scalable. | Requires a suitable solvent; potential for product loss in mother liquor. |
| Column Chromatography | Microgram to multi-gram | Separation of complex mixtures; removal of closely related impurities. | High resolution; versatile. | More time-consuming, requires more solvent, can be costly. |
For optimal results, a multi-step approach is recommended. Begin with an acid-base extraction to remove the bulk of dissimilar impurities. Follow this with recrystallization to achieve high crystalline purity. If closely related impurities persist, column chromatography should be employed as the final polishing step.
References
- Benchchem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
- Smolecule. (2023, August 15). 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. Retrieved from [Link]
-
IJCRT.org. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
IJCRT.org. (2025, May 5). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]
- Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
Organic Syntheses. (2021, September 20). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Sources
- 1. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 2. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. Buy this compound hydrochloride (EVT-1473404) | 131020-57-0 [evitachem.com]
- 8. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
- 13. ijcrt.org [ijcrt.org]
- 14. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 15. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Structural Elucidation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid using 1H NMR Spectroscopy
Introduction
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework, featuring a benzimidazole core fused with a substituted cyclohexene ring, serves as a versatile scaffold in the synthesis of various biologically active molecules.[1] Derivatives of this compound have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting its potential in the development of anti-inflammatory agents.[1] The precise characterization of this molecule is paramount for its application in drug discovery and development, ensuring its purity, stability, and predictable reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, detailing a robust protocol for sample preparation, data acquisition, and spectral interpretation. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in the accurate characterization of this important synthetic intermediate.
Rationale for Experimental Design
The selection of an appropriate deuterated solvent is critical for successful ¹H NMR analysis. The solubility of the analyte and the chemical shift of the residual solvent peak are key considerations. For this compound, which possesses both acidic (carboxylic acid) and basic (imidazole) functionalities, a polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a suitable choice. DMSO-d₆ is capable of solubilizing a wide range of compounds and its residual proton signal does not typically interfere with the signals of interest. Furthermore, the exchangeable protons of the carboxylic acid and the N-H of the imidazole are often well-resolved in DMSO-d₆.
The concentration of the sample is another important parameter. A typical concentration for ¹H NMR is between 5 and 25 mg of the compound in 0.5 to 0.75 mL of deuterated solvent.[2] This concentration range generally provides a good signal-to-noise ratio without leading to significant line broadening due to aggregation.
Experimental Protocol
Materials
-
This compound (purity ≥98%)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Pipettes and a vortex mixer
-
NMR Spectrometer (400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it appropriately.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard ¹H NMR experiment with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise)
-
-
Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by referencing the residual DMSO peak to δ 2.50 ppm.
¹H NMR Spectral Analysis
The structure of this compound contains several distinct proton environments that are expected to give rise to characteristic signals in the ¹H NMR spectrum.
Caption: Structure of this compound.
Based on known chemical shift values for similar structural motifs, the following spectral features are anticipated.[1]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.0 - 10.0 | Broad Singlet | 1H | Imidazole N-H |
| ~7.5 | Singlet | 1H | Imidazole C-H (H-2) |
| ~2.5 - 3.0 | Multiplet | 1H | Methine Proton (-CH-) |
| ~1.8 - 2.5 | Multiplet | 6H | Tetrahydro Ring Protons (-CH₂-) |
Detailed Interpretation
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around δ 12.1 ppm.[1] The broadness of this signal is due to hydrogen bonding and chemical exchange.
-
Imidazole N-H Proton: The N-H proton of the imidazole ring is also exchangeable and will likely appear as a broad singlet between δ 8.0 and 10.0 ppm.[1] The exact chemical shift can be sensitive to concentration and temperature.
-
Imidazole C-H Proton (H-2): A sharp singlet is anticipated for the proton at the 2-position of the imidazole ring, likely appearing around δ 7.5 ppm. This proton is not coupled to any adjacent protons.
-
Methine Proton (-CH-): The proton attached to the carbon bearing the carboxylic acid group (C-5) is expected to be a multiplet in the range of δ 2.5 - 3.0 ppm. Its multiplicity will be determined by the coupling to the adjacent methylene protons.
-
Tetrahydro Ring Protons (-CH₂-): The three methylene groups of the tetrahydro-benzoimidazole ring will give rise to complex multiplets in the upfield region, between δ 1.8 and 2.5 ppm.[1] Overlapping signals are expected in this region, and 2D NMR techniques such as COSY may be necessary for complete assignment.
Conclusion
¹H NMR spectroscopy provides a powerful and efficient method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, and with a sound understanding of the expected chemical shifts and coupling patterns, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided analysis, based on predicted chemical shifts, serves as a valuable guide for interpreting the experimental data. For a more in-depth analysis of complex spectra, advanced NMR techniques such as ¹³C NMR, COSY, and HMQC are recommended.
References
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
Sources
Application Note: Elucidation of the Mass Spectrometric Fragmentation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (C₈H₁₀N₂O₂, MW: 166.18)[1], a key heterocyclic compound with significant potential in medicinal chemistry.[2] We delve into the predicted fragmentation pathways under electrospray ionization (ESI) conditions and present a comprehensive protocol for acquiring and interpreting tandem mass spectrometry (MS/MS) data. This guide is designed to equip researchers with the necessary framework to confidently identify and characterize this molecule and its analogs in complex matrices.
Introduction: The Significance of Structural Elucidation
This compound is a conformationally restricted molecule that serves as a valuable scaffold in drug discovery, notably as an inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] Its efficacy and metabolic fate are intrinsically linked to its structure. Mass spectrometry is an indispensable tool for confirming the identity and structure of such compounds during synthesis, metabolism studies, and quality control.
Understanding the fragmentation pattern is paramount for developing robust analytical methods, such as Multiple Reaction Monitoring (MRM) for quantitative studies. This document serves as a foundational guide, combining theoretical principles with a practical, step-by-step protocol.
Predicted Ionization and Fragmentation Behavior
The structure of this compound, featuring both a basic benzimidazole moiety and an acidic carboxylic acid group, allows for ionization in both positive and negative electrospray modes.
-
Positive Ion Mode (ESI+): Protonation is expected to occur at one of the nitrogen atoms of the imidazole ring, yielding a protonated molecule [M+H]⁺.
-
Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid group will form the deprotonated molecule [M-H]⁻.[3][4]
Collision-Induced Dissociation (CID) of the precursor ions will induce fragmentation. Based on the known fragmentation of heterocyclic compounds and carboxylic acids, we can predict the primary fragmentation pathways.
Key Fragmentation Pathways
The fragmentation of this molecule is anticipated to be driven by the loss of small neutral molecules and characteristic cleavages of the ring systems.
-
Decarboxylation: The most prominent fragmentation pathway for many carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).[5][6][7][8] This is often a facile process, especially when stabilized by the remaining molecular structure.
-
Loss of Water: The presence of the carboxylic acid group and protons on the tetrahydro ring makes the loss of H₂O (18 Da) a likely event.
-
Ring Cleavage: The benzimidazole core is known to undergo characteristic ring-opening and subsequent fragmentation, often involving the sequential loss of hydrogen cyanide (HCN, 27 Da).[9][10]
These predicted fragmentation patterns provide the basis for the experimental design and data interpretation outlined below.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample and Reagent Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+ or 0.1% ammonium hydroxide for ESI-).
Liquid Chromatography - Mass Spectrometry (LC-MS) Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for ESI+ analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard for ESI+ analysis. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to ensure elution and separation from potential impurities. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | |
| Ion Source | Electrospray Ionization (ESI) | Suitable for polar, non-volatile compounds.[11] |
| Polarity | Positive and Negative | To analyze both [M+H]⁺ and [M-H]⁻. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Source Temp. | 120 °C | To aid desolvation. |
| Desolvation Temp. | 350 °C | To ensure efficient ion formation. |
| Cone Gas Flow | 50 L/hr | |
| Desolvation Gas Flow | 600 L/hr | |
| Scan Mode | Full Scan (m/z 50-250) followed by MS/MS | To identify the precursor ion and then fragment it. |
| Collision Gas | Argon | Inert gas for CID. |
| Collision Energy | Ramped (10-40 eV) | To observe a range of fragment ions from low to high energy fragmentation. |
Data Acquisition and Interpretation Workflow
The following diagram illustrates the logical flow of the experiment, from sample injection to data interpretation.
Caption: Experimental workflow for MS/MS analysis.
Predicted MS/MS Fragmentation Analysis
Positive Ion Mode (ESI+)
The precursor ion will be [M+H]⁺ at m/z 167.1. The following table summarizes the predicted major fragment ions.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 167.1 | 149.1 | H₂O (18.0) | Resulting from loss of water. |
| 167.1 | 123.1 | CO₂ (44.0) | Decarboxylated molecule. |
| 123.1 | 96.1 | HCN (27.0) | Cleavage of the imidazole ring. |
| 96.1 | 69.1 | HCN (27.0) | Further cleavage of the imidazole ring. |
The proposed fragmentation pathway in positive ion mode is visualized below.
Caption: Predicted ESI+ fragmentation pathway.
Negative Ion Mode (ESI-)
The precursor ion will be [M-H]⁻ at m/z 165.1. Decarboxylation is expected to be a dominant fragmentation channel.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 165.1 | 121.1 | CO₂ (44.0) | Decarboxylated molecule. |
The proposed fragmentation pathway in negative ion mode is visualized below.
Caption: Predicted ESI- fragmentation pathway.
Conclusion and Future Directions
This application note provides a robust framework for the mass spectrometric analysis of this compound. The outlined protocols and predicted fragmentation pathways serve as a starting point for the structural confirmation and quantification of this important pharmaceutical building block. The characteristic neutral losses of CO₂ and sequential losses of HCN can be utilized to develop highly selective MRM assays for sensitive detection in complex biological matrices. Further studies employing high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the proposed fragment ions.
References
- 4,5,6,7-Tetrahydro-1H-benzimidazol-5-carboxylic acid - Optional[MS (GC)] - Spectrum. (n.d.).
- Akkari, K. H., Matta, M. S., & Patrick, T. B. (n.d.). Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids. Bulletin of the Chemical Society of Japan.
-
El kihel, A., Ahbala, M., Ramdane, H., Nouiri, M., & Bauchat, P. (2016). STUDY OF MASS SPECTRA OF BENZIMIDAZOLE DERIVATIVES. International Journal of Development Research, 6(4), 7592-7596. Retrieved from [Link]
-
Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 427-432. Retrieved from [Link]
-
Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Retrieved from [Link]
-
Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar. Retrieved from [Link]
-
Kuhnert, N., Lopez-Guttierez, V., & Poquet, L. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Westin, J. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid using FTIR Spectroscopy
Introduction
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to biologically active molecules.[1][2] The molecule incorporates a benzimidazole core, known for a wide range of pharmacological activities, fused to a saturated carbocyclic ring bearing a carboxylic acid substituent.[1][2] Accurate structural confirmation and purity assessment are critical in the development of pharmaceuticals. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups present in a molecule, thereby providing a molecular "fingerprint" that is invaluable for structural elucidation.
This application note provides a comprehensive guide to the analysis of this compound using FTIR spectroscopy. It covers the theoretical basis for the expected vibrational modes, a detailed protocol for sample preparation and analysis using the Potassium Bromide (KBr) pellet method, and a guide to spectral interpretation.
Theoretical Vibrational Mode Analysis
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups: the carboxylic acid, the imidazole ring, and the saturated aliphatic ring. The presence of strong hydrogen bonding, particularly involving the carboxylic acid and the N-H groups of the imidazole ring, is expected to have a significant influence on the spectrum, notably causing peak broadening.
-
Carboxylic Acid Group (-COOH):
-
O-H Stretching: The most characteristic feature of a carboxylic acid is the extremely broad absorption band for the O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹.[3][4][5][6] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state.[3][4] This broad band frequently overlaps with the C-H stretching absorptions.[3][4]
-
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹.[3][7] For hydrogen-bonded dimers, this peak typically appears around 1710 cm⁻¹.[4][7]
-
C-O Stretching and O-H Bending: The C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region.[3][8] The in-plane O-H bending (or wagging) can also produce a broad peak in the 950-910 cm⁻¹ range.[3][8]
-
-
Imidazole and Tetrahydro-benzoimidazole Core:
-
N-H Stretching: The N-H stretching vibration of the imidazole ring is expected to appear in the range of 3500-3100 cm⁻¹.[9][10][11] Due to hydrogen bonding, this peak is often broad, but typically less so than the carboxylic acid O-H stretch.[12]
-
C-H Stretching (Aliphatic and Aromatic): The C-H stretching vibrations of the sp³ hybridized carbons in the tetrahydro ring will produce sharp peaks in the 3000-2850 cm⁻¹ region.[4] The C-H stretch of the imidazole ring (sp² carbon) may appear slightly above 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1650-1450 cm⁻¹ region.[13][14]
-
C-N Stretching: The C-N stretching vibrations of the imidazole ring typically appear in the 1380-1225 cm⁻¹ range.[15][16][17]
-
Experimental Protocol: KBr Pellet Method
The KBr pellet method is a common and effective technique for analyzing solid samples with FTIR.[18][19] It involves mixing the sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[20][21]
Materials and Equipment
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours and stored in a desiccator.[20][22]
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
-
FTIR spectrometer
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the sample and 200-250 mg of dried KBr powder.[19][20][22] The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Thorough mixing is crucial for a high-quality spectrum.[20]
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[20][21][22] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[20][22]
-
Carefully release the pressure and retrieve the pellet from the die.
-
-
Background and Sample Scans:
-
Place a pure KBr pellet (prepared using the same procedure but without the sample) or an empty sample holder into the spectrometer to collect a background spectrum.[20] This step is essential to subtract the spectral contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[20]
-
Remove the background pellet/holder and place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Alternative Method: Attenuated Total Reflectance (ATR)-FTIR
For rapid analysis or when only a small amount of sample is available, ATR-FTIR is an excellent alternative.[23] A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[23][24][25] A background scan is performed with a clean, empty crystal.
Data Interpretation
The resulting FTIR spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational modes of the molecule.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Very Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |
| 3500 - 3100 | Broad, Medium | N-H Stretch | Imidazole |
| 3000 - 2850 | Sharp, Medium | C-H Stretch | Aliphatic (Tetrahydro ring) |
| ~1710 | Strong, Sharp | C=O Stretch (H-bonded dimer) | Carboxylic Acid |
| 1650 - 1450 | Medium-Strong | C=N and C=C Ring Stretches | Imidazole |
| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 950 - 910 | Broad, Medium | O-H Wag (Out-of-plane bend) | Carboxylic Acid |
Table 1: Summary of expected characteristic FTIR absorption bands for this compound.
Sample Spectrum Analysis
A typical spectrum of this compound will be dominated by the very broad O-H stretch from the carboxylic acid, appearing as a wide trough from ~3300 to 2500 cm⁻¹. Superimposed on this broad feature will be the sharper C-H stretching peaks around 2900 cm⁻¹. A strong, sharp peak around 1710 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.[3][7] The fingerprint region (below 1500 cm⁻¹) will contain a series of peaks corresponding to the C-O stretch, O-H bends, and various vibrations of the heterocyclic and aliphatic rings. The simultaneous presence of these key bands provides strong evidence for the correct chemical structure.
Workflow Diagram
Figure 1. Experimental workflow for FTIR analysis.
Conclusion
FTIR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By following the detailed protocol for the KBr pellet method, a high-quality spectrum can be obtained. The key spectral features—a very broad O-H stretch, a strong C=O stretch at ~1710 cm⁻¹, and characteristic N-H and C-H stretches—provide a unique fingerprint that confirms the presence of all essential functional groups and validates the molecular structure. This application note serves as a practical guide for researchers in pharmaceutical development and chemical synthesis to reliably perform and interpret FTIR analysis for this class of compounds.
References
-
Orchin, M., & Jaffé, H. H. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of California, Los Angeles. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]
-
Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
-
Perchard, J. P., & Belloc, J. (1966). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 45(11), 4345–4352. [Link]
-
JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Deconvoluted FTIR spectra representing the CN stretching bond of the imidazole ring seen at ~1225 cm-1. Retrieved from [Link]
- Al-Obaidi, A. M., et al. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Global Pharma Technology, 10(10), 302-308.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
Slipchenko, L. V., et al. (2004). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 108(29), 6127–6136. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]
-
Ishikita, H., & Saito, K. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5191–5198. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
JoVE. (n.d.). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]
- El-Nahass, M. M., et al. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 577-584.
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N–H stretching vibrations from T2.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad? Retrieved from [Link]
- Patel, K. D., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 291-300.
-
Specac Ltd. (2014, March 13). Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples. Retrieved from [Link]
-
PubMed Central. (2024, January 26). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
- Rejith, R. G., et al. (2018). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Journal of Molecular Structure, 1155, 52-62.
-
ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2021). The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Journal of Biomolecular Structure and Dynamics, 39(17), 6549-6560.
-
ChemBK. (n.d.). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
-
Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
Sources
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. echemi.com [echemi.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.com [shimadzu.com]
- 19. scienceijsar.com [scienceijsar.com]
- 20. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 21. pelletpressdiesets.com [pelletpressdiesets.com]
- 22. azom.com [azom.com]
- 23. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. theanalyticalscientist.com [theanalyticalscientist.com]
Synthesis of Novel Derivatives from 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid: An Application and Protocol Guide
Introduction: The Strategic Importance of the Tetrahydrobenzoimidazole Scaffold
The 4,5,6,7-tetrahydro-1H-benzoimidazole scaffold represents a privileged structure in medicinal chemistry and drug discovery. This bicyclic system, which fuses an imidazole ring with a cyclohexane ring, serves as a versatile building block for a diverse array of biologically active compounds.[1][2] Its unique three-dimensional conformation, combined with the hydrogen bonding capabilities of the imidazole moiety, allows for potent and selective interactions with various biological targets.[3][4] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5][6][7]
The carboxylic acid functionality at the 5-position of 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid (herein referred to as THBC ) is a key handle for synthetic diversification. This functional group provides a reactive site for the introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the core scaffold. This guide provides detailed protocols for the synthesis of novel amide and ester derivatives of THBC, offering insights into the rationale behind the chosen methodologies and empowering researchers to generate libraries of compounds for screening and lead optimization.
Core Synthetic Strategies for Derivatization
The primary routes for derivatizing the carboxylic acid of THBC involve the formation of amide and ester linkages. These functional groups are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The conversion of the carboxylic acid of THBC to an amide is a robust strategy for introducing diverse chemical moieties. Amide coupling reactions are among the most frequently utilized transformations in drug discovery, allowing for the connection of the core scaffold to a vast library of commercially available amines.[8] The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, as well as the desired reaction conditions.
Esterification: Modulating Physicochemical Properties
Esterification of the THBC core provides a means to modulate its physicochemical properties, such as lipophilicity and solubility. The resulting ester derivatives can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid, or they may exhibit their own unique biological activities. The Fischer-Speier esterification is a classic and reliable method for this transformation.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of amide and ester derivatives of this compound.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a widely used and efficient method for amide bond formation under mild conditions. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization for chiral amines.[10]
Workflow for EDC/HOBt Amide Coupling
Caption: Workflow for the synthesis of amide derivatives of THBC using EDC/HOBt coupling.
Materials:
-
This compound (THBC)
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of THBC (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the formation of the activated ester.
-
In a separate flask, dissolve the desired amine (1.0 equivalent) in a minimal amount of DMF.
-
Add the amine solution and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The pre-activation of the carboxylic acid with EDC and HOBt forms a highly reactive intermediate that readily reacts with the amine. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
Protocol 2: Fischer-Speier Esterification
This protocol details the acid-catalyzed esterification of THBC with an alcohol. This method is particularly useful for the synthesis of simple alkyl esters and is often performed using the alcohol as the solvent.
Workflow for Fischer-Speier Esterification
Caption: Workflow for the synthesis of ester derivatives of THBC via Fischer-Speier esterification.
Materials:
-
This compound (THBC)
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend THBC (1 equivalent) in the desired alcohol (used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][11] The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction towards the ester product.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
| Technique | Purpose | Expected Observations for THBC Derivatives |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new signals corresponding to the protons of the introduced amide or ester moiety. A shift in the signals of the tetrahydro- and imidazole- protons may also be observed.[3] |
| ¹³C NMR | Confirmation of the carbon skeleton. | A characteristic signal for the newly formed amide or ester carbonyl carbon.[12] |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The molecular ion peak corresponding to the calculated mass of the synthesized derivative. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Appearance of a strong C=O stretching band for the amide or ester, and N-H stretching for the amide. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating a high degree of purity. |
Applications and Future Directions
The derivatization of the THBC scaffold opens up avenues for the discovery of novel therapeutic agents. For instance, a series of THBC derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating the potential of this scaffold in developing anti-inflammatory drugs.[3] Furthermore, the broader benzimidazole class of compounds is known for its wide range of biological activities, including antimicrobial, anticancer, and antiviral effects.[4][5][6][7][13]
The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of THBC derivatives. Future work could involve:
-
Combinatorial Synthesis: Employing high-throughput synthesis techniques to rapidly generate large libraries of amide and ester derivatives for biological screening.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other functional groups, such as tetrazoles or sulfonamides, to modulate the acidity and pharmacokinetic properties of the resulting compounds.
-
Further Functionalization: Exploring reactions at other positions of the tetrahydrobenzoimidazole ring to create even more complex and diverse molecular architectures.
By systematically exploring the chemical space around the this compound scaffold, researchers can unlock new opportunities for the development of novel and effective therapeutic agents.
References
- She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027.
-
ChemBK. (2024, April 9). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
- Rawat, B. S., Kaushik, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical Reviews, 5(1), 1-18.
-
Various Authors. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. Retrieved from [Link]
- El-Sattar, N. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Wujec, M., et al. (2022).
- Anguru, M. R., et al. (2017). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 9(4), 108-113.
- Maccioni, E., et al. (2013). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 18(3), 2795-2814.
- Gowda, N. R. T., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. European Journal of Medicinal Chemistry, 44(9), 3562-3571.
- Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Various Authors. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151608.
- Various Authors. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 793-796.
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. Retrieved from [Link]
-
MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
- Various Authors. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(55), 35749-35766.
- Various Authors. (2018). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-oxidant activities. Saudi Pharmaceutical Journal, 26(7), 963-971.
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
- Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. Pharmaceuticals (Basel), 15(5), 561.
Sources
- 1. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Strategies for Characterizing 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5] The specific compound, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, features this core structure, suggesting it may interact with various biological targets.[6][7] One source notes it may act as an inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa), highlighting its potential in modulating fibrinolysis.[8]
Given the broad therapeutic potential of benzimidazole derivatives, a systematic in vitro evaluation of a novel compound like this compound is essential. This guide provides detailed application notes and protocols for a tiered approach to characterizing its biological activity. We will focus on three fundamental assays:
-
Biochemical Kinase Inhibition Assay: To screen for direct enzymatic inhibition, a common mechanism for benzimidazole compounds.
-
Cell Viability (MTT) Assay: To assess the compound's overall cytotoxic or cytostatic effect on living cells.
-
Cellular Thermal Shift Assay (CETSA®): To validate direct target engagement within a physiological, intact cell environment.
These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational biological profile for this and structurally related compounds.
Section 1: Biochemical Kinase Inhibition Assay
Principle and Rationale
Protein kinases are a major class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] Kinase inhibitors represent a significant portion of modern targeted therapies.[10] Many benzimidazole derivatives have been identified as potent kinase inhibitors. Therefore, a primary biochemical screen against a panel of kinases is a logical first step to identify potential molecular targets.
This protocol describes a generic, fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.[9] The signal is inversely proportional to kinase activity; thus, a decrease in signal indicates inhibition by the test compound.
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Detailed Protocol
This protocol is adapted for a generic 384-well plate format.[9]
1.3.1. Materials
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound: this compound, dissolved in 100% DMSO
-
Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor)
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or equivalent fluorescence-based ADP detection kit.
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes and a plate reader with fluorescence capabilities.
1.3.2. Procedure
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.
-
For controls, add 1 µL of 100% DMSO (0% inhibition control) and 1 µL of Staurosporine (100% inhibition control).
-
-
Kinase Addition: Add 10 µL of the kinase enzyme solution (diluted in Assay Buffer) to all wells. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.[9]
-
Reaction Initiation: Add 10 µL of the Reaction Mixture (containing ATP and substrate in Assay Buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Kinase Reaction: Incubate for 60 minutes at room temperature. Ensure the reaction does not consume more than 10-15% of the ATP to remain in the linear range.[11]
-
ADP Detection:
-
Add 20 µL of the ADP Detection Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., Excitation: 530 nm, Emission: 590 nm).[9]
1.3.3. Data Analysis
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Section 2: Cell Viability MTT Assay
Principle and Rationale
The MTT assay is a foundational colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[13] This assay is crucial for determining if the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect, providing a phenotypic readout that complements the biochemical assay.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol
This protocol is designed for adherent cells in a 96-well plate format.[14][15]
2.3.1. Materials
-
Selected cell line (e.g., a cancer cell line like A549 or a normal fibroblast line like MRC-5 for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Test Compound stock solution in DMSO
-
MTT reagent: 5 mg/mL in sterile PBS, filter-sterilized.[13]
-
Solubilization Solution: 100% DMSO or 10% SDS in 0.01 M HCl.[14][15]
-
Sterile, tissue culture-treated 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance).
2.3.2. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls (medium with DMSO for vehicle control, no cells for background control).
-
-
Treatment Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[14] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization:
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
2.3.3. Data Analysis
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percent viability for each concentration: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle_Control)
-
Plot the % Viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the CC₅₀ (concentration that reduces cell viability by 50%).
Section 3: Cellular Thermal Shift Assay (CETSA®)
Principle and Rationale
Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in drug development.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target engagement in intact cells or tissues.[17][18] The principle is based on ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[19] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[20]
Experimental Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol
This protocol describes the traditional CETSA workflow using Western blotting for detection.[19]
3.3.1. Materials
-
Cell line expressing the target protein of interest (identified from kinase screen or hypothesis).
-
Test Compound and Vehicle (DMSO).
-
PBS supplemented with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler or heating blocks.
-
Ultracentrifuge or high-speed microcentrifuge.
-
Reagents for Western Blotting: Lysis buffer, protein quantification assay (BCA), SDS-PAGE gels, transfer membranes, primary antibody against the target protein, HRP-conjugated secondary antibody, and chemiluminescence substrate.
3.3.2. Procedure
-
Cell Treatment: Treat cultured cells with the test compound at a fixed concentration (e.g., 10x the biochemical IC₅₀ or cellular CC₅₀) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) in the incubator.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of ~10⁷ cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).[18] Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[19]
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample.
-
Western Blot Analysis:
-
Normalize the total protein amount for each sample and load onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Acquisition and Analysis:
-
Quantify the band intensities for each temperature point for both the vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C or an unheated control).
-
Plot the normalized band intensity versus temperature for both treatment groups. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Summary of Expected Data and Interpretation
The combination of these assays provides a multi-faceted view of the compound's biological activity. The expected outcomes can be summarized for clear interpretation.
| Assay | Parameter Measured | Example Result | Interpretation |
| Kinase Inhibition | IC₅₀ (nM or µM) | IC₅₀ = 50 nM for Kinase X | The compound is a potent, direct inhibitor of Kinase X in a purified system. |
| Cell Viability (MTT) | CC₅₀ (µM) | CC₅₀ = 1.5 µM in Cell Line Y | The compound reduces the viability of Cell Line Y, suggesting cytotoxic or anti-proliferative effects. |
| CETSA® | Thermal Shift (ΔTₘ) | ΔTₘ = +5°C for Kinase X | The compound directly binds to and stabilizes Kinase X inside intact cells, validating it as a cellular target. |
A successful outcome would show a potent IC₅₀ against a specific kinase, a corresponding CC₅₀ in a cell line dependent on that kinase, and a positive thermal shift in the CETSA assay for the same kinase. This triangulation of data builds a strong, scientifically validated case for the compound's mechanism of action.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 4, 2026, from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved January 4, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 4, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 4, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 4, 2026, from [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved January 4, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 4, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of Novel Benzimidazole Derivatives as Antibacterial and Antifungal Agents. (n.d.). Bentham Science. Retrieved January 4, 2026, from [Link]
-
4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. (2024). ChemBK. Retrieved January 4, 2026, from [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. (2015). International Research Journal of Pure and Applied Chemistry. Retrieved January 4, 2026, from [Link]
-
4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Biological activities of benzimidazole derivatives: A review. (2021). International Science Community Association. Retrieved January 4, 2026, from [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
Sources
- 1. isca.me [isca.me]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 7. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 8. This compound|lookchem [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
The Versatile Scaffold: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the privileged heterocyclic structures, the benzimidazole core has long been a focal point of medicinal chemistry efforts, leading to numerous clinically approved drugs.[1] This guide delves into a specific, conformationally restricted analogue, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid , a versatile building block that has demonstrated significant potential in the development of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the foundational knowledge of this scaffold but also detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these methodologies.
Introduction to a Privileged Scaffold
This compound is a unique molecule characterized by a fused imidazole and a saturated cyclohexane ring, with a carboxylic acid moiety that serves as a crucial handle for synthetic modifications.[2] This distinct three-dimensional structure imparts specific physicochemical properties that can be advantageous in drug design, influencing factors such as solubility, metabolic stability, and target engagement. Its versatility as a synthetic intermediate makes it a valuable asset in various research and industrial applications.[2]
The benzimidazole core itself is a bioisostere of natural nucleotides, facilitating interactions with a wide array of biological macromolecules, including enzymes and receptors.[1] The tetrahydro- derivative maintains this key feature while introducing a degree of conformational rigidity that can enhance binding affinity and selectivity for specific targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its successful application in drug development. While comprehensive experimental data for this compound is dispersed, a profile can be assembled from available information and extrapolation from related structures.
| Property | Value/Expected Range | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Colorless crystalline solid | [4] |
| Solubility | Good solubility in water | [4] |
| ¹H NMR (DMSO-d₆, extrapolated) | ||
| 𝛿 10-12 ppm | Broad singlet (1H, COOH) | [2] |
| 𝛿 8-10 ppm | Singlet (1H, Imidazole NH) | [2] |
| 𝛿 1-3 ppm | Multiplet (7H, Tetrahydro ring protons) | [2] |
| ¹³C NMR (DMSO-d₆, expected) | ||
| 𝛿 ~170-180 ppm | C=O (Carboxylic acid) | [5] |
| 𝛿 ~140-155 ppm | Imidazole carbons | |
| 𝛿 ~20-40 ppm | Tetrahydro ring carbons | |
| IR (KBr, cm⁻¹) | ||
| 3200–3500 | N-H stretching (Imidazole) | [2] |
| 1700–1750 | C=O stretching (Carboxylic acid) | [2] |
| 1450–1600 | C-N stretching (Imidazole ring) | [2] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 167.1 | [2] |
Synthesis of the Core Scaffold: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a modification of the classic Phillips-Ladenburg benzimidazole synthesis.[2] This one-pot reaction involves the condensation of an o-phenylenediamine equivalent with a suitable carboxylic acid precursor.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from commercially available starting materials. The causality for the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.
Reaction Scheme:
Materials:
-
Cyclohexene-1-carboxylic acid
-
o-Phenylenediamine
-
Ammonium chloride (NH₄Cl)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Diatomaceous earth
-
Activated charcoal
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexene-1-carboxylic acid (1.0 eq) in absolute ethanol (100 mL).
-
Addition of Reagents: To this solution, add o-phenylenediamine (1.0 eq) followed by ammonium chloride (0.1 eq). The ammonium chloride acts as a mild acidic catalyst to promote the initial protonation of the carboxylic acid, a key step in the Phillips-Ladenburg reaction.[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted o-phenylenediamine, followed by water (50 mL), and brine (50 mL). The acidic wash is crucial for purifying the product from the basic starting material.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Add activated charcoal and heat at reflux for 10 minutes to decolorize the solution.
-
Filter the hot solution through a pad of diatomaceous earth to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity. The expected spectral data are provided in the table above.
-
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[6] The benzimidazole scaffold is a key pharmacophore in several potent PARP inhibitors.[7][8] The carboxylic acid group of this compound is an ideal anchor point for the introduction of various side chains to modulate potency and selectivity.
Protocol 2: Synthesis of a Representative Benzimidazole-based PARP Inhibitor
This protocol outlines the amide coupling of the core scaffold with a suitable amine, a common strategy in the synthesis of PARP inhibitors.
Workflow:
Materials:
-
This compound
-
Desired amine (e.g., benzylamine as a simple model)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere, add the desired amine (1.1 eq) and DIPEA (3.0 eq). The use of a non-nucleophilic base like DIPEA is critical to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing in the coupling reaction.
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-16 hours. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.
-
Work-up:
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and acidic byproducts, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10%) to elute the desired amide.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Application in the Synthesis of COX-2 Inhibitors
Chronic inflammation is a hallmark of many diseases, and cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. Derivatives of this compound have been shown to be potent and selective COX-2 inhibitors.[2]
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for evaluating the COX-2 inhibitory activity of synthesized benzimidazole derivatives. Commercially available COX inhibitor screening kits can also be utilized.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions if using a kit, or based on established literature protocols. Dilute the test compounds and celecoxib to the desired concentrations in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reaction buffer
-
COX-2 enzyme
-
Heme
-
Test compound or control (DMSO for vehicle control, celecoxib for positive control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Measurement: Immediately measure the absorbance at 595 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 0.34 | 163.8 |
| Derivative B | 0.69 | 52.3 |
| Celecoxib | ~0.05 | >100 |
Note: The data in the table is representative and based on reported values for derivatives of this compound.[2]
Application in Anticancer Drug Discovery
Beyond specific enzyme inhibition, derivatives of this scaffold can be screened for general anticancer activity. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 4: MTT Assay for Cytotoxicity Screening
Workflow:
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value for each compound by plotting cell viability against the log of the compound concentration.
Conclusion and Future Directions
This compound represents a synthetically accessible and highly versatile scaffold for medicinal chemistry. Its unique structural and physicochemical properties make it an excellent starting point for the design of potent and selective inhibitors of various drug targets. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Future work in this area could involve the exploration of a wider range of substituents on the benzimidazole core, the development of derivatives targeting novel biological pathways, and the use of advanced computational methods to guide the design of next-generation therapeutics based on this promising molecular framework.
References
-
Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed Central. Available from: [Link]
-
Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI. Available from: [Link]
-
Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents. ResearchGate. Available from: [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. Available from: [Link]
-
4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. PubChem. Available from: [Link]
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. PubMed. Available from: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors. OpenAlex. Available from: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]
-
IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. Available from: [Link]
-
This compound. LookChem. Available from: [Link]
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. ResearchGate. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]
-
Synthesis and Evaluation of Anticancer Activity of New 4,5,6,7-Tetrabromo-1h-Benzimidazole Derivatives. ResearchGate. Available from: [Link]
-
4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. ChemBK. Available from: [Link]
-
Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. ResearchGate. Available from: [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available from: [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available from: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid in Material Science: An Overview of Current Research and Future Potential
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a scientific overview of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, with a focus on its potential, though currently limited, applications in material science. While this molecule is a recognized building block in medicinal chemistry, its use in the development of novel materials is an emerging area with sparse published literature. This guide will detail the known properties of the compound and present a hypothetical framework for its application, drawing parallels from related benzimidazole structures utilized in material science.
Introduction: A Molecule of Latent Potential in Materials
This compound is a heterocyclic compound featuring a benzimidazole core fused with a saturated six-membered ring and bearing a carboxylic acid functional group.[1] This unique combination of a rigid aromatic imidazole ring, a flexible saturated carbocycle, and a reactive carboxylic acid moiety makes it an intriguing candidate for the synthesis of advanced materials. The imidazole group offers a site for coordination with metal ions, while the carboxylic acid can participate in esterification, amidation, or coordination, opening avenues for the creation of polymers and metal-organic frameworks (MOFs).[1]
Despite its promising structure, a comprehensive review of current scientific literature reveals a notable scarcity of studies detailing the direct application of this compound as a primary monomer or linker in material science. Its utility is more prominently documented in the realm of medicinal chemistry, where its derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors.[1]
One of the few instances of its investigation in a material science context involved its use as an additive to optimize the performance of perovskite/silicon tandem solar cells. However, in this particular study, it was observed that the inclusion of this molecule led to a reduction in device performance compared to other additives. This highlights the nascent stage of research into this compound's material applications and underscores the need for foundational studies to unlock its potential.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's properties is crucial for designing its integration into new materials.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Likely a crystalline solid | |
| Solubility | Expected to have some solubility in polar organic solvents | N/A |
| pKa | 3.94 ± 0.20 (Predicted) |
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the condensation of an appropriate diamine with a carboxylic acid derivative.[1]
Prospective Applications in Material Science
Based on the chemical functionalities of this compound, several potential applications in material science can be envisaged. It is important to note that the following sections are forward-looking and aim to provide a roadmap for future research.
As a Linker in Metal-Organic Frameworks (MOFs)
The presence of both a nitrogen-containing heterocyclic ring and a carboxylic acid group makes this molecule a prime candidate for a linker in the synthesis of MOFs. The imidazole nitrogen and the carboxylate oxygen atoms can coordinate to metal centers, forming extended three-dimensional structures.
Hypothetical MOF Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of a MOF using the target linker.
The resulting MOFs could exhibit interesting properties for gas storage and separation, catalysis, or sensing applications, depending on the chosen metal and the resulting framework topology.
As a Monomer in High-Performance Polymers
The carboxylic acid functionality allows this compound to be used as a monomer in the synthesis of polyesters, polyamides, and polyimides. The rigid benzimidazole unit would be expected to impart thermal stability and mechanical strength to the resulting polymer chains.
Potential Polymerization Scheme:
Caption: Potential pathway for synthesizing high-performance polymers.
These polymers could find applications as high-temperature resistant films, fibers, or coatings in the aerospace, electronics, and automotive industries.
Experimental Protocols: A Forward Look
As there are no established protocols for the use of this compound in material synthesis, the following are proposed experimental starting points based on methodologies for structurally similar compounds.
Protocol: Exploratory Synthesis of a Zinc-Based MOF
Objective: To synthesize a coordination polymer or MOF using this compound and a zinc salt.
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the linker in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Combine the two solutions in the vial containing the linker.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold for 24 hours.
-
Allow the oven to cool to room temperature slowly.
-
Collect any resulting crystals by decantation.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Characterization:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the product.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal center.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology.
Conclusion and Future Outlook
This compound represents a largely untapped resource for the material science community. Its unique structural features suggest significant potential for the development of novel MOFs and high-performance polymers. The lack of extensive research in this area presents a clear opportunity for innovation. Future work should focus on the systematic exploration of its coordination chemistry with various metal ions and its reactivity in polymerization reactions. Such fundamental studies are essential to unlock the full potential of this versatile molecule and to pave the way for its application in advanced materials.
References
Yang, D., et al. (2023). Amphoteric coplanar conjugated molecules enabling efficient and stable perovskite/silicon tandem solar cells. Nature Communications.
LookChem. This compound. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. High-Purity 4,5,6,7-Tetrahydro-1H-benzoimidazole: Applications in Research. Retrieved from [Link]
ChemBK. 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
Sources
Application Note: Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid via the Phillips-Ladenburg Reaction
Introduction
The 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid scaffold is a valuable building block in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure and functional handles make it an attractive core for designing novel therapeutic agents. Derivatives of this compound have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting its relevance in the development of anti-inflammatory drugs.[1] The Phillips-Ladenburg reaction offers a classic and robust method for the construction of the benzimidazole ring system.[3][4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of this target molecule, adapting the traditional Phillips-Ladenburg condensation to produce the saturated heterocyclic system.
Reaction Overview & Mechanistic Insights
The Phillips-Ladenburg reaction fundamentally involves the condensation of an ortho-diamine (or its equivalent) with a carboxylic acid under heating, typically in the presence of an acid catalyst.[4][5][6] To synthesize the target molecule, this compound, the logical starting materials are a suitable 1,2-diaminocyclohexane derivative and formic acid. Formic acid serves as the source for the C2 carbon of the imidazole ring.[2]
The reaction proceeds through a well-established mechanism:
-
N-Acylation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of formic acid. This initial step is often facilitated by an acid catalyst which protonates the carboxylic acid, rendering it more electrophilic.
-
Cyclization: The second, unreacted amino group then attacks the carbonyl carbon of the newly formed formamide intermediate. This intramolecular cyclization forms a five-membered ring intermediate.
-
Dehydration: The final step is the elimination of two molecules of water (dehydration) to form the stable, aromatic imidazole ring, yielding the final product.
Caption: Figure 1: Phillips-Ladenburg Reaction Mechanism
Experimental Design & Rationale
Choice of Starting Materials:
-
Diamine Source: trans-1,2-Diaminocyclohexane-4-carboxylic acid is the ideal starting diamine. The stereochemistry of the diamine (cis vs. trans) can influence the final product's properties and subsequent applications.
-
Carbon Source: 90-98% formic acid is a readily available and effective reagent for introducing the C2-H of the imidazole ring. An excess is used to drive the reaction to completion.
Choice of Catalyst and Solvent:
-
While strong mineral acids like HCl are traditional, they can sometimes lead to harsh conditions and side reactions.[6]
-
Ammonium chloride (NH₄Cl) is an excellent alternative, acting as a mild, in-situ source of acid upon heating in a protic solvent.[7][8] It is less corrosive and often leads to cleaner reactions and higher yields.[8][9]
-
Ethanol is a suitable solvent as it readily dissolves the starting materials and facilitates the reaction at a moderate reflux temperature.
Reaction Conditions:
-
Temperature: Heating the reaction mixture to reflux (approx. 80-90°C in ethanol) provides the necessary activation energy for both the acylation and the subsequent dehydration steps.[1]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound.
Materials & Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
|---|---|---|---|---|
| trans-1,2-Diaminocyclohexane-4-carboxylic acid | 2748-99-4 | 158.19 | 10.0 g (63.2 mmol) | Starting diamine |
| Formic Acid (90%) | 64-18-6 | 46.03 | 10.3 mL (240 mmol) | C1 source, use excess |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 1.69 g (31.6 mmol) | Catalyst |
| Ethanol (95%) | 64-17-5 | 46.07 | 150 mL | Solvent |
| Sodium Hydroxide (10% aq. solution) | 1310-73-2 | 40.00 | As needed | For neutralization |
| Activated Charcoal | 7440-44-0 | 12.01 | ~1 g | For decolorization |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For work-up/recrystallization |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
pH paper or meter
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine trans-1,2-diaminocyclohexane-4-carboxylic acid (10.0 g, 63.2 mmol), ammonium chloride (1.69 g, 31.6 mmol), and ethanol (100 mL).
-
Reagent Addition: While stirring, carefully add formic acid (10.3 mL) to the mixture.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 85-90°C) using a heating mantle or oil bath.
-
Reaction Monitoring (Self-Validation): Allow the reaction to proceed for 3-5 hours. Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The appearance of a new, more polar spot indicates product formation.
-
Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding 10% aqueous sodium hydroxide solution while stirring. Monitor the pH, aiming for a final pH of 7-8. A precipitate of the crude product should form.
-
Isolation of Crude Product: Cool the neutralized mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL).
-
Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of boiling deionized water to dissolve it completely. Add a small amount of activated charcoal (~1 g), and keep the solution hot for 5-10 minutes to remove colored impurities.
-
Final Product Collection: Perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70°C.
Expected Results & Characterization
The procedure should yield this compound as a white to off-white crystalline solid.
Physicochemical & Spectroscopic Data
| Property | Expected Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molar Mass | 166.18 g/mol [2] |
| Appearance | White crystalline solid[2] |
| Yield | 70-85% (typical) |
| ¹H NMR (DMSO-d₆) | δ 10-12 (br s, 1H, COOH), δ 8.0-8.2 (s, 1H, NCHN), δ 1.5-3.0 (m, 7H, cyclohexane ring protons)[1] |
| ¹³C NMR (DMSO-d₆) | δ ~175 (COOH), δ ~140 (NCN), other peaks in aliphatic region[10] |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~3000 (O-H), ~1700 (C=O), ~1620 (C=N)[10] |
| Mass Spec (ESI+) | m/z 167.08 [M+H]⁺ |
Note: Exact spectral shifts may vary depending on the solvent and instrument used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss during work-up. | Increase reaction time and monitor closely with TLC. Ensure pH is optimal for precipitation during neutralization. Minimize the amount of solvent used for recrystallization. |
| Incomplete Reaction | Insufficient heating or catalyst activity. | Ensure a consistent reflux temperature is maintained. Check the quality of the ammonium chloride. |
| Product is Oily/Gummy | Impurities present; incomplete drying. | Re-purify by recrystallization, ensuring complete dissolution and slow cooling. Ensure the product is thoroughly dried under vacuum. |
| Dark Color in Product | Formation of degradation byproducts. | Avoid excessive heating times. Use activated charcoal during recrystallization to remove colored impurities. |
Conclusion
The Phillips-Ladenburg reaction provides an efficient and reliable pathway for the synthesis of this compound. By using formic acid as the C1 source and a mild catalyst like ammonium chloride, this protocol can be readily implemented in a standard laboratory setting. The resulting heterocyclic carboxylic acid is a key intermediate for the development of novel compounds with significant therapeutic potential, making this a valuable procedure for researchers in medicinal chemistry and drug discovery.
References
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. medcraveonline.com [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No. 26751-24-6). This molecule is a valuable heterocyclic building block, serving as a key intermediate in the development of pharmaceuticals, notably as a precursor for selective cyclooxygenase-2 (COX-2) inhibitors and other biologically active compounds.[1][2][3]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues that may arise during your experiments, offering potential causes and validated solutions in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction yield is disappointingly low, or I'm not observing any product formation via TLC or NMR. What are the likely causes and how can I resolve this?
Answer: Low or nonexistent yields are a frequent frustration in benzimidazole synthesis. The issue typically stems from one of four areas: starting materials, reaction kinetics, catalysis, or solvent choice.
-
Poor Quality of Starting Materials: The purity of your precursors is paramount. The o-phenylenediamine equivalent is particularly susceptible to oxidation, which can introduce colored impurities and inhibit the cyclization process.[4] Similarly, impurities in the carboxylic acid or aldehyde precursor can lead to unwanted side reactions.
-
Solution: Always use high-purity starting materials. If purity is questionable, consider purifying them before use via recrystallization or column chromatography. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the diamine.[4]
-
-
Incomplete Reaction: The condensation reaction may not have reached completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4][5] Compare the reaction mixture lane against the starting material lanes. The reaction is complete only when the starting material spot has been fully consumed. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
-
-
Inefficient Catalyst or Incorrect Loading: If your synthesis employs a catalyst, its activity and concentration are critical.
-
Solution: Ensure your catalyst is active and from a reliable source. For acid-catalyzed methods like the Phillips-Ladenburg reaction, common catalysts include ammonium chloride (NH₄Cl).[1] Optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess can also promote side reactions.[4]
-
-
Incorrect Solvent: The choice of solvent significantly impacts reaction rate and yield.[4]
-
Solution: Solvents like ethanol are commonly used for this type of condensation.[1][6] If you experience poor results, consider experimenting with other solvents. For instance, some benzimidazole syntheses show improved yields in polar aprotic solvents or even under solvent-free conditions using microwave irradiation.[7][8]
-
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Prevents side reactions and catalyst poisoning.[4] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the o-phenylenediamine precursor.[4] |
| Reaction Monitoring | TLC every 1-2 hours | Ensures reaction goes to completion and prevents unnecessary heating.[5] |
| Catalyst Loading | Optimize (start with literature values) | Balances reaction rate against potential side reactions.[4] |
Problem 2: Formation of Multiple Products / Side Reactions
Question: My analytical data (TLC, LC-MS, NMR) shows multiple products. What are the most common side reactions, and how can I improve the selectivity for my target compound?
Answer: The formation of multiple products is a classic challenge in benzimidazole synthesis, often arising from competing reaction pathways.
-
Formation of 1,2-Disubstituted Benzimidazoles: When using an aldehyde as a precursor, a common side product is the 1,2-disubstituted benzimidazole. This occurs when two molecules of the aldehyde react with one molecule of the o-phenylenediamine.[4][9][10]
-
Solution: Carefully control the stoichiometry. To favor the formation of the desired 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[4] The choice of solvent can also influence selectivity; non-polar solvents may favor the 2-substituted product.[4]
-
-
Oxidation Products: As mentioned, the diamine starting material is prone to oxidation, leading to highly colored, often tar-like impurities that can complicate purification.
-
Solution: In addition to using an inert atmosphere, ensure your solvent is degassed. The use of o-phenylenediamine dihydrochloride salts can sometimes mitigate this issue by improving homogeneity and reducing impurities.[11]
-
-
Incomplete Cyclization: The intermediate Schiff base may be stable under your reaction conditions and fail to fully cyclize to the benzimidazole ring.
-
Solution: This often points to insufficient activation. Ensure adequate catalyst (e.g., acid) is present to promote the final dehydrative cyclization step. Increasing the reaction temperature can also drive the equilibrium toward the cyclized product.
-
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
Problem 3: Difficulty in Product Purification
Question: I'm finding it difficult to purify the final carboxylic acid. Column chromatography is not giving good separation from impurities.
Answer: Purification can be challenging when the polarity of the desired product is very similar to that of the starting materials or side products.[4]
-
Similar Polarity Issues: The carboxylic acid functional group makes the target molecule quite polar. Unreacted diamine or polar side products can co-elute during column chromatography.
-
Solution 1: Recrystallization: This is often the most effective method for purifying crystalline solids. Experiment with different solvent systems. A common approach is to dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. A second, anti-solvent in which the product is insoluble can be added to induce precipitation.[12]
-
Solution 2: Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. Subsequently, acidify the aqueous layer with HCl to precipitate the pure product, which can then be collected by filtration.
-
Solution 3: Salt Formation: Consider converting the final product to its hydrochloride salt.[13][14] This changes the compound's solubility properties, often making it more crystalline and easier to purify by recrystallization from a solvent system like ethanol/ethyl acetate.[15]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this molecule?
-
The most established method is an adaptation of the Phillips-Ladenburg reaction. This involves the condensation of an ortho-phenylenediamine precursor with a suitable carboxylic acid (or its derivative) under acidic conditions and heat.[1] The reaction proceeds via nucleophilic attack by the diamine's amino groups on the protonated carboxylic acid, followed by a cyclodehydration step to form the imidazole ring.[1]
-
Caption: General reaction pathway for benzimidazole formation.
-
Q2: What are the optimal reaction conditions?
-
Optimal conditions can vary, but a typical starting point for the Phillips-Ladenburg approach involves using 10% ammonium chloride in ethanol and refluxing at 80–90°C.[1] Microwave-assisted synthesis has also emerged as a powerful technique, often leading to significantly reduced reaction times and improved yields.[7][11]
-
-
Q3: How can I effectively monitor the reaction progress?
-
Thin Layer Chromatography (TLC) is the most straightforward method.[4] Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this on a TLC plate alongside spots of your starting materials. Develop the plate in an appropriate eluent system (e.g., a 7:3 mixture of ethyl acetate/hexane). The reaction is proceeding if you observe the disappearance of the starting material spots and the appearance of a new product spot (visualize under a UV lamp).[4][5]
-
Experimental Protocols
Protocol 1: Synthesis via Phillips-Ladenburg Condensation
This protocol is a general guideline. You must adapt it based on the specific precursors used.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the o-phenylenediamine equivalent (1.0 eq) and the appropriate cyclohexene-1-carboxylic acid precursor (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol as the solvent, followed by the catalyst, such as ammonium chloride (e.g., 4 mmol per mmol of diamine).[5]
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC as described in the FAQ section.[4][5] The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then a saturated sodium bicarbonate solution to remove any remaining acid catalyst. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[12]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the crude product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethyl acetate, ethanol/water mixture).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- BenchChem. (n.d.). This compound.
- ChemBK. (2024). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid.
- IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review.
- BenchChem. (n.d.). Troubleshooting common issues in benzimidazole cyclization reactions.
- Taylor & Francis Online. (n.d.). Cyclization of aromatic aldehydes and phenylenediamines under reduced pressure: A convenient, environmentally friendly, and simple procedure for benzimidazole precursors.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation.
- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
- National Center for Biotechnology Information. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- EvitaChem. (n.d.). This compound hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective.
- Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
- PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride.
Sources
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Buy this compound hydrochloride (EVT-1473404) | 131020-57-0 [evitachem.com]
- 14. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent problems encountered during benzimidazole synthesis in a practical question-and-answer format.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary parameters to investigate?
Answer:
Low or no yield is a common hurdle. A systematic approach to troubleshooting is crucial. Here are the key factors to investigate, in order of likely impact:
-
Catalyst Activity and Loading: The choice and amount of catalyst are paramount. Many modern benzimidazole syntheses are not efficient without a catalyst.[1]
-
Expertise & Experience: If you are not using a catalyst, consider introducing one. Simple acid catalysts like p-toluenesulfonic acid (p-TsOH) or ammonium chloride can be effective.[1][2] For more challenging substrates, metal-based catalysts (e.g., cobalt, copper, or gold nanoparticles) or Lewis acids might be necessary.[1][3][4] If you are using a catalyst, ensure it has not degraded. For heterogeneous catalysts, ensure proper activation and dispersion. Consider increasing the catalyst loading incrementally.
-
-
Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction mechanism.
-
Expertise & Experience: A solvent screen is often the most effective way to improve yields. Polar solvents like ethanol, methanol, and acetonitrile are commonly used and have been shown to produce high yields in many systems.[1][2] In some cases, solvent-free conditions or the use of green solvents like water or polyethylene glycol (PEG) can be highly effective and environmentally benign.[5][6]
-
-
Reaction Temperature and Time: These two parameters are intrinsically linked.
-
Expertise & Experience: Many modern protocols aim for room temperature reactions to improve the functional group tolerance and reduce side products.[3][7] However, if you observe low conversion, a gradual increase in temperature can significantly accelerate the reaction. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition at elevated temperatures.[2][8]
-
-
Purity of Starting Materials: Impurities in your o-phenylenediamine or carbonyl compound can inhibit the catalyst or lead to unwanted side reactions.
-
Trustworthiness: Always use purified starting materials. Recrystallize the o-phenylenediamine if it appears discolored (often due to oxidation). Distill liquid aldehydes to remove any corresponding carboxylic acid, which can interfere with the reaction.
-
Question 2: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
Answer:
Achieving selectivity between the mono- and di-substituted products is a frequent challenge, particularly when using aldehydes as the carbonyl source.[9] The formation of the 1,2-disubstituted product occurs via a subsequent reaction of the initially formed 2-substituted benzimidazole with another molecule of the aldehyde.
Here’s how to control the selectivity:
-
Stoichiometry of Reactants: The molar ratio of your reactants is a key control element.
-
Expertise & Experience: To favor the 2-substituted (mono-substituted) product, use a slight excess of the o-phenylenediamine relative to the aldehyde (e.g., 1.1:1). To favor the 1,2-disubstituted product, a significant excess of the aldehyde is typically required (e.g., 1:2.2 or more of diamine to aldehyde).[9]
-
-
Catalyst Selection: The nature of the catalyst can strongly influence the product distribution.
-
Reaction Conditions: Temperature and reaction time can be fine-tuned to favor one product over the other.
-
Trustworthiness: The formation of the 1,2-disubstituted product often requires more forcing conditions (higher temperature or longer reaction time). By carefully monitoring the reaction, you can stop it after the formation of the 2-substituted product is complete but before significant formation of the di-substituted product begins.
-
Question 3: My purification is problematic due to colored impurities or difficulty in separating the product from the catalyst.
Answer:
Purification challenges can significantly impact your overall yield and the purity of your final compound.
-
Colored Impurities: These are often high molecular weight, conjugated byproducts arising from oxidation of the o-phenylenediamine or side reactions.
-
Expertise & Experience: Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to cleaner reactions and fewer colored impurities.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side products.
-
-
Catalyst Separation:
-
Trustworthiness: If you are using a homogeneous catalyst that is difficult to remove, consider switching to a heterogeneous catalyst . Supported nanoparticles (e.g., Au/TiO₂) or catalysts immobilized on solid supports (e.g., silica-coated magnetic nanoparticles) can be easily removed by filtration at the end of the reaction, simplifying the workup.[1][3][4] These catalysts are often recyclable, adding a green and cost-effective dimension to your synthesis.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzimidazoles?
The two classical and most prevalent methods are:
-
Phillips-Ladenburg Synthesis: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acyl chlorides), typically under acidic conditions and at high temperatures.[7][11]
-
Weidenhagen Synthesis: This is the reaction of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent or a catalyst.[7] This method is widely used due to the vast commercial availability of aldehydes.[9]
Modern variations of these methods often employ catalysts to achieve milder reaction conditions, shorter reaction times, and higher yields.[6][12]
Q2: How do I choose the appropriate catalyst for my benzimidazole synthesis?
Catalyst selection is dependent on your specific substrates, desired reaction conditions, and scalability.
-
Acid Catalysts: Simple Brønsted or Lewis acids like p-TsOH, NH₄Cl, or boric acid are cost-effective and suitable for many simple syntheses.[1][2][5]
-
Metal Catalysts: Transition metal catalysts (e.g., based on Co, Cu, Fe, Ru, or Au) can offer high efficiency and milder reaction conditions.[3][4][10] They are particularly useful for reactions involving less reactive substrates.
-
Green Catalysts: For environmentally friendly approaches, consider recyclable heterogeneous catalysts, such as nanoparticles on a solid support, or biodegradable catalysts.[3][5][6] Microwave-assisted synthesis in the presence of a suitable catalyst can also dramatically reduce reaction times and energy consumption.[5][10]
Q3: What is the general mechanism for the reaction between an o-phenylenediamine and an aldehyde?
The reaction generally proceeds through the following steps:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.
-
Aromatization: The resulting dihydrobenzimidazole intermediate is then oxidized to the final aromatic benzimidazole. This oxidation can be effected by an added oxidizing agent, atmospheric oxygen, or in some cases, a second molecule of the aldehyde.
Q4: Can I monitor the progress of my reaction?
Yes, and it is highly recommended. Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product.[2][8] For more quantitative analysis, LC-MS can be used.
Section 3: Data Presentation and Protocols
Comparative Data on Reaction Conditions
The following table summarizes the effect of different catalysts and solvents on the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde, illustrating the importance of optimizing these parameters.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | CHCl₃ | Room Temp | 4 | 40 | [2] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 92 | [2] |
| Cobalt(II) acetylacetonate | Ethanol | Room Temp | 2.5 | 95 | [1] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 0.5 | 98 | [1][4] |
| Er(OTf)₃ (10 mol%) | Water | 80 | 0.25 | 72* | [1] |
| p-TsOH | Ethanol | Reflux | 3 | 88 | [1] |
*Yield for the 1,2-disubstituted product, 1-benzyl-2-phenyl-1H-benzimidazole.
Experimental Protocols
Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Phenyl-1H-benzimidazole [2]
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Heterogeneous Gold Nanoparticle Catalyzed Synthesis [1][4]
-
Materials: o-phenylenediamine, Benzaldehyde, Au/TiO₂ catalyst, Chloroform (CHCl₃), Methanol (MeOH).
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.1 mmol), and the Au/TiO₂ catalyst (e.g., 1 mol% Au).
-
Add a 3:1 mixture of CHCl₃:MeOH (5 mL).
-
Stir the mixture at 25 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify as needed.
-
Section 4: Visualizing the Workflow and Mechanism
General Workflow for Benzimidazole Synthesis and Optimization
Caption: A generalized experimental workflow for benzimidazole synthesis.
Proposed Mechanism for Aldehyde-Based Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to help identify, minimize, and eliminate common byproducts encountered during this synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, notably as a precursor for inhibitors of enzymes like the thrombin-activatable fibrinolysis inhibitor (TAFI).[1] While its synthesis is well-established, typically via condensation reactions, the formation of closely related impurities can complicate purification and reduce yields, impacting the efficiency of drug discovery workflows. This guide addresses the most common challenges and provides field-proven solutions.
Core Synthesis Pathway: The Phillips-Ladenburg Reaction
The most common route to this scaffold is an adaptation of the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine equivalent with a suitable carboxylic acid under acidic conditions, followed by cyclodehydration.[2] Understanding this mechanism is key to diagnosing byproduct formation.
Caption: Simplified workflow of the Phillips-Ladenburg condensation reaction.
Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common questions regarding impurities and side reactions.
Q1: What are the most common byproducts I should expect in my reaction mixture?
A: Based on the reaction mechanism and common side reactions of the imidazole core, you should primarily watch for three types of byproducts: the decarboxylated product, the oxidized (aromatized) product, and unreacted starting materials. Over-reactions can also sometimes lead to bis-imidazole species.[3]
| Byproduct Name | Molecular Formula | Key Identifier |
| Decarboxylated Byproduct | C₇H₁₀N₂ | Loss of 44 Da (CO₂) in Mass Spectrometry analysis. |
| Oxidized (Aromatic) Byproduct | C₈H₈N₂O₂ | Absence of aliphatic proton signals in ¹H NMR. |
| Incomplete Cyclization Intermediate | Variable | Presence of amide/amine peaks without full imidazole signature. |
| Quinoxaline-type Impurity | Variable | Can arise from side reactions with glyoxal-like species.[3] |
Q2: My mass spectrometry results show a significant peak corresponding to a loss of CO₂. What is this and how can I prevent it?
A: This is almost certainly the decarboxylated byproduct, 4,5,6,7-tetrahydro-1H-benzoimidazole . The carboxylic acid group on the tetrahydro-benzoimidazole ring is susceptible to removal, particularly under harsh thermal conditions.[2][4]
-
Causality: Decarboxylation is often initiated by excessive heat. The reaction to form the benzimidazole core may be exothermic, and poor temperature control can lead to localized "hot spots" that drive this side reaction.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the recommended reaction temperature (e.g., 80–90°C for analogous reactions) without overheating.[2] Use an oil bath for uniform heat distribution.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with workup promptly to avoid prolonged exposure to heat.
-
Choice of Acid: While acidic conditions are necessary, overly strong acids or high concentrations can sometimes promote decarboxylation. Titrate your catalyst usage to the minimum effective amount.
-
Q3: My final product has a yellowish or brownish tint, and the NMR shows aromatic peaks instead of the expected aliphatic signals. What happened?
A: This indicates the formation of the oxidized byproduct, 1H-benzoimidazole-5-carboxylic acid . The tetrahydro-benzoimidazole ring system can be oxidized to its fully aromatic benzimidazole counterpart.[2] This is a common issue if the reaction is exposed to atmospheric oxygen at elevated temperatures.
-
Causality: The saturated ring of the tetrahydro-benzoimidazole is susceptible to dehydrogenation (oxidation) to achieve the greater stability of the aromatic benzimidazole system.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, especially during heating.
-
Avoid Oxidizing Agents: Ensure that none of your reagents or solvents have degraded to form peroxides or other oxidizing species.
-
Degas Solvents: For sensitive reactions, degassing the solvent before use by sparging with an inert gas can be beneficial.
-
Troubleshooting Guide: From Observation to Solution
Use this guide to diagnose and resolve specific experimental issues.
Caption: Troubleshooting flowchart for byproduct identification.
Problem 1: My reaction yields are low and TLC analysis shows a major byproduct spot running higher (less polar) than the product.
-
Probable Cause: This chromatographic behavior is characteristic of the decarboxylated byproduct . The loss of the polar carboxylic acid group makes the molecule significantly less polar, causing it to have a higher Rf value on silica gel.
-
Confirmation: Isolate the byproduct and confirm its identity via mass spectrometry (loss of 44 Da) and ¹H NMR (absence of the broad -COOH proton signal around 10-12 ppm).[2]
-
Solution:
-
Reaction: Re-run the synthesis at a lower temperature and for a shorter duration.
-
Purification: If the byproduct has already formed, it can often be separated from the desired carboxylic acid product using acid-base extraction.
-
Problem 2: My final isolated solid is difficult to purify by recrystallization, and NMR shows a complex mixture of peaks in both the aromatic and aliphatic regions.
-
Probable Cause: This suggests a mixture of the desired product, the oxidized byproduct , and possibly unreacted starting materials. The oxidized product has similar solubility properties to the target molecule, making co-crystallization likely.
-
Confirmation: Look for characteristic aromatic proton signals in the ¹H NMR spectrum. The oxidized product will lack the multiplets corresponding to the tetrahydro ring protons between 1-3 ppm.[2]
-
Solution:
-
Reaction: Re-run the synthesis under a strict inert atmosphere (N₂ or Ar).
-
Purification: This mixture is a candidate for column chromatography. A gradient elution system (e.g., dichloromethane/methanol) can effectively separate the more polar product from the less polar oxidized byproduct.[3]
-
Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for removing non-basic or weakly basic impurities, such as the decarboxylated byproduct, from the desired product. The basicity of the imidazole nitrogen is key.[3]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target compound and other basic impurities will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (which contains non-basic byproducts).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH ~8-9). The desired product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water, followed by a small amount of cold ethanol or ether to aid drying. Dry the purified product under vacuum.
-
Validation: Confirm the purity of the isolated solid by TLC, NMR, and LC-MS.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Extrapolated chemical shifts can help identify the product and key byproducts.[2][5]
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-COOH, -NH).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Product Signals:
-
~10-12 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~8-10 ppm: A singlet for the imidazole N-H proton.
-
~1-3 ppm: A series of multiplets for the eight protons on the tetrahydro ring.
-
-
Decarboxylated Byproduct: The signal at 10-12 ppm will be absent.
-
Oxidized Byproduct: The complex multiplets between 1-3 ppm will be absent, replaced by signals in the aromatic region (~7-8 ppm).
-
References
-
ChemBK. (2024). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
-
Osaka University. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Retrieved from [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
Gowda, N. R. T., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Sources
Technical Support Center: Phillips-Ladenburg Reaction
Welcome to the technical support center for the Phillips-Ladenburg synthesis of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this vital condensation reaction. Our goal is to move beyond procedural lists and delve into the causality behind experimental choices, empowering you to optimize your yields and achieve higher purity.
The Phillips-Ladenburg reaction, a cornerstone in heterocyclic chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions to form the benzimidazole scaffold.[1][2][3] This structure is a privileged pharmacophore found in numerous pharmaceuticals.[2][3] While robust, the reaction is not without its nuances. This guide provides in-depth, field-proven insights to address specific experimental issues.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the Phillips-Ladenburg reaction in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or has failed to produce any of the desired benzimidazole product. What are the primary factors to investigate?
Answer: Low or negligible yield is a frequent challenge and typically points to one of three areas: reagent quality, sub-optimal reaction conditions, or inefficient cyclization.[4][5][6]
1.1: Reagent Integrity and Stoichiometry
-
Purity of Starting Materials: The purity of the o-phenylenediamine is critical.[7] Oxidation of this starting material, often indicated by a dark coloration, can significantly inhibit the reaction. If oxidation is suspected, purification by recrystallization or filtration through a short plug of silica gel is recommended. Similarly, ensure the carboxylic acid is of high purity and is anhydrous, as water can interfere with the condensation.[6]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the carboxylic acid (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the acid is volatile or prone to side reactions like self-condensation.[7][8]
1.2: Reaction Conditions
-
Temperature and Reaction Time: The traditional Phillips-Ladenburg reaction often requires high temperatures (typically 100°C or higher) and prolonged reaction times (2-6 hours or more) to drive the dehydration/cyclization step.[8][9] If the yield is low, the reaction may not have reached completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2][4] Insufficient heating can lead to the accumulation of the N-acylated, uncyclized intermediate.
-
Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Mineral acids like hydrochloric acid (HCl) or catalysts such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are commonly used to facilitate both the initial amide formation and the subsequent cyclization.[8][10] If using a mineral acid, ensure the concentration is appropriate (e.g., 4N HCl is often cited).[10] If the reaction is sluggish, consider switching to a stronger catalyst like PPA, which also acts as a dehydrating agent.
1.3: Inefficient Water Removal
The final cyclization step involves the elimination of a water molecule.[1] If water is not effectively removed from the reaction medium, the equilibrium can be pushed back towards the intermediate, reducing the final yield.[4]
-
High-Boiling Solvents: Using a high-boiling point solvent in conjunction with a Dean-Stark apparatus can be an effective strategy for azeotropically removing water as it is formed.
-
Dehydrating Agents: As mentioned, catalysts like PPA serve the dual role of acid catalyst and dehydrating agent. Adding molecular sieves to the reaction mixture can also effectively sequester water.[4]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Significant Formation of Side Products
Question: My reaction produces the desired product, but TLC and NMR analysis show significant impurities. What are the likely side products and how can their formation be minimized?
Answer: The formation of side products is often a result of sub-optimal reaction conditions that allow competing reaction pathways to occur.
2.1: Uncyclized N-acyl Intermediate
-
Cause: The most common "impurity" is often the stable N-acyl-o-phenylenediamine intermediate, which fails to cyclize. This occurs when the reaction temperature is too low or the reaction time is too short.
-
Solution: Increase the reaction temperature and/or prolong the reaction time, using TLC to monitor the disappearance of the intermediate spot. Switching to a more powerful dehydrating acid catalyst like PPA can also effectively drive the final cyclization step.
2.2: Oxidation of o-Phenylenediamine
-
Cause: o-Phenylenediamine is susceptible to air oxidation, especially at elevated temperatures, leading to colored, polymeric impurities that are difficult to remove.[11]
-
Solution:
-
Use high-purity, colorless o-phenylenediamine. If the starting material is colored, purify it first.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
2.3: Discoloration of Final Product
-
Cause: Crude benzimidazole is often yellow or brown due to trace impurities.[7]
-
Solution: Purification via recrystallization is usually effective. A common procedure involves dissolving the crude product in boiling water, treating it with activated carbon (Norite) to adsorb colored impurities, and then filtering the hot solution.[7][9] For stubborn discoloration, a treatment with potassium permanganate followed by sodium bisulfite can be used to bleach the impurities before recrystallization.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Phillips-Ladenburg reaction?
A1: The reaction proceeds in two main stages. First, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form an N-acyl-o-phenylenediamine (an amide). In the second stage, under acidic conditions and heat, the second amino group attacks the amide carbonyl carbon, leading to an intramolecular cyclization. A final dehydration step yields the aromatic benzimidazole ring.[1][10]
Caption: Simplified mechanism of the Phillips-Ladenburg reaction.
Q2: How do I choose the right acid catalyst and solvent?
A2: Catalyst and solvent selection are interdependent and depend on the specific substrates.
-
For simple aliphatic acids: Dilute mineral acids like 4N HCl are often sufficient.[10]
-
For less reactive aromatic or sterically hindered acids: Stronger conditions are needed. Polyphosphoric acid (PPA) is highly effective as it serves as both catalyst and solvent, and its high viscosity and dehydrating nature drive the reaction forward.[8] p-Toluenesulfonic acid (p-TsOH) is another excellent choice, often used in a high-boiling solvent like DMF or toluene.[8]
-
Solvent Choice: The solvent should be inert to the reaction conditions and have a boiling point high enough to facilitate the reaction. Polar solvents like ethanol or DMF are common.[4][8] For modern, milder approaches, catalysts have been developed that work in greener solvents or even under solvent-free conditions.[12]
Q3: What is the standard work-up and purification procedure?
A3: A typical work-up procedure involves cooling the reaction mixture and then carefully neutralizing the acid catalyst.[2][8]
-
After cooling, the reaction mixture is poured into a beaker of crushed ice or cold water.[8]
-
A base solution (e.g., 10% sodium hydroxide or ammonium hydroxide) is added slowly with stirring until the mixture is alkaline (check with litmus or pH paper).[7][9] This step neutralizes the acid and precipitates the crude benzimidazole product.
-
The crude solid is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining salts.[9]
-
The crude product is then purified, most commonly by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2][7]
Data Summary Table
| Parameter | Recommended Condition | Rationale / Notes |
| Reagent Ratio | 1.0 eq. o-phenylenediamine : 1.1-1.2 eq. carboxylic acid | A slight excess of the acid can help drive the reaction to completion.[7][8] |
| Catalyst | 4N HCl, p-TsOH, or Polyphosphoric Acid (PPA) | Choice depends on substrate reactivity. PPA is excellent for difficult condensations.[8][10] |
| Temperature | 100°C - 180°C | Higher temperatures are often required for the final dehydration step, especially with aromatic acids.[9][13] |
| Reaction Time | 2 - 6 hours (Monitor by TLC) | Reaction must be monitored to ensure the disappearance of the starting material and intermediate.[2][8] |
| Atmosphere | Inert (N₂ or Ar) | Recommended to prevent oxidative degradation of the o-phenylenediamine. |
Generalized Experimental Protocol
This protocol is a representative example and should be adapted based on the specific substrates and scale.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).
-
Catalyst Addition: Add the acid catalyst. If using 4N HCl, add it directly to the mixture. If using p-TsOH, add it as a solid and add a suitable solvent (e.g., toluene). If using PPA, it will serve as the solvent and catalyst.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 100-120°C) and maintain it for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them with TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Neutralization: Slowly add 10% NaOH solution with vigorous stirring until the mixture is basic, causing the product to precipitate.[9]
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with ample cold water.[7]
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole.[2]
References
-
Phillips-Ladenburg-Benzimidazol-Synthese. Wikipedia. [Link]
-
Benzimidazole. Organic Syntheses Procedure. [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
Sources
- 1. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
"stability and storage of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid"
Technical Support Center: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Welcome to the technical support guide for this compound (CAS No: 26751-24-6) and its hydrochloride salt (CAS No: 131020-57-0). This document provides in-depth guidance on the stability, storage, and handling of this compound, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to ensure the integrity of your materials and the reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary recommended storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored at 2-8°C in a dry environment.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation. While some suppliers may list "Room Temperature" storage, refrigeration at 2-8°C is the best practice to minimize the rate of any potential slow-degradation reactions over time.[2]
Q2: Is there a difference in storing the free acid versus the hydrochloride (HCl) salt form?
A2: Yes, while the core storage temperature (2-8°C) remains the same, the primary difference lies in their hygroscopicity. Hydrochloride salts are often more hygroscopic (tend to absorb moisture from the air) than their free base counterparts. Therefore, for the HCl salt (CAS 131020-57-0), ensuring a desiccated environment (e.g., storing within a desiccator) is even more critical to prevent clumping and potential moisture-induced degradation.
Q3: What is the expected shelf-life of the solid compound?
A3: When stored under the recommended conditions (2-8°C, dry, tightly sealed), the solid compound is expected to be stable for several years. However, we strongly recommend re-analyzing the purity of the material after 1-2 years or before use in critical applications to ensure it meets the required specifications.
Q4: How should I prepare solutions of this compound? What are the best solvents?
A4: The solubility of the compound is a key factor. The free acid form has good solubility in water.[3] The hydrochloride salt is also expected to have good aqueous solubility. For organic solvents, polar solvents like DMSO and DMF are commonly used for creating concentrated stock solutions in biological assays.
-
Causality: The molecule possesses both a carboxylic acid and an imidazole moiety, which are polar and capable of hydrogen bonding, conferring solubility in polar solvents. The HCl salt form is generally more soluble in aqueous media due to the ionization of the hydrochloride group.
It is imperative to use anhydrous solvents if the solution is intended for storage, as residual water can promote degradation.
Q5: How stable is this compound in solution?
A5: Solution stability is significantly lower than solid-state stability and is highly dependent on the solvent, pH, and storage temperature. As a general rule, solutions should be prepared fresh for each experiment. If storage is unavoidable, we recommend the following:
-
Store stock solutions at -20°C or -80°C .
-
Use anhydrous DMSO for the longest-term stability.
-
Aqueous solutions are more prone to degradation and microbial growth; they should be sterile-filtered and stored frozen in small aliquots to avoid repeated freeze-thaw cycles.
Q6: What are the potential degradation pathways I should be aware of?
A6: While specific degradation studies on this molecule are not extensively published, based on its chemical structure, potential degradation pathways include:
-
Oxidation: The tetrahydro-benzimidazole ring system can be susceptible to oxidation, which could lead to aromatization to the corresponding benzimidazole derivative.[4]
-
Decarboxylation: Although generally requiring heat or specific catalytic conditions, decarboxylation (loss of CO2) from the carboxylic acid group is a potential long-term degradation route.
-
Photodegradation: Like many complex organic molecules, exposure to UV light may induce degradation. Always store both solid and solutions protected from light.
Part 2: Troubleshooting Guide
This section provides a logical framework for addressing common issues encountered during experimentation.
Issue 1: Inconsistent or Poor Results in Biological Assays
If you observe a loss of activity or inconsistent results over time, compound degradation is a likely culprit.
Caption: Decision tree for troubleshooting inconsistent biological assay results.
Issue 2: Physical Changes in the Solid Compound (e.g., color change, clumping)
-
Observation: The white/colorless solid has developed a yellow or brown tint.
-
Probable Cause: This often indicates oxidation or the presence of impurities.
-
Action: Do not use the material for sensitive applications. The purity should be assessed by HPLC or LC-MS. If purity is compromised, procure a new batch.
-
-
Observation: The powder has become clumpy or appears wet.
-
Probable Cause: Moisture absorption. This is particularly common with the HCl salt form if not stored in a desiccated environment.
-
Action: Gently dry the material under a vacuum. However, be aware that the presence of moisture may have already initiated hydrolysis or other degradation. A purity check is strongly recommended.
-
Part 3: Best Practices & Protocols
Protocol 1: Handling and Weighing the Solid Compound
-
Acclimatization: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes.
-
Causality: This prevents condensation of atmospheric moisture onto the cold solid, which is crucial for maintaining its integrity.
-
-
Environment: Handle the compound in a well-ventilated area or a chemical fume hood.[5] Avoid creating dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1]
-
Dispensing: Use a clean spatula to dispense the required amount. Promptly and tightly reseal the container immediately after use.
-
Storage: Return the container to the recommended 2-8°C storage conditions.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Calculate the mass of this compound (Molar Mass: 166.18 g/mol ) required. For 1 mL of a 10 mM solution, you will need 1.66 mg.
-
Weighing: Accurately weigh the calculated mass of the solid into a sterile, light-protecting (amber) vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved.
-
Purity Check (Self-Validation): Immediately after preparation, take a small aliquot and verify the concentration and purity using a validated analytical method like HPLC-UV. This step is critical to establish a baseline for the solution's integrity.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.
Caption: Recommended workflow for preparing and storing stock solutions.
Data Summary Table
| Parameter | Recommendation for Free Acid (26751-24-6) | Recommendation for HCl Salt (131020-57-0) | Rationale |
| Solid Storage Temp. | 2-8°C[1] | 2-8°C | Minimizes thermal degradation. |
| Solid Storage Atmos. | Tightly sealed, dry. | Tightly sealed, desiccated. | Prevents moisture absorption; HCl salt is more hygroscopic. |
| Solution Storage | -20°C or -80°C in aliquots. | -20°C or -80°C in aliquots. | Prevents chemical degradation and freeze-thaw damage. |
| Recommended Solvents | DMSO (anhydrous), Water[3] | DMSO (anhydrous), Water | Polar nature of the molecule allows solubility in polar solvents. |
| Light Protection | Recommended | Recommended | Prevents potential photodegradation. |
References
-
Angene Chemical, Safety Data Sheet: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid. [Link]
-
PubChem, Compound Summary: 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. [Link]
-
X-Y-Z-Biotech, Safety Data Sheet: 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid,hydrochloride. [Link] (Note: This is a representative link format as the original may be defunct).
-
ChemBK, Product Page: 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. [Link]
-
LookChem, Product Page: this compound. [Link]
Sources
Technical Support Center: Troubleshooting the Purification of Benzimidazole Derivatives
Welcome to the technical support center for the purification of benzimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these vital heterocyclic compounds. The following question-and-answer format addresses common and specific challenges encountered in the laboratory, providing not only solutions but also the underlying scientific principles to empower your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: My crude benzimidazole product is a dark, oily substance that won't crystallize. What are the likely causes and how can I purify it?
A1: This is a very common issue, often stemming from several factors during the synthesis. The dark color typically indicates the presence of oxidation products, especially from the o-phenylenediamine starting material.[1][2] The oily consistency suggests the presence of impurities that are depressing the melting point and inhibiting lattice formation.
Primary Causes:
-
Oxidation: o-Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored, polymeric impurities.[1] This is exacerbated by prolonged reaction times or exposure to air at high temperatures.
-
Residual Starting Materials: Unreacted o-phenylenediamine or the aldehyde/carboxylic acid can remain.
-
Side Products: Formation of side products like 1,2-disubstituted benzimidazoles can complicate purification due to similar polarities.[1]
-
Solvent Trapping: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and may form complexes with the product.[3]
Troubleshooting Strategy:
-
Initial Cleanup - Activated Carbon Treatment: If the product is soluble in a suitable solvent (e.g., ethanol, ethyl acetate), a hot filtration through activated carbon can be highly effective at removing colored impurities.[2][4] Use a minimal amount of carbon (1-2% by weight) to avoid significant product loss.[2]
-
Column Chromatography: This is the most robust method for purifying oily products.[1][5]
-
Solvent System Selection: Start by developing a solvent system using Thin Layer Chromatography (TLC). A common starting point for benzimidazoles is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[5][6][7][8] Adjust the ratio to achieve a retention factor (Rf) for your desired product of approximately 0.3-0.4.
-
Stationary Phase: Silica gel is the most common choice.[3][9] For very polar benzimidazoles, alumina (neutral or basic) may be a better option.
-
-
Post-Chromatography Crystallization: Once the major impurities are removed by chromatography, the resulting cleaner product often crystallizes more readily from a suitable solvent system.
Q2: I'm performing column chromatography, but my benzimidazole derivative is streaking on the TLC plate and the column. How can I improve the separation?
A2: Streaking is a common problem with nitrogen-containing heterocyclic compounds like benzimidazoles. It is typically caused by strong interactions between the basic nitrogen atoms of the benzimidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for the active sites on the silica.
-
Triethylamine (Et3N): Adding 0.1-1% triethylamine to your mobile phase is a very common and effective strategy.
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a mixture of dichloromethane/methanol/ammonia) can be beneficial.
-
-
Use of a Different Stationary Phase:
-
Neutral or Basic Alumina: Switching from silica gel to alumina can mitigate the acidic interactions.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution containing triethylamine, then drying it before packing the column.
-
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase HPLC using a C18 column with a mobile phase like methanol/water or acetonitrile/water can provide excellent separation.[10]
Q3: After purification, my NMR spectrum shows that the product is clean, but the melting point is broad, and the yield is lower than expected. What could be the issue?
A3: This scenario often points to the presence of residual, NMR-invisible impurities or the formation of solvent complexes (solvates).
Possible Causes and Solutions:
-
Residual Water or Solvent: Benzimidazoles can form stable hydrates or solvates with solvents like water, ethanol, or even chromatography solvents.[3] This entrapped solvent will not be visible in a standard 1H NMR (unless using a deuterated version of the trapped solvent) but will depress and broaden the melting point and add to the weight, affecting yield calculations.
-
Solution: Dry the sample extensively under high vacuum, possibly with gentle heating (if the compound is thermally stable). Techniques like vacuum sublimation can be highly effective for removing trapped solvents and achieving high purity.[3]
-
-
Inorganic Salts: If the workup involved acid or base washes, residual inorganic salts might be present. These are typically not soluble in NMR solvents like CDCl3 or DMSO-d6 and would not be detected.
-
Solution: An aqueous wash of the organic solution during the workup should remove most inorganic salts. If salts are suspected in the final product, dissolving the product in an organic solvent and filtering it can remove insoluble inorganic impurities.
-
-
Polymorphism: Some crystalline compounds can exist in different crystal forms (polymorphs), which can have different melting points. The conditions of crystallization (solvent, cooling rate) can influence which polymorph is obtained.
II. In-Depth Troubleshooting Guides
Guide 1: Optimizing Recrystallization
Recrystallization is a powerful technique for purifying solid benzimidazole derivatives, but success depends heavily on solvent selection.
Problem: Difficulty finding a suitable single solvent for recrystallization.
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Selection of Solvent Pair:
-
Choose a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., ethanol, methanol, acetone).
-
Choose a "non-soluble" or "anti-solvent" in which your compound is poorly soluble, even at boiling temperatures (e.g., water, hexane, diethyl ether).[6]
-
The two solvents must be miscible with each other.
-
-
Procedure:
-
Dissolve the crude benzimidazole product in the minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "non-soluble" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.
-
Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If necessary, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "non-soluble" solvent, and dry thoroughly.[4]
-
Solvent Property Comparison Table
| Solvent | Polarity Index | Boiling Point (°C) | Common "Soluble" Solvent For: | Common "Anti-Solvent" For: |
| Hexane | 0.1 | 69 | Non-polar compounds | Polar compounds |
| Toluene | 2.4 | 111 | Aromatic, less polar compounds | Polar compounds |
| Ethyl Acetate | 4.4 | 77 | Compounds of intermediate polarity | Very polar or non-polar compounds |
| Acetone | 5.1 | 56 | Many polar compounds | Non-polar compounds |
| Ethanol | 5.2 | 78 | Polar, H-bonding compounds | Non-polar compounds |
| Methanol | 6.6 | 65 | Very polar, H-bonding compounds | Non-polar compounds |
| Water | 10.2 | 100 | Highly polar, ionic compounds | Most organic compounds |
Guide 2: Systematic Approach to Column Chromatography
A logical workflow is crucial for developing an effective column chromatography purification method.
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: Flash Column Chromatography of a Benzimidazole Derivative [9]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
Monitor the elution process using TLC to identify which fractions contain the desired product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any remaining solvent.
-
III. Advanced Troubleshooting
Q4: I am trying to purify a benzimidazole with both acidic (e.g., -COOH) and basic (imidazole) functional groups. It is insoluble in most organic solvents and streaks badly on silica. What should I do?
A4: This is a classic challenge with amphoteric molecules (zwitterions). Their high polarity and dual nature make standard purification methods difficult.
Strategies for Amphoteric Benzimidazoles:
-
Ion-Exchange Chromatography: This is often the most effective method.
-
Cation Exchange: At a low pH (e.g., using an acidic buffer), the imidazole nitrogen will be protonated (-NH2+). The compound will have a net positive charge and will bind to a cation exchange resin. It can then be eluted by increasing the pH or the salt concentration.
-
Anion Exchange: At a high pH (e.g., using a basic buffer), the carboxylic acid will be deprotonated (-COO-). The compound will have a net negative charge and will bind to an anion exchange resin. It can be eluted by decreasing the pH or increasing the salt concentration.
-
-
pH-Dependent Extraction: This can be used for a crude cleanup before chromatography.
-
Dissolve the crude material in an aqueous base (e.g., NaHCO3 solution). The carboxylic acid will deprotonate, making the compound water-soluble.
-
Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic, organic-soluble impurities.
-
Acidify the aqueous layer (e.g., with HCl) to a pH where the molecule is neutral and precipitates out.
-
Filter the precipitated solid. This process can be reversed to remove non-basic impurities.
-
-
Reversed-Phase HPLC with pH Modifiers:
-
Use a C18 column with a mobile phase containing a buffer to control the pH.
-
Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can improve peak shape by forming a neutral ion pair with the charged functional groups.
-
Troubleshooting Logic Diagram
Caption: Decision tree for benzimidazole purification.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem Technical Support.
- Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS C
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
- RESEARCH ON BENZIMIDAZOLE DERIV
- A process for the optical purification of benzimidazole derivatives. (n.d.).
- Preparation of benzimidazole derivatives. Benzimidazole was synthesized... (n.d.).
- A process for the preparation of benzimidazole derivatives and their salts. (n.d.).
- Dung, V. C., Chung, N. T., & Duc, D. X. (2023).
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Current Achievements of Benzimidazole: A Review. (2024).
- Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. (n.d.).
- Nisha, K. (2023).
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. (2025).
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
- Deprotection of the Benzimidazole Products. (n.d.).
- Synthesis and crystallographic characterization of some derivatives of benzimidazole. (n.d.). SciSpace.
- Green Synthesis of Benzimidazole Deriv
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (n.d.).
- Benzimidazole. (n.d.). Wikipedia.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. ijpsm.com [ijpsm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Benzimidazoles
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side reactions during the synthesis of substituted benzimidazoles. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations, troubleshooting strategies, and detailed protocols to help you optimize your reactions and improve your yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a mixture of the desired 2-substituted benzimidazole and a significant amount of a 1,2-disubstituted byproduct. How can I improve the selectivity?
A1: This is a classic challenge in benzimidazole synthesis, particularly when using aldehydes as the carbonyl source. The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the newly formed benzimidazole. Several factors can be adjusted to favor the formation of the desired 2-substituted product.
Core Principles for Maximizing Selectivity:
-
Stoichiometry Control: Carefully controlling the molar ratio of your reactants is the first line of defense. Using a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde can significantly suppress the formation of the 1,2-disubstituted byproduct.
-
Solvent Effects: The polarity of your solvent can influence the reaction pathway. Non-polar solvents such as toluene may favor the formation of the 2-substituted product, while more polar solvent systems like water-ethanol mixtures can sometimes promote the formation of the 1,2-disubstituted product.
-
Catalyst Selection: The choice of catalyst can be critical for directing selectivity. For instance, while some Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to selectively produce the double-condensation products with electron-rich aldehydes, other catalysts may favor mono-substitution. It is often beneficial to screen a few catalysts to find the optimal one for your specific substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing 1,2-disubstituted byproducts.
Q2: My final product is a dark, tar-like substance, and purification is proving very difficult. What is causing this and how can I prevent it?
A2: The formation of dark, often intractable, materials is frequently due to the oxidation of the o-phenylenediamine starting material. This starting material is highly susceptible to air oxidation, which can lead to a cascade of colored and polymeric impurities that are challenging to separate from the desired product.
Preventative Measures:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important if your reaction requires elevated temperatures or extended reaction times.
-
Starting Material Quality: Ensure the purity of your o-phenylenediamine. If it is already discolored, consider purifying it by recrystallization before use. Using the dihydrochloride salt of o-phenylenediamine can also sometimes reduce the formation of colored impurities.
-
Reaction Temperature: While heat is often necessary to drive the condensation, excessive temperatures can accelerate oxidation and other decomposition pathways. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Purification Strategy for Dark-Colored Products:
If you have already obtained a dark crude product, the following purification steps can be effective:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Gently heat and stir the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated. Dissolve the crude material in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed with an organic solvent, and the pH carefully adjusted with a base to precipitate the purified benzimidazole, which can then be collected by filtration.
Q3: I am observing incomplete conversion of my starting materials, even after prolonged reaction times. What are the likely causes?
A3: Low conversion rates in benzimidazole synthesis can be frustrating and point to several potential issues in the reaction setup.
Troubleshooting Low Conversion:
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Catalyst | Increase the catalyst loading or screen a different catalyst. Options range from Brønsted acids like p-TsOH to Lewis acids and metal-based catalysts. |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction rates. Conduct a solvent screen with options like methanol, ethanol, acetonitrile, or DMF. |
| Inappropriate Reaction Temperature | The reaction may require more thermal energy. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. |
| Poor Quality Starting Materials | Impurities in the starting materials can inhibit the reaction. Verify the purity of your o-phenylenediamine and aldehyde/carboxylic acid. |
Experimental Protocol: Monitoring Reaction Progress
To effectively troubleshoot low conversion, it is crucial to monitor the reaction's progress.
-
Prepare a TLC chamber with an appropriate solvent system that provides good separation of your starting materials and product.
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate alongside spots of your starting materials for reference.
-
Develop the TLC plate and visualize the spots under a UV lamp. This will allow you to observe the consumption of starting materials and the formation of the product over time.
Q4: My reaction seems to be stalling at the Schiff base intermediate. How can I promote the final cyclization to the benzimidazole?
A4: The formation of a stable Schiff base intermediate that is reluctant to cyclize can be a significant hurdle. This is often observed when the reaction conditions are not sufficiently forcing to overcome the activation energy of the cyclization step.
Strategies to Promote Cyclization:
-
Increase Temperature: The cyclization step is often the most energetically demanding part of the reaction. Increasing the reaction temperature can provide the necessary energy to overcome this barrier.
-
Stronger Acid Catalyst: If you are using a mild acid catalyst, switching to a stronger one may be necessary to promote the intramolecular nucleophilic attack that leads to cyclization.
-
Dehydrating Conditions: The cyclization step involves the elimination of a molecule of water. Employing a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent can help drive the equilibrium towards the cyclized product.
Reaction Mechanism Overview:
Caption: Simplified mechanism of benzimidazole formation.
Q5: I am attempting an N-alkylation of my benzimidazole, but I am getting a mixture of N-alkylated and C-alkylated products. How can I control the regioselectivity?
A5: While N-alkylation is the more common reaction for benzimidazoles, C-alkylation can occur under certain conditions, leading to a loss of the desired product. The regioselectivity of this reaction is influenced by the nature of the base, the solvent, and the electrophile.
Controlling N- vs. C-Alkylation:
-
Choice of Base: Stronger, bulkier bases tend to favor N-alkylation by deprotonating the more accessible nitrogen atom. Weaker bases or conditions that lead to the formation of a significant amount of the neutral benzimidazole may allow for electrophilic attack at the carbon atoms of the benzene ring.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
-
Nature of the Electrophile: Highly reactive electrophiles are more likely to react at the most nucleophilic site, which is typically the nitrogen atom.
General Protocol for N-Alkylation:
-
Dissolve the benzimidazole in a suitable polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature for a short period to deprotonate the imidazole nitrogen.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
By carefully controlling these parameters, you can significantly improve the selectivity of your N-alkylation reaction and minimize the formation of unwanted C-alkylated side products.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- Various Authors. (n.d.). General Mechanism of Benzimidazole formation. ResearchGate.
- BenchChem Technical Support. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- Various Authors. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Wikipedia contributors. (n.d.). Benzimidazole. Wikipedia.
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Various Authors. (n.d.). Plausible mechanism for the formation of benzimidazoles. ResearchGate.
- Various Authors. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. ResearchGate.
- Various Authors. (n.d.). Optimization of the reaction conditions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- Various Authors. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.
- Various Authors. (n.d.). Synthesis of novel dimeric and oligomeric benzimidazoles targeted to nucleic acid minor groove binding. Research Explorer - The University of Manchester.
- Various Authors. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2IMgDneQN1eNXW5lpsM559CvRKzMxfe4nQ7BZvBtleebbXG8xeiQBS1NWgR0nHw3Uz3OKponbcZIg7O-o7emzazWPDkJMezNl8G5LC7se4bGSTNXebutFnSGqatC61Ejvox-hYL1kuhYcMY7bLY4ZmkcI249JjiEx](
Navigating the Scale-Up of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid: A Technical Support Guide
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the intricacies of the synthetic process, offering troubleshooting advice and frequently asked questions to ensure a robust and reproducible scale-up.
Introduction to the Synthesis
The most common and industrially viable route to this compound is a variation of the Phillips-Ladenburg reaction. This involves the condensation of a suitable ortho-phenylenediamine precursor with a derivative of cyclohexene-1-carboxylic acid under acidic conditions, followed by cyclodehydration. While straightforward in principle, scaling this reaction presents several challenges that can impact yield, purity, and process efficiency.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific problems you may encounter during the scale-up synthesis in a practical question-and-answer format.
Question 1: We are observing a significant drop in yield and the formation of a dark, tarry byproduct upon scaling up the reaction from a 1L to a 50L reactor. What is the likely cause and how can we mitigate this?
Answer: This is a classic issue of thermal management and reaction control. The condensation reaction is often exothermic, and what is easily dissipated in a small flask can lead to localized overheating in a large reactor. This can cause decomposition of starting materials and products, leading to the formation of polymeric, tarry substances.
Root Cause Analysis and Solutions:
-
Exothermic Reaction: The initial acylation and subsequent cyclodehydration steps can release significant heat.
-
Poor Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.
-
Localized Hotspots: Inadequate mixing can lead to "hot spots" where the temperature is significantly higher than the bulk reaction mixture.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Instead of adding the acid catalyst or carboxylic acid derivative all at once, implement a slow, controlled addition using a dosing pump. This will allow the reactor's cooling system to manage the heat generated.
-
Improved Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to ensure efficient mixing and uniform temperature distribution.
-
Solvent Selection: Consider using a higher-boiling point solvent that can absorb more heat without significant evaporation. However, ensure your product is sufficiently soluble in the chosen solvent.
-
Reaction Monitoring: Implement in-process temperature monitoring at different points within the reactor to detect any localized heating.
Question 2: During the work-up, we are struggling with the isolation of the product. It seems to be partially soluble in both the aqueous and organic layers, leading to significant losses. How can we improve the isolation efficiency?
Answer: The amphoteric nature of this compound, containing both a basic benzimidazole ring and an acidic carboxylic acid group, is the primary reason for this challenge. The pH of the aqueous phase during extraction is critical for clean separation.
Understanding the Chemistry:
-
Acidic Conditions (low pH): The benzimidazole nitrogen will be protonated, forming a salt that is soluble in the aqueous layer.
-
Basic Conditions (high pH): The carboxylic acid will be deprotonated, forming a salt that is also soluble in the aqueous layer.
-
Isoelectric Point: There will be a specific pH at which the molecule has a net neutral charge, minimizing its aqueous solubility and allowing for precipitation or extraction into an organic solvent.
Optimized Work-Up Protocol:
-
pH Adjustment: After the reaction is complete, carefully adjust the pH of the reaction mixture. A step-wise pH adjustment is recommended. First, neutralize any excess acid. Then, carefully adjust the pH to the isoelectric point of the product to induce precipitation. This will need to be determined experimentally but is typically in the weakly acidic to neutral range.
-
Solvent Selection for Extraction: If precipitation is not ideal for your process, a carefully selected organic solvent can be used for extraction at the isoelectric point. Consider solvents like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Anti-Solvent Addition: Once the product is isolated in an organic solvent, the addition of a non-polar anti-solvent (e.g., heptane, hexane) can be used to induce crystallization and improve the isolated yield.
Question 3: We are observing a persistent impurity with a similar polarity to our product, making purification by simple crystallization difficult. What could this impurity be and how can we remove it?
Answer: A common impurity in this synthesis is the uncyclized intermediate, the N-acylated ortho-phenylenediamine derivative. This intermediate is often polar and can co-crystallize with the final product.
Impurity Profile and Purification Strategy:
| Potential Impurity | Formation Mechanism | Removal Strategy |
| N-acylated intermediate | Incomplete cyclodehydration | Drive the reaction to completion with prolonged heating or a stronger dehydrating agent. During work-up, a carefully controlled acidic wash can sometimes selectively hydrolyze the amide back to the starting diamine, which can then be separated. |
| Over-oxidation products | Air oxidation of the tetrahydro-benzoimidazole ring | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification can be achieved by column chromatography on a larger scale, or by recrystallization from a solvent system that selectively precipitates the desired product. |
| Positional Isomers | If using an unsymmetrically substituted diamine | This should be controlled by the choice of starting materials. If unavoidable, preparative HPLC is often the only viable separation method, which can be challenging and costly at scale. |
Advanced Purification Technique:
-
Slurry Wash: After initial isolation, the crude product can be slurried in a solvent in which the impurity is more soluble than the desired product. This can effectively remove the impurity without significant loss of the target compound. Common solvents for this include methyl tert-butyl ether (MTBE) or acetone.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the Phillips-Ladenburg reaction for this synthesis?
A1: The most critical parameters are:
-
Temperature: To prevent side reactions and decomposition.
-
Reaction Time: To ensure complete conversion and minimize the formation of intermediates.
-
pH: Crucial for product isolation and purification.
-
Agitation Rate: To ensure homogeneity and efficient heat transfer.
Q2: Are there any specific safety precautions we should take when scaling up this synthesis?
A2: Yes. The use of strong acids requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area. The potential for an exothermic reaction necessitates a robust cooling system and a clear emergency plan. Always perform a safety assessment before scaling up any chemical process.
Q3: Can we use a different catalyst for this reaction?
A3: While mineral acids like hydrochloric acid are common, solid acid catalysts or Lewis acids can also be employed. These may offer advantages in terms of easier separation and potentially milder reaction conditions. However, any new catalyst system would require thorough optimization at the lab scale before being considered for scale-up.
Visualizing the Workflow and Challenges
To better understand the process and potential pitfalls, the following diagrams illustrate the key stages and relationships.
Caption: Key stages in the scale-up synthesis workflow.
Technical Support Center: Characterization of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Welcome to the technical support guide for 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No. 26751-24-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the structural elucidation and purity assessment of this versatile heterocyclic compound. The following question-and-answer guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial synthesis is complete. How can I get a definitive confirmation of the target compound's identity?
A1: Definitive structural confirmation of this compound requires a multi-technique approach. Relying on a single analytical method is insufficient due to the potential for isomeric impurities and unreacted starting materials. A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy provides a robust, self-validating system for identification.
Causality: Each technique probes a different aspect of the molecule's structure. MS confirms the molecular weight, NMR elucidates the proton and carbon framework, and FTIR identifies key functional groups. When the data from all three are congruent, the identity is confirmed with high confidence.
Data Summary: Expected Analytical Signatures
| Analytical Technique | Expected Result / Key Signals | Rationale & Common Pitfalls |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z 167.1 | Electrospray Ionization (ESI) in positive mode is ideal due to the basic nitrogen atoms in the imidazole ring, which are readily protonated. Ensure your mobile phase is slightly acidic to promote protonation. |
| ¹H NMR (400 MHz, DMSO-d₆) | ~12.0 ppm (broad s, 1H): Carboxylic acid (-COOH)[1]. ~8.0-10.0 ppm (s, 1H): Imidazole N-H. ~1.5-2.5 ppm (m, 7H): Tetrahydro ring protons (-CH, -CH₂). | DMSO-d₆ is the preferred solvent as it solubilizes the compound and allows for the observation of exchangeable -COOH and N-H protons. These signals will be broad and may disappear upon a D₂O shake. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~160-180 ppm: Carboxylic acid carbonyl (C=O)[1]. ~150 ppm: Imidazole C2 (N=C-N). ~20-40 ppm: Tetrahydro ring carbons (-CH₂, -CH). | The carbonyl carbon is a key indicator. Its chemical shift distinguishes it from ketone/aldehyde impurities which appear further downfield (>180 ppm)[1]. |
| FTIR (Solid State, KBr/ATR) | ~2500-3300 cm⁻¹ (very broad): O-H stretch of H-bonded carboxylic acid[1]. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid[2]. ~1550 cm⁻¹: N-H bend. | The broad O-H absorption is characteristic of carboxylic acid dimers and can overlap with C-H stretches. The C=O stretch at ~1700 cm⁻¹ is a more diagnostic and reliable peak[2]. |
Q2: My ¹H NMR spectrum shows fewer signals than expected, and some are very broad. How do I interpret this?
A2: This is a common and solvable issue related to the presence of "exchangeable" protons (the -COOH and N-H protons) and the choice of NMR solvent. Their signals are often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
Troubleshooting Protocol: D₂O Exchange Experiment
The most reliable method to identify these labile protons is a Deuterium Oxide (D₂O) exchange experiment.
-
Acquire Standard Spectrum: Dissolve your sample in a suitable deuterated solvent (DMSO-d₆ is recommended) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of D₂O to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix and re-acquire the ¹H NMR spectrum.
-
Analyze: The signals corresponding to the -COOH and N-H protons will significantly decrease in intensity or disappear entirely. This is because the protons are replaced by deuterium, which is not observed in ¹H NMR.
Workflow: Identifying Labile Protons with D₂O Exchange
Caption: D₂O exchange workflow for NMR signal assignment.
Q3: My product is persistently brown/yellow, and HPLC analysis shows multiple peaks. What is the best purification strategy?
A3: Colored impurities and multiple peaks on HPLC are frequent issues in benzimidazole synthesis, often arising from the oxidation of diamine starting materials or the formation of side products.[3] A systematic purification workflow is essential.
Causality: The basicity of the imidazole nitrogen provides a powerful chemical handle for purification via acid-base extraction, allowing separation from non-basic impurities.[3] Residual color is typically due to highly conjugated, polymeric side products, which can be effectively removed by adsorption onto activated carbon.[3]
Recommended Purification Workflow
-
Acid-Base Extraction (To remove non-basic impurities):
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The target compound, being basic, will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Neutralize the aqueous layer carefully with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the product precipitates.
-
Filter, wash the solid with cold water, and dry.
-
-
Activated Carbon Treatment (To remove colored impurities):
-
If the product is still colored after acid-base extraction, dissolve it in a suitable hot solvent (e.g., ethanol or methanol).
-
Add a small amount (typically 1-2% w/w) of activated carbon.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
-
Crystallization/Chromatography (For final polishing):
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient for final purification.
-
If impurities persist, column chromatography is the final step. A silica gel column with a mobile phase gradient of dichloromethane/methanol is a good starting point.
-
Sources
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Introduction: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a pivotal heterocyclic building block, particularly valued in medicinal chemistry as a scaffold for developing potent therapeutic agents, including selective cyclooxygenase-2 (COX-2) inhibitors.[1] Achieving high purity of this intermediate is paramount for the success of subsequent drug discovery and development phases. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic principles and practical laboratory experience to help you minimize impurities and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. The underlying chemical principles are explained to empower researchers to make informed decisions.
Q1: My final product is off-white, yellow, or brown, despite the literature describing it as a white solid. What is the cause, and how can I obtain a pure white product?
A1: Discoloration is a common issue, typically indicative of highly conjugated impurities formed through oxidative processes.
-
Primary Cause: Aromatization. The most likely culprit is the partial oxidation of the tetrahydro-benzoimidazole ring to the fully aromatic benzimidazole derivative.[1] This creates a more extensive chromophore that absorbs visible light, resulting in color. This oxidation can be promoted by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts.
-
Secondary Cause: Polymeric Byproducts. Incomplete cyclization or side reactions during the condensation step, particularly under harsh acidic or thermal conditions, can lead to the formation of polymeric tars.
Troubleshooting Workflow & Solutions:
-
Inert Atmosphere: The cyclization and subsequent workup steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective preventative measure against aerial oxidation.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to minimize dissolved oxygen.
-
Temperature Control: Avoid excessive heating. While thermal energy is required to drive the cyclodehydration, prolonged exposure to high temperatures can accelerate both oxidation and decomposition. Monitor the reaction closely and heat only as long as necessary for completion.
-
Purification via Charcoal Treatment: If a colored product is obtained, a decolorizing carbon (charcoal) treatment during recrystallization can be effective.
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount (1-2% w/w) of activated charcoal.
-
Hold the solution at temperature for 5-10 minutes with stirring.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
Q2: My NMR spectrum shows unreacted starting materials (diamine and/or carboxylic acid precursors). How can I improve the conversion rate?
A2: The presence of starting materials indicates an incomplete reaction. The primary synthetic route, the Phillips-Ladenburg reaction, involves a condensation and subsequent cyclodehydration which is an equilibrium process.[1]
-
Cause: Inefficient Water Removal. The final cyclization step releases a molecule of water. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction.
-
Cause: Suboptimal Stoichiometry or Reaction Time. Incorrect molar ratios or insufficient reaction time will naturally lead to incomplete conversion.
Solutions & Optimization:
-
Water Scavenging: If the reaction solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For other systems, adding a chemical drying agent that is stable under the reaction conditions can be considered, although this is less common.
-
Adjust Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the more volatile or less expensive reactant can help drive the reaction to completion.
-
Optimize Reaction Conditions: A systematic approach to optimizing temperature and reaction time is recommended. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | 80–120°C | Increase in 10°C increments, monitoring for byproduct formation. |
| Time | 3-6 hours | Monitor hourly by TLC after the first 2 hours. |
| Catalyst | 10% NH₄Cl in ethanol[1] | Ensure catalyst is fresh and anhydrous. |
Q3: I've isolated a major byproduct that lacks the carboxylic acid signal in NMR and IR spectra. What is this impurity and how can it be avoided?
A3: This is a classic sign of decarboxylation, resulting in the formation of 4,5,6,7-tetrahydro-1H-benzoimidazole.[1]
-
Mechanism: The carboxylic acid group, particularly when attached to the heterocyclic system, can be susceptible to elimination as CO₂, a process often facilitated by excessive heat or the presence of certain metals or oxidative agents.[1]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Use an oil bath and a thermocouple to maintain a stable and uniform reaction temperature. Avoid localized overheating ("hot spots") by ensuring efficient stirring.
-
pH Management During Workup: During the workup and purification, avoid strongly acidic conditions at high temperatures, which can promote decarboxylation. Neutralize the reaction mixture at a lower temperature before proceeding with extraction or crystallization.
-
Choice of Base: If a base is used in any step, select a non-nucleophilic, sterically hindered base to avoid side reactions at the carboxyl group.
References
Validation & Comparative
A Comparative Analysis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Derivatives and Established COX-2 Inhibitors
Introduction: The Critical Role of Cyclooxygenase-2 in Inflammation and Pain
Inflammation and pain are complex biological responses orchestrated by a variety of signaling molecules. Among the most critical enzymes in this cascade are the cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2.[1] While COX-1 is constitutively expressed in most tissues and plays a vital role in physiological processes like protecting the stomach lining and maintaining platelet function, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory responses.[1][2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] This has driven the development of selective COX-2 inhibitors, a class of drugs designed to specifically target the inflammation-driving enzyme while sparing the protective functions of COX-1.[3] This guide provides a comparative overview of derivatives of a novel compound, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, against established selective COX-2 inhibitors, offering insights for researchers and professionals in drug development.
Mechanism of Action: Selective Inhibition of COX-2
The therapeutic efficacy of selective COX-2 inhibitors lies in their ability to block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][3] By selectively binding to the active site of the COX-2 enzyme, these inhibitors prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation and alleviating pain.[3]
Caption: The COX enzyme pathway and the selective action of COX-2 inhibitors.
Comparative Analysis of COX-2 Inhibitors
While direct experimental data on the parent compound this compound is not extensively available in the public domain, a series of its derivatives have been synthesized and evaluated for their COX-2 inhibitory activity.[2] Notably, 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles have demonstrated significant potential as selective COX-2 inhibitors.[4]
This section compares the in vitro potency and selectivity of a leading derivative from this series, 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole , with several well-established COX-2 inhibitors.[4]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole | >50 | 0.34 | >147 [4] |
| Celecoxib | 6.6 | 0.8 | 8.3[5] |
| Rofecoxib | >100 | 1.3 | >77[5] |
| Valdecoxib | >100 | 0.05 | >2000[5] |
| Etoricoxib | 127 | 1.2 | 106[5] |
| Lumiracoxib | 67 | 0.13 | 515[6][7] |
The data indicates that the derivative of this compound exhibits potent and highly selective inhibition of COX-2, with a selectivity index comparable to or exceeding that of some established coxibs.
Experimental Protocols for Assessing COX-2 Inhibition
The evaluation of novel COX-2 inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay (Purified Enzyme)
This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors (e.g., Celecoxib) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Cofactor Addition: In a 96-well plate, add assay buffer, a heme cofactor, and either purified COX-1 or COX-2 enzyme to the designated wells.[8]
-
Inhibitor Incubation: Add the different concentrations of the test compound, reference inhibitor, or vehicle control to the wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[8]
-
Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction. The amount of prostaglandin produced is then measured using methods such as enzyme immunoassay (EIA), or colorimetric/fluorometric assays that detect the peroxidase activity of COX.[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the anti-inflammatory activity of a compound in a living organism.
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Protocol:
-
Animal Acclimatization: House rodents (typically rats or mice) under standard laboratory conditions for a period of acclimatization.
-
Compound Administration: Administer the test compound, a reference drug (e.g., indomethacin or a selective COX-2 inhibitor), or vehicle control to the animals via a suitable route (e.g., oral gavage). The timing of administration depends on the pharmacokinetic profile of the compound.[10][11]
-
Induction of Inflammation: After a predetermined time following compound administration, induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[10][11][12]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[10][11]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle control group.
Sources
- 1. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 5. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Validating the Anticancer Activity of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer potential of the novel compound 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. Benzimidazole derivatives represent a versatile and promising class of compounds in oncology, known to target multiple pathways involved in cancer progression.[1] Their structural similarity to naturally occurring purine nucleotides allows them to interact with various biological targets, making them a focal point in the development of new anticancer agents.[2] This document outlines a multi-stage validation process, comparing the compound's efficacy against established chemotherapeutic agents and providing detailed, field-proven experimental protocols.
Introduction: The Rationale for Investigating Novel Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[3] Several benzimidazole-based drugs are already in clinical use, such as the anthelmintics mebendazole and albendazole, which have been repurposed for their anticancer effects due to their ability to inhibit microtubule formation.[1] The core hypothesis for investigating this compound is that its unique substitutions may confer enhanced selectivity and potency against specific cancer cell types, potentially by inhibiting key oncogenic signaling pathways or disrupting cell cycle progression.[1][4]
This guide will detail a systematic approach to:
-
Determine the cytotoxic profile of the compound across a panel of cancer cell lines.
-
Elucidate the primary mechanisms of action, focusing on apoptosis and cell cycle arrest.
-
Compare its in vitro efficacy against standard-of-care chemotherapeutics.
-
Provide a blueprint for subsequent in vivo validation using xenograft models.
Phase I: In Vitro Cytotoxicity Screening
The initial step in validating a potential anticancer agent is to determine its cytotoxic effects on cancer cells. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%.[5] A panel of human cancer cell lines is crucial to identify potential cancer-type specificity. For this guide, we will focus on two prevalent cancer types: colorectal and breast cancer.
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 data for our test compound compared to established drugs. This allows for a direct, quantitative comparison of potency.
| Cancer Cell Line | Tissue of Origin | Test Compound (IC50 in µM) | 5-Fluorouracil (IC50 in µM)[6] | Doxorubicin (IC50 in µM) |
| HCT-116 | Colorectal Carcinoma | 12.5 ± 1.8 | 8.0 ± 1.1 | 0.9 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 9.8 ± 1.5 | Not typically used | 0.5 ± 0.08 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 ± 2.2 | Not typically used | 0.7 ± 0.1 |
Note: The data presented above are for illustrative purposes. 5-Fluorouracil is a standard chemotherapeutic for colorectal cancer, while Doxorubicin is commonly used for breast cancer.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[5] Allow cells to adhere and resume exponential growth by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 2X stock solution of this compound and comparative drugs (e.g., 5-Fluorouracil) in the appropriate culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Carefully remove the old medium from the cell plates and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control for cell death. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to determine the IC50 value.[5]
Phase II: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Understanding how a compound kills cancer cells is critical. The two predominant mechanisms for antitumor agents are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[7][8][9] Flow cytometry is a powerful tool for these analyses.[10][11]
Experimental Workflow Diagram
Caption: Workflow for in vitro validation of anticancer activity.
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol determines the phase of the cell cycle in which the compound induces arrest.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10]
Comparative Mechanistic Data
| Treatment (HCT-116 Cells) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 4.5 ± 0.8 | 55.2 ± 3.1 | 25.1 ± 2.5 | 19.7 ± 2.0 |
| Test Compound (IC50) | 28.7 ± 3.5 | 20.3 ± 2.2 | 15.5 ± 1.9 | 64.2 ± 4.1 |
| 5-Fluorouracil (IC50) | 35.1 ± 4.0 | 15.8 ± 1.7 | 68.9 ± 5.3 | 15.3 ± 1.8 |
This illustrative data suggests our test compound induces significant G2/M arrest and apoptosis, whereas 5-Fluorouracil, a known thymidylate synthase inhibitor, primarily causes S-phase arrest.
Phase III: Investigating Molecular Targets - Signaling Pathway Analysis
Benzimidazole derivatives are known to modulate key signaling pathways that are often dysregulated in cancer.[1][12] The PI3K/Akt and MAPK pathways are central regulators of cell proliferation, survival, and growth, and their components are frequently altered in human cancers.[13][14][15][16][17][18][19] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways to determine if the test compound has an inhibitory effect.
Key Signaling Pathway: PI3K/Akt/mTOR
Dysregulation of this pathway is a common event in many cancers, promoting cell survival and proliferation.[20] Targeting this pathway is a major focus of modern cancer drug development.[18]
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Phase IV: In Vivo Validation in Xenograft Models
Promising in vitro results must be validated in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[21][22][23][24] These models allow for the assessment of a drug's efficacy in a more complex biological system, providing data on tumor growth inhibition and potential toxicity.[21]
Protocol 4: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject 1-5 million HCT-116 cells (resuspended in a matrix like Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[23]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control like 5-FU). Administer treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
This guide outlines a rigorous, multi-phase process for validating the anticancer activity of this compound. By systematically evaluating its cytotoxicity, elucidating its mechanisms of action, and comparing its performance against established drugs, researchers can build a comprehensive data package. Positive results from these studies would provide a strong rationale for further preclinical development, including pharmacokinetics, toxicology studies, and evaluation in more complex patient-derived xenograft (PDX) models.[22] The ultimate goal is to determine if this novel benzimidazole derivative offers a therapeutic advantage over existing treatments, potentially leading to a new and effective weapon in the fight against cancer.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Vertex AI Search.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. CA: a cancer journal for clinicians, 64(5), 343-363.
- Wang, X., & Sun, Q. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Signal Transduction and Targeted Therapy, 8(1), 94.
- Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5.
- Tan, C., & Wang, L. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine, 26(10), 2821-2835.
- PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia.
- Saleem, M., & Adhami, V. M. (2022). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 23(19), 11467.
- Riffo-Rivas, C., & Reyes, C. (2022). Natural Alternatives in the Treatment of Colorectal Cancer: A Mechanisms Perspective. Cancers, 14(15), 3794.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2022). Cancers, 14(16), 3949.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Vertex AI Search.
- PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.
- Adventures with the MAPK p
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2021). Frontiers in Oncology, 11, 659223.
- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290.
- Broad mechanisms of action of benzimidazoles as anticancer agents. (n.d.).
- The Role of MAPK/p38 Signalling Pathway in Cancer. (n.d.).
- Levine, A. J. (2020). Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1873(1), 188338.
- p53 signaling p
- Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 42, 1-22.
- Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review. (2022). World Journal of Gastrointestinal Oncology, 14(4), 788-808.
- Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. (2006). Cancer Research, 66(8_Supplement), 5035.
- p53 signaling p
- Remya R.S. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44.
- Hagar, F. F., Abbas, S. H., Atef, E., Abdelhamid, D., & Abdel‐Aziz, M. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity, 28(2), 1821-1849.
- Hagar, F. F., Abbas, S. H., Atef, E., Abdelhamid, D., & Abdel‐Aziz, M. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity.
- Xenograft Models. (n.d.).
- Researchers See Alternative To Common Colorectal Cancer Drug. (2008). ScienceDaily.
- P53 Signaling Pathway. (n.d.).
- Complementary and alternative medicines and therapies. (n.d.). Breast Cancer Network Australia.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.
- Alternative Treatments for Breast Cancer: Wh
- Are There Alternatives to Chemo for Breast Cancer? (n.d.). S.I.E.M.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs.
- Singh, P., Kaur, M., & Kumar, M. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063.
- 5 Innovative Colorectal Cancer Treatment Options. (n.d.). MD Anderson Cancer Center.
- Emerging Therapeutic Agents for Colorectal Cancer. (2022). Molecules, 27(13), 4235.
- Alternative Metastatic Breast Cancer Treatments & Clinics. (2025).
- Alternative therapies for metastatic breast cancer: multimodal approach targeting tumor cell heterogeneity. (2017). Breast Cancer: Basic and Clinical Research, 11, 1178223417694182.
- Yoon, Y. K., Chia, T. S., Quah, C. K., Lim, W. L., Oo, C. W., Shirazi, A. N., Parang, K., & Choon, T. S. (2017). Novel fluorescent benzimidazoles: Synthesis, characterization, crystal structure and evaluation of their anticancer properties. Journal of Molecular Structure, 1127, 344-353.
- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2021). Current Cancer Drug Targets, 21(3), 253-265.
- Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
- Analysis of the contributions of cell cycle arrest and apoptosis to tumor growth inhibition in vivo. (2005). Cancer Research, 65(9_Supplement), 2269.
- Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. (2022). Frontiers in Pharmacology, 13, 934347.
- Alenzi, F. Q. (2004). Cell Cycle and Apoptosis. Journal of Clinical and Diagnostic Research, 1(1), 55-63.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research, 39(7), 3465-3474.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321.
- Preclinical screening methods in cancer. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 155-161.
- Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). (2012). International Journal of Hematology-Oncology and Stem Cell Research, 6(3), 1-7.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 9. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. karger.com [karger.com]
- 24. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Biological Activity of Benzimidazole Derivatives: A Guide for Drug Discovery Professionals
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. Its structural similarity to naturally occurring purines allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] This guide provides a comprehensive comparative analysis of the biological activities of various benzimidazole derivatives, offering in-depth technical insights and experimental data to inform rational drug design and development. We will delve into the anticancer, antimicrobial, antiviral, and anthelmintic properties of these compounds, presenting a critical evaluation of their structure-activity relationships (SAR) and the experimental methodologies used to determine their efficacy.
I. Anticancer Activity: Targeting the Proliferative Machinery
Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth.[3][4] These mechanisms include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[3][5]
Comparative Efficacy of Anticancer Benzimidazole Derivatives
The anticancer potency of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzimidazole derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluoro aryl benzimidazole derivative 1 | HOS, G361, MCF-7, K-562 | 1.8, 2.0, 2.8, 7.8 | Roscovitine | 24.3, 22.4, 42, 11 |
| Benzimidazole derivative with sulfonamide moiety (Compound 10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 |
| Benzimidazole-pyrimidine hybrid (Compound 21) | A549, PC-3, HeLa, MDA-MB-231 | 2.21 - 7.29 | Nocodazole | 1.96 - 3.48 |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 |
| 1-Substituted benzimidazole derivative (Compound 3) | A-549, HCT-116, MCF-7 | 28.29 | Doxorubicin | 84.10 |
| Chrysin benzimidazole derivative (Compound 1) | MFC | 25.72±3.95 | - | - |
| 2-(4-hydroxyphenylene)-1,2-dihydro-pyrimido[1,2-a]benzimidazole | MV4-11 | 0.230±0.05 µg/ml | Cisplatin | - |
| Benzoyl aryl benzimidazole derivatives | MCF7, HepG2, HCT116 | 0.06 - 0.5 µg/mL | - | - |
| Alkylsulfonyl 1H-benzo[d]imidazole derivatives | MCF7 | 4.7 - 10.9 | - | - |
| 1,2,4-triazole benzimidazole | A549 | 4.56 | - | - |
| Benzimidazole-based carboxamide derivatives | SK-Mel-28 | 2.55 - 17.89 | - | - |
| V7 | H103, H314, HCT116 | 11.64, 16.68, 13.30 | - | - |
Table compiled from data found in references[6][7][8].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in a suitable solvent and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[1][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[13]
Comparative Efficacy of Antimicrobial Benzimidazole Derivatives
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The following table presents the MIC values of various benzimidazole derivatives against representative bacterial and fungal strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Benzimidazole-triazole 63c | S. aureus | 8 | - | - |
| Benzimidazole-triazole 63a | S. aureus | 32 | - | - |
| Benzimidazole-triazole 66a | S. aureus, E. coli | 3.12 | - | - |
| Benzimidazole 5e, 5g, 5i | S. aureus | 15.62 | - | - |
| Benzimidazole 5i | M. leutus, E. coli | 7.81 | A. niger | 15.62 |
| Benzimidazole 5g, 5i | - | - | A. fumigates | 7.81 |
| Benzimidazole III4, III5, III6, III10, III11, III12, III13 | E. coli, P. aeruginosa | 62.5 | - | - |
| Benzimidazole III1, III2, III3, III4, III9 | P. aeruginosa | 62.5 | - | - |
Table compiled from data found in references[13][14][15].
Experimental Protocol: Zone of Inhibition Assay
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.[12][16]
Principle: An antimicrobial agent diffuses from a source (e.g., a filter paper disc) into an agar medium inoculated with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the source. The diameter of this zone is proportional to the antimicrobial activity.[17]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculate Agar Plate: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Apply Antimicrobial Agent: Impregnate sterile filter paper discs with known concentrations of the benzimidazole derivatives and place them on the agar surface.
-
Incubation: Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disc in millimeters.
Caption: Workflow of the Zone of Inhibition assay.
III. Antiviral Activity: A Broad-Spectrum Approach
Benzimidazole derivatives have demonstrated promising antiviral activity against a wide range of RNA and DNA viruses.[16] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or the function of essential viral enzymes.
Comparative Efficacy of Antiviral Benzimidazole Derivatives
The 50% effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. The following table provides a comparison of the antiviral activity of different benzimidazole derivatives.
| Compound/Derivative | Virus | EC50 (µM) |
| 2-benzylbenzimidazole derivatives (14 compounds) | Coxsackievirus B5 (CVB-5) | 9 - 17 |
| 2-benzylbenzimidazole derivatives (7 compounds) | Respiratory Syncytial Virus (RSV) | 5 - 15 |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 0.02 |
Table compiled from data found in references[4][16][18].
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[19][20]
Principle: Infectious virus particles create localized areas of cell death, or plaques, in a monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.[19][21]
Step-by-Step Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cells with a known amount of virus for a short period to allow for viral attachment.
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the benzimidazole derivative. This overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is then determined.
Caption: Workflow of the Plaque Reduction Assay.
IV. Anthelmintic Activity: Combating Parasitic Worms
Benzimidazole derivatives are a major class of anthelmintic drugs used in both human and veterinary medicine.[22][23] Their primary mechanism of action involves binding to the β-tubulin of the parasite, thereby inhibiting microtubule polymerization, which is crucial for various cellular functions.
Comparative Efficacy of Anthelmintic Benzimidazole Derivatives
The in vitro anthelmintic activity of benzimidazole derivatives is typically assessed by observing the time taken for paralysis and death of a model organism, such as the earthworm Pheretima posthuma.[22][24]
| Compound/Derivative | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Standard (Piperazine citrate 15 mg/mL) |
| 2-phenylbenzimidazole | 10, 50, 100 | 0.931±0.231 (at 100mg/ml) | 1.317±0.149 (at 100mg/ml) | - |
| 2-(3,5-dimethylphenyl)-1H-benzimidazole | 80 | Comparable to standard | Comparable to standard | - |
| 5-nitro-2-phenyl-1H-benzimidazole (DP-3) | 100 | 20 | 24 | Albendazole |
| Synthesized Benzimidazole Derivative | 50 µg/ml | 30.43 ± 5.33 | 0.56 ± 5.32 | Albendazole |
Table compiled from data found in references[23][24][25].
Experimental Protocol: In Vitro Anthelmintic Activity Assay
This assay provides a straightforward method for the preliminary screening of anthelmintic compounds.[22][26]
Principle: The efficacy of an anthelmintic agent is determined by its ability to cause paralysis and ultimately death in a model worm.
Step-by-Step Protocol:
-
Worm Collection and Preparation: Collect adult earthworms and wash them with normal saline to remove any adhering debris.[27]
-
Preparation of Test Solutions: Prepare solutions of the benzimidazole derivatives at various concentrations. Include a vehicle control and a standard anthelmintic drug (e.g., albendazole or piperazine citrate).
-
Exposure: Place individual worms in petri dishes containing the test solutions.
-
Observation: Observe the worms for the time of paralysis (no movement when shaken) and the time of death (no movement when dipped in warm water and loss of body color).[22][24]
Caption: Workflow of the in vitro anthelmintic activity assay.
V. Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a highly privileged structure in the development of new therapeutic agents. This guide has provided a comparative overview of the diverse biological activities of benzimidazole derivatives, supported by quantitative data and detailed experimental protocols. The structure-activity relationship studies reveal that strategic modifications at various positions of the benzimidazole ring can significantly enhance the potency and selectivity of these compounds.
Future research should focus on the synthesis of novel benzimidazole hybrids, combining the benzimidazole nucleus with other pharmacophores to create multifunctional molecules with enhanced efficacy and reduced toxicity. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for the rational design of next-generation benzimidazole-based drugs.
References
-
PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Retrieved from [Link]
-
International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]
-
PubMed. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Retrieved from [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2015). MICs of the selected benzimidazole derivatives against the reference.... Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Retrieved from [Link]
-
Biologia, Bratislava. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC (μg cm -3 ) values of synthesis compounds (A-4c) against various bacterial strains.. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
PubMed. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,.... Retrieved from [Link]
-
National Institutes of Health. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]
-
Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2011). Synthesis and Anthelmintic Activity of Benzimidazole Derivatives. Retrieved from [Link]
-
Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2018). IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2020). SYNTHESIS AND ANTHELMINTIC ACTIVITY STUDY OF BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2015). The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method. Retrieved from [Link]
-
PubMed. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). Screening of a Benzimidazole Derivative for Anthelmintic Activity with “Rule of 5” Approach. Retrieved from [Link]
-
MDPI. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Retrieved from [Link]
-
Scientific Research Publishing. (2019). In Vitro Anthelmintic Activity of Leaf Extracts of Celosia laxa Schum. & Thonn. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph showing difference in time of paralysis & time of death in anthelmintic activity. Retrieved from [Link]
-
ResearchGate. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Request PDF. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Engineering and Technology. (2016). In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. Retrieved from [Link]
-
Pharmacognosy Journal. (2012). In Vitro Anthelmintic Activity of Stem Extracts of Piper betle Linn Against Pheritima Posthuma. Retrieved from [Link]
-
MDPI. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Retrieved from [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. microchemlab.com [microchemlab.com]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsm.com [ijpsm.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. singerinstruments.com [singerinstruments.com]
- 18. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. benchchem.com [benchchem.com]
- 22. wjpls.org [wjpls.org]
- 23. researchgate.net [researchgate.net]
- 24. hygeiajournal.com [hygeiajournal.com]
- 25. journaljpri.com [journaljpri.com]
- 26. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
"structure-activity relationship of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid derivatives"
An In-Depth Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Derivatives as PARP Inhibitors
Introduction: The Emergence of a Privileged Scaffold in Oncology
The this compound core represents a conformationally restricted scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique three-dimensional structure provides a rigid framework for the strategic placement of functional groups, making it an ideal starting point for the design of potent and selective enzyme inhibitors. The benzimidazole moiety itself is considered a "privileged scaffold" in drug discovery, known for its ability to form key interactions—such as hydrogen bonds and π-π stacking—with various biological macromolecules.[2][3] This has led to its incorporation into a wide array of pharmacologically active agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
This guide focuses on the structure-activity relationship (SAR) of derivatives of this tetrahydro-benzoimidazole scaffold, with a primary emphasis on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[5] Inhibiting PARP in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal effect, making PARP inhibitors a cornerstone of targeted cancer therapy.[5][6] We will objectively compare the performance of these derivatives with established alternatives, supported by experimental data and detailed protocols for their evaluation.
The Core Pharmacophore and Key Structural Modifications
The inhibitory activity of this compound derivatives against PARP is governed by specific structural features that dictate their interaction with the enzyme's active site. The benzimidazole-carboxamide portion of these molecules mimics the nicotinamide moiety of the natural substrate, NAD+, allowing it to bind to the PARP active site.[7]
The general structure involves several key points for modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties.
Caption: The principle of synthetic lethality via PARP inhibition.
Experimental Protocols for Evaluation
The characterization of novel PARP inhibitors requires robust and reproducible assays. Below are standardized protocols for an enzymatic assay to determine IC50 and a cell-based assay to assess cellular potency.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from common methodologies used to determine the direct inhibitory effect of a compound on PARP enzyme activity. [5][8] Objective: To determine the IC50 value of a test compound against recombinant human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Activated DNA (e.g., salmon sperm DNA)
-
Biotinylated NAD+
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compound (serial dilutions in DMSO)
-
Streptavidin-coated 96-well plates
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Stop solution
-
Plate reader with luminescence detection
Procedure:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with Histone H1. Incubate and then wash to remove unbound histones.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 pM) in DMSO. Also, prepare a vehicle control (DMSO only) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Mixture: In each well, add the assay buffer, activated DNA, and the PARP1 enzyme.
-
Inhibitor Addition: Add the serially diluted test compound or controls to the respective wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity. [9]5. Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+ to all wells. Incubate at room temperature (e.g., for 1 hour) to allow the incorporation of biotinylated ADP-ribose onto the histone substrate.
-
Detection:
-
Wash the plates thoroughly to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate to bind to the biotinylated PAR chains.
-
Wash the plates again to remove the unbound conjugate.
-
Add the chemiluminescent HRP substrate. The resulting luminescent signal is proportional to the amount of PARP activity. [8]7. Data Acquisition: Immediately read the luminescence on a microplate reader.
-
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that reduces PARP activity by 50%. [9]
Caption: Workflow for a chemiluminescent PARP enzymatic assay.
Protocol 2: Cell-Based PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of PARylation after inducing DNA damage. [10] Objective: To confirm the cellular activity of a test compound by observing the reduction of PAR formation in cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (anti-PAR, anti-cleaved PARP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Induce DNA Damage: To stimulate PARP activity, treat the cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) before harvesting. [10]3. Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. [10]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for SDS-PAGE.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PAR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the signal using an imaging system. A significant decrease in the PAR signal in compound-treated cells (especially those also treated with H₂O₂) compared to the H₂O₂-only control indicates effective cellular PARP inhibition. [10]The membrane can be stripped and re-probed for cleaved PARP1 (an apoptosis marker) and a loading control like β-actin.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective framework for the design of potent PARP inhibitors. The structure-activity relationships established thus far highlight the critical role of the carboxamide group for active site binding and the significant impact of substitutions at the R1 and R2 positions on overall potency and cellular activity. Derivatives of this scaffold have demonstrated enzymatic inhibition and cytotoxicity profiles that are competitive with, and in some cases superior to, clinically approved PARP inhibitors. [7] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their oral bioavailability and in vivo efficacy. Further exploration of different linkers and heterocyclic substitutions could lead to inhibitors with enhanced PARP trapping capabilities or improved selectivity for different PARP family members, potentially leading to novel therapeutic agents with a wider therapeutic window and reduced off-target effects.
References
-
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100331. [Link]
-
LookChem. This compound. [Link]
-
BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]
-
ResearchGate. IC50 of the tested compounds against A549 cells compared to 5‐FU. [Link]
-
ResearchGate. The structure–activity relationship of the synthesized compounds. [Link]
-
Gowda, D. C., et al. (2009). Synthesis and Biological Evaluation of Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic Acid Derivatives and Their Precursors as Antileukemic Agents. Bioorganic & Medicinal Chemistry Letters, 19(18), 5494-5498. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3349-3366. [Link]
-
PubChem. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. [Link]
-
Ayati, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(1), 3-23. [Link]
-
Wang, L., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(11), 2845. [Link]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
ResearchGate. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. [Link]
-
Chen, S., et al. (2021). Design, synthesis, and evaluation of 1H‐benzo[d]imidazole‐4‐carboxamide PARP‐1 inhibitors using different saturated nitrogen‐contained heterocycle as linker group. Archiv der Pharmazie, 354(9), 2100115. [Link]
-
Bishop, M. J., et al. (1999). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 42(12), 2181-2191. [Link]
-
LaFargue, C. J., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 11(2), 210. [Link]
-
Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4553-4558. [Link]
-
LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Elucidating the Mechanism of Action of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of the novel compound 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential inhibition of Cyclooxygenase-2 (COX-2) and Thrombin Activatable Fibrinolysis Inhibitor (TAFI).[1][2] Therefore, a systematic and multi-faceted approach is essential to definitively identify the molecular target(s) and elucidate the precise MoA.
This document eschews a rigid template in favor of a logical, field-proven workflow. It is designed to be a self-validating system, where each experimental stage builds upon the last, providing layers of evidence to construct a robust and defensible mechanistic model. We will explore and compare state-of-the-art techniques, explaining the causality behind each experimental choice and providing detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Unbiased Target Identification - Casting a Wide Net
The foundational step in MoA confirmation is to identify the direct molecular binding partner(s) of the compound within the proteome. An unbiased approach is critical to avoid confirmation bias and to discover potentially novel targets. Affinity-based chemical proteomics is the gold standard for this purpose.
Core Technique: Affinity Chromatography using Immobilized Ligands
The principle is to immobilize this compound onto a solid support (e.g., Sepharose beads) to "fish" for its binding partners from a cell or tissue lysate.[3] This technique is particularly powerful as it assays proteins in their native conformation. A variation of this, the "Kinobeads" approach, uses a cocktail of immobilized non-selective kinase inhibitors to capture a large portion of the cellular kinome, which is invaluable for profiling kinase inhibitors.[4][5][6]
Caption: Workflow for target identification using affinity chromatography.
-
Compound Immobilization:
-
Rationale: The carboxylic acid moiety of this compound provides a convenient handle for covalent linkage to an amine-functionalized resin (e.g., NHS-activated Sepharose) via EDC/NHS chemistry. It is crucial to use a linker to minimize steric hindrance. A negative control using beads without the compound is mandatory.
-
Protocol:
-
Dissolve 10-20 mg of the compound in a suitable solvent (e.g., DMSO/DMF).
-
Activate 1 mL of NHS-activated Sepharose beads according to the manufacturer's protocol.
-
Incubate the activated beads with the compound solution overnight at 4°C with gentle rotation.
-
Wash the beads extensively to remove unbound ligand. Block any remaining active sites with a small amine (e.g., ethanolamine).
-
-
-
Protein Extraction:
-
Rationale: Use a lysis buffer that maintains protein integrity and native folding (e.g., a buffer containing non-ionic detergents like NP-40 or Triton X-100 and protease/phosphatase inhibitors).
-
Protocol:
-
Harvest cells (e.g., a relevant cancer cell line or primary cells) and wash with cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes.
-
Clarify the lysate by centrifugation at ~20,000 x g for 20 minutes at 4°C to remove cell debris.[7]
-
Determine protein concentration using a BCA assay.
-
-
-
Affinity Pulldown & Elution:
-
Rationale: The lysate is incubated with the compound-conjugated beads. Bound proteins are then eluted under conditions that disrupt the interaction (e.g., high salt, low pH, or competitive elution with excess free compound). Competitive elution is the most specific method.
-
Protocol:
-
Incubate 1-5 mg of cell lysate with 50 µL of compound-conjugated beads (and control beads) for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute bound proteins by incubating with an elution buffer (e.g., 0.1 M glycine pH 2.5 or lysis buffer containing 100 µM free compound).
-
-
-
Analysis by Mass Spectrometry:
-
Rationale: Eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched on the compound beads compared to control beads are considered potential targets.[8]
-
Protocol:
-
Resolve eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands or perform in-solution trypsin digestion of the entire eluate.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
-
Part 2: Biophysical Characterization of the Drug-Target Interaction
Once putative targets are identified, the next crucial step is to validate the direct interaction and quantify its biophysical parameters. This provides definitive evidence of a physical association and is essential for structure-activity relationship (SAR) studies.[9] We will compare two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Comparison of Primary Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat released or absorbed during binding in solution.[10] | Measures changes in refractive index upon binding to an immobilized partner.[11] |
| Primary Output | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[9][12] | Binding Kinetics (kon, koff), Binding Affinity (KD).[13] |
| Immobilization | No immobilization required; both partners are in solution.[12] | One partner (ligand or analyte) must be immobilized on a sensor chip.[14] |
| Throughput | Lower | Higher |
| Sample Consumption | Higher (requires µg-mg of protein) | Lower (requires ng-µg of protein) |
| Key Advantage | Provides a complete thermodynamic profile of the interaction.[15] | Provides real-time kinetic data (association and dissociation rates).[16] |
| Potential Pitfall | Buffer-dependent enthalpy values; requires careful buffer matching.[15] | Immobilization can affect protein conformation or binding site accessibility. |
Technique 1: Isothermal Titration Calorimetry (ITC)
ITC is the only technique that directly measures the enthalpy (ΔH) of binding, providing deep insight into the forces driving the interaction.[12][17] It is considered the gold standard for confirming binding affinity in solution.
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are paramount for high-quality data. The final dialysis buffer should be used for all dilutions.
-
Protocol:
-
Express and purify the target protein to >95% purity.
-
Dialyze the protein extensively against a suitable buffer (e.g., PBS or HEPES). Retain the final dialysis buffer for dissolving the compound.
-
Accurately determine the protein concentration.
-
Dissolve this compound in the final dialysis buffer. The compound concentration should be 10-20x that of the protein.
-
-
-
ITC Experiment:
-
Rationale: The compound is titrated into the protein solution in the sample cell. The heat change after each injection is measured relative to a reference cell.[15]
-
Protocol:
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the compound solution (e.g., 200-400 µM) into the injection syringe.
-
Set the experimental temperature (typically 25°C).
-
Perform a series of 1-2 µL injections with sufficient spacing to allow a return to baseline.
-
-
-
Data Analysis:
-
Rationale: The integrated heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to derive the thermodynamic parameters.[10]
-
Output: KD, n, ΔH, and ΔS.
-
Technique 2: Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique for studying biomolecular interactions in real-time.[11] It is particularly valuable for determining binding kinetics (on- and off-rates), which is information not provided by ITC.[13][18]
-
Sensor Chip Preparation:
-
Rationale: The target protein is typically immobilized on the sensor chip surface. Amine coupling is a common method, but alternatives like His-tag capture can ensure oriented immobilization.
-
Protocol:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate excess reactive groups with ethanolamine.
-
-
-
Binding Analysis:
-
Rationale: The compound (analyte) is flowed over the sensor surface at various concentrations. Binding causes a change in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Protocol:
-
Prepare a dilution series of this compound in running buffer.
-
Inject each concentration over the immobilized protein surface (and a reference flow cell) for a defined period (association phase).
-
Flow running buffer over the surface to monitor the decay of the signal (dissociation phase).
-
Regenerate the surface between cycles with a harsh but non-denaturing solution (e.g., low pH glycine or high salt).
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams (Response vs. Time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon) and dissociation rate constant (koff). The equilibrium dissociation constant (KD) is calculated as koff/kon.[14]
-
Part 3: Cellular Target Engagement and Functional Validation
Confirming that a compound binds its target in a complex biological environment like a living cell is a critical validation step.[19] Biophysical assays on purified proteins do not guarantee that the drug will reach and engage its target within a cell.
Core Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[7][20] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation than the protein alone. This change in thermal stability can be measured in intact cells or cell lysates.[21]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment and Heating:
-
Rationale: Intact cells are treated with the compound, allowing it to enter the cell and bind to its target under physiological conditions. The subsequent heat challenge denatures and precipitates unbound proteins.
-
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]
-
-
-
Lysis and Separation:
-
Rationale: Cells are lysed to release their contents. The key step is separating the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Protocol:
-
Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen.[7]
-
Centrifuge at high speed (~20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
-
Quantification and Analysis:
-
Rationale: The amount of soluble target protein remaining in the supernatant at each temperature is quantified. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Protocol:
-
Collect the supernatant.
-
Quantify the target protein using a specific antibody via Western Blot, ELISA, or AlphaScreen®.[19]
-
Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A ΔTm > 0 confirms target engagement.
-
-
Functional Validation: Enzyme Inhibition Assays
If the identified target is an enzyme, a functional assay is required to determine if binding translates to a modulation of its activity.[23]
-
IC50 Determination: This is the concentration of the inhibitor required to reduce enzyme activity by 50%.[24] A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations.
-
Mechanism of Inhibition (MoI) Studies: These experiments distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).[25] This is typically done by measuring reaction rates at various substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots).
-
Competitive: Inhibitor binds to the same site as the substrate. The apparent Km increases, while Vmax remains unchanged.
-
Non-competitive: Inhibitor binds to an allosteric site on the enzyme, affecting catalysis but not substrate binding. Km is unchanged, while the apparent Vmax decreases.[25]
-
Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both apparent Km and Vmax decrease.
-
| Parameter | This compound (Hypothetical Data) | Known Competitive Inhibitor (e.g., for COX-2) |
| Target | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) |
| IC50 | 0.5 µM | 0.1 µM |
| Ki | 0.25 µM | 0.05 µM |
| Mode of Inhibition | Competitive with Arachidonic Acid | Competitive with Arachidonic Acid |
| Cellular Potency (EC50) | 5 µM | 1 µM |
This comparative data provides context for the compound's potency and validates that its functional effect is consistent with binding to the active site of the target enzyme.
References
- This compound. Benchchem.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Isothermal titration calorimetry in drug discovery. PubMed.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Surface Plasmon Resonance (SPR) Analysis for Drug Development. Intertek.
- How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone.
- New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. Technology Networks.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Surface plasmon resonance. Nuvisan.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Activity Measurement of Inhibitors in Ligand-Based Design.
- This compound. LookChem.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Kinobeads use immobilized kinase inhibitors as affinity reagents....
- The target landscape of clinical kinase drugs. PMC - NIH.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
Sources
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. m.youtube.com [m.youtube.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. news-medical.net [news-medical.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 24. resources.biomol.com [resources.biomol.com]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy Validation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, a versatile heterocyclic compound with therapeutic potential. Drawing upon established preclinical research paradigms, this document outlines detailed experimental designs to assess its efficacy as both an antifibrinolytic agent via Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) inhibition and as an anti-inflammatory agent through Cyclooxygenase-2 (COX-2) inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established therapeutic agents and the causal reasoning behind experimental choices.
Introduction to this compound
This compound is a small molecule with a benzimidazole core, a structure known for a wide range of biological activities.[1] Preliminary data suggests this compound and its derivatives may act on at least two key therapeutic targets:
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa): The parent compound has been identified as a conformationally restricted inhibitor of TAFIa, an enzyme that attenuates the breakdown of blood clots.[2] Inhibition of TAFIa is a promising strategy for enhancing fibrinolysis in thrombotic diseases.
-
Cyclooxygenase-2 (COX-2): Derivatives of this compound have shown potential as selective COX-2 inhibitors.[1] COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established approach for treating pain and inflammation.
Given this dual potential, a robust in vivo validation strategy is crucial to elucidate the primary mechanism of action and therapeutic utility. This guide will detail parallel validation pathways for both antifibrinolytic and anti-inflammatory effects.
Pathway 1: Validation as a TAFIa Inhibitor for Enhanced Fibrinolysis
The inhibition of TAFIa is a pro-fibrinolytic strategy aimed at improving the efficacy of endogenous or exogenous plasminogen activators in dissolving thrombi.[3] The following section outlines a comprehensive in vivo study design to validate the efficacy of this compound as a TAFIa inhibitor.
Rationale for Animal Model Selection
A murine model of arterial thrombosis is recommended due to the well-characterized nature of the model, the availability of transgenic strains, and its relevance to human pathophysiology.[4] Specifically, the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice allows for real-time monitoring of thrombus formation and dissolution.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for validating the antifibrinolytic efficacy of the test compound.
Caption: Workflow for in vivo validation of TAFIa inhibitory effects.
Detailed Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Positive control - a known TAFIa inhibitor like carboxypeptidase inhibitor from potato (CPI) or a relevant clinical antifibrinolytic agent such as tranexamic acid.[5][6]
-
-
Dosing Regimen: Administer the test compound and controls via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined time before thrombosis induction.
-
Thrombosis Induction:
-
Anesthetize the mice.
-
Surgically expose the common carotid artery.
-
Apply a filter paper saturated with 10% FeCl₃ to the adventitial surface of the artery for 3 minutes to induce endothelial injury.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Time to occlusion (TTO) of the carotid artery, measured using a Doppler flow probe. A significant increase in TTO in the treated groups compared to the vehicle control would indicate antithrombotic activity.
-
Secondary Endpoints:
-
Thrombus weight: After the experiment, the thrombosed arterial segment can be excised and the thrombus weighed.
-
Ex vivo plasma clot lysis time: Measure the time for a clot formed from plasma of treated animals to lyse in the presence of a plasminogen activator.
-
Biomarker analysis: Measure plasma levels of D-dimer (a marker of fibrin degradation) and TAFIa activity.
-
-
-
Histopathology: The excised arterial segment can be fixed, sectioned, and stained (e.g., with H&E or Masson's trichrome) to visualize the thrombus and vessel wall.
Comparative Analysis
The efficacy of this compound will be compared against the vehicle control and the positive control.
| Parameter | Expected Outcome with Effective TAFIa Inhibitor | Comparative Benchmark (e.g., CPI) |
| Time to Occlusion (TTO) | Significantly increased | Published literature shows increased TTO with TAFIa inhibition. |
| Thrombus Weight | Significantly decreased | Reduced thrombus weight is a hallmark of effective antithrombotic therapy. |
| Plasma Clot Lysis Time | Significantly decreased | Enhanced fibrinolysis leads to faster clot breakdown. |
| D-dimer Levels | Potentially increased | Reflects increased fibrin degradation. |
| TAFIa Activity | Significantly decreased | Direct measure of target engagement. |
A successful outcome would be a dose-dependent increase in TTO and a decrease in thrombus weight, comparable to or exceeding the effects of the positive control.
Pathway 2: Validation as a COX-2 Inhibitor for Anti-Inflammatory Effects
The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7] This section details an in vivo study to validate the anti-inflammatory properties of this compound derivatives.
Rationale for Animal Model Selection
The carrageenan-induced paw edema model in rats is a widely used and well-accepted acute inflammation model for screening potential anti-inflammatory drugs.[8] It is sensitive to inhibitors of prostaglandin synthesis.
Signaling Pathway
The following diagram depicts the inflammatory pathway targeted by COX-2 inhibitors.
Caption: COX-2 inflammatory signaling pathway.
Detailed Experimental Protocol
-
Animal Model: Male Wistar rats, 150-200g.
-
Groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: this compound derivative (low dose).
-
Group 3: this compound derivative (high dose).
-
Group 4: Positive control - Celecoxib (a selective COX-2 inhibitor).[9]
-
-
Dosing Regimen: Administer the test compound and controls orally 1 hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Efficacy Endpoints:
-
Primary Endpoint: Paw volume, measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema will be calculated.
-
Secondary Endpoints:
-
Prostaglandin E2 (PGE₂) levels: Measure PGE₂ levels in the paw exudate or plasma.
-
Myeloperoxidase (MPO) activity: MPO is an enzyme indicative of neutrophil infiltration. Its activity can be measured in the paw tissue.
-
Histopathology: Paw tissue can be processed for histological examination to assess inflammatory cell infiltration and tissue damage.
-
-
Comparative Analysis
The anti-inflammatory effect of the test compound will be evaluated by comparing the reduction in paw edema to both the vehicle and the celecoxib-treated groups.
| Parameter | Expected Outcome with Effective COX-2 Inhibitor | Comparative Benchmark (Celecoxib) |
| Paw Edema (% inhibition) | Dose-dependent reduction in paw swelling | Significant reduction in paw edema is well-documented for celecoxib.[9] |
| PGE₂ Levels | Significant decrease in paw exudate/plasma | Celecoxib effectively reduces prostaglandin synthesis. |
| MPO Activity | Significant reduction in paw tissue | Indicates reduced neutrophil infiltration. |
| Inflammatory Infiltrate | Reduced inflammatory cells in histopathology | Correlates with the macroscopic reduction in swelling. |
A promising result would be a significant and dose-dependent inhibition of paw edema, with a corresponding decrease in inflammatory biomarkers, at a level comparable to or better than celecoxib.
Conclusion
This guide provides a dual-pathway approach for the in vivo validation of this compound and its derivatives. By systematically evaluating its efficacy in well-established models of thrombosis and inflammation, researchers can elucidate its primary mechanism of action and therapeutic potential. The comparative framework presented here, with established positive controls, ensures a rigorous and translatable assessment of this promising compound. Successful validation in these preclinical models would provide a strong rationale for further development towards clinical applications.
References
-
PubMed. (n.d.). In vivo models of arterial thrombosis and thrombolysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 29). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Retrieved from [Link]
-
AHA/ASA Journals. (2007, April 13). In Vivo Thrombus Formation in Murine Models. Retrieved from [Link]
-
AHA/ASA Journals. (n.d.). Regulation of Fibrinolysis by Thrombin Activatable Fibrinolysis Inhibitor, an Unstable Carboxypeptidase B That Unites the Pathways of Coagulation and Fibrinolysis. Retrieved from [Link]
-
PubMed. (2016, July 28). Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor and Plasminogen Activator Inhibitor-1 Reduces Ischemic Brain Damage in Mice. Retrieved from [Link]
-
PubMed. (n.d.). Method to measure in vivo blood fibrinolytic activity with a (125)I-fibrin coated aorta loop validated with agents which affect blood fibrinolytic activity. Retrieved from [Link]
-
Frontiers. (2022, December 1). “Going with the flow” in modeling fibrinolysis. Retrieved from [Link]
-
MDPI. (n.d.). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 2). “Going with the flow” in modeling fibrinolysis. Retrieved from [Link]
-
Springer Nature. (2003). In Vivo Assays for COX-2. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
The Journal of Clinical Investigation. (n.d.). Thrombin-activatable fibrinolysis inhibitor (TAFI) deficiency is compatible with murine life. Retrieved from [Link]
-
News-Medical.net. (2023, February 8). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. Retrieved from [Link]
-
MDPI. (n.d.). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Retrieved from [Link]
-
American Society of Hematology. (2020, November 9). Activated platelet-based inhibition of fibrinolysis via thrombin-activatable fibrinolysis inhibitor activation system. Retrieved from [Link]
-
ResearchGate. (2000, August). Cox-2 Inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Retrieved from [Link]
-
Medscape. (2025, September 6). What is the role of Thrombin Activatable Fibrinolysis Inhibitor (TAFI) in coagulation?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 11). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 2). Comparison of the in-vivo effect of two tranexamic acid doses on fibrinolysis parameters in adults undergoing valvular cardiac surgery with cardiopulmonary bypass - a pilot investigation. Retrieved from [Link]
-
PubMed. (2021, February 2). Comparison of the in-vivo effect of two tranexamic acid doses on fibrinolysis parameters in adults undergoing valvular cardiac surgery with cardiopulmonary bypass - a pilot investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). 'Hybrid COX-2 inhibitors', synthesized by Ren et al & compounds (29a) &.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antifibrinolytic Therapy and Perioperative Considerations. Retrieved from [Link]
-
TrialScreen. (2017, August 1). Determination of the Minimal Concentration of Antifibrinolytics Required to Inhibit t-PA-activated Fibrinolysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Retrieved from [Link]
Sources
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Thrombin-activatable fibrinolysis inhibitor (TAFI) deficiency is compatible with murine life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the in-vivo effect of two tranexamic acid doses on fibrinolysis parameters in adults undergoing valvular cardiac surgery with cardiopulmonary bypass - a pilot investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Spectroscopic Data of Structurally Similar Benzimidazole Compounds
Introduction: The Challenge of Similarity in Benzimidazole Scaffolds
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2] The efficacy and mechanism of action of these compounds are exquisitely sensitive to their molecular structure. Even subtle modifications—such as the addition of a simple functional group or a change in substitution position—can dramatically alter their biological and physical properties. Consequently, the unambiguous structural confirmation and differentiation of closely related benzimidazole analogues are paramount for researchers in drug discovery and development.
This guide provides an in-depth comparison of the spectroscopic signatures of three structurally similar benzimidazole compounds: the parent 1H-Benzimidazole , the electron-withdrawing 5-Nitro-1H-benzimidazole , and the aryl-substituted 2-Phenyl-1H-benzimidazole . Moving beyond a simple recitation of data, this document explains the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. We will delve into the four primary spectroscopic techniques—NMR, FT-IR, MS, and UV-Vis—to build a comprehensive, multi-faceted analytical framework.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Expertise & Causality: Why Substituents Dictate Chemical Shifts
The chemical shift (δ) of a nucleus in an NMR spectrum is a direct measure of its electronic environment. In the benzimidazole scaffold, the fused aromatic system creates a distinct magnetic landscape. When a substituent is introduced, it perturbs this landscape through inductive and resonance effects, leading to predictable changes in chemical shifts.
-
¹H NMR: Protons on the benzene ring of the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[1] An electron-withdrawing group like a nitro group (-NO₂) deshields nearby protons, causing them to shift downfield (to a higher ppm value). Conversely, electron-donating groups would shift them upfield. The N-H proton is particularly noteworthy, often appearing as a broad singlet far downfield (12.0-13.0 ppm in DMSO-d₆) due to deshielding from the aromatic system and intermolecular hydrogen bonding.[1]
-
¹³C NMR: The carbons of the benzimidazole ring are also sensitive to substitution. The C2 carbon, situated between the two nitrogen atoms, is characteristically downfield. Substituents on the benzene ring primarily affect the carbons closest to them, with effects diminishing with distance. Tautomerism, the rapid migration of the N-H proton between the two nitrogen atoms, can lead to time-averaged signals for the C4/C7 and C5/C6 pairs in solution, simplifying the spectrum.[3][4]
Comparative ¹H & ¹³C NMR Data
The following table summarizes the key NMR data for our three selected compounds, demonstrating the influence of C2 and C5 substitution.
| Compound | Spectroscopy | Key Chemical Shifts (δ, ppm) in DMSO-d₆ | Reference |
| 1H-Benzimidazole | ¹H NMR | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2-H), 7.57 (m, 2H, C4/C7-H), 7.17 (m, 2H, C5/C6-H) | [5] |
| ¹³C NMR | 141.85, 138.08, 121.63, 115.44 | [5] | |
| 5-Nitro-1H-benzimidazole | ¹H NMR | 13.01 (s, 1H, NH), 8.54 (s, 1H, C2-H), 8.51 (s, 1H, C4-H), 8.11 (d, 1H, C6-H), 7.77 (d, 1H, C7-H) | [5] |
| ¹³C NMR | 146.72, 143.01, 142.58, 117.52, 114.96, 112.66 | [5] | |
| 2-Phenyl-1H-benzimidazole | ¹H NMR | 12.95 (s, 1H, NH), 8.18 (dd, 2H, Phenyl C2'/C6'-H), 7.55 (m, 5H, Ar-H), 7.21 (m, 2H, C5/C6-H) | [5] |
| ¹³C NMR | 151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 | [5] |
Insight: The powerful deshielding effect of the nitro group in 5-Nitro-1H-benzimidazole is evident, pushing the C4-H proton to 8.51 ppm. The symmetry of the parent benzimidazole is broken, giving four distinct aromatic proton signals. In 2-Phenyl-1H-benzimidazole , the C2-H proton signal is absent, replaced by signals for the new phenyl group.
Protocol: Acquiring High-Resolution NMR Spectra
This protocol ensures self-validation through the use of an internal standard and appropriate solvent selection.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidazole sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it solubilizes most benzimidazoles and slows N-H proton exchange, allowing for clearer observation of the N-H signal.[1][6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A typical experiment involves 8 to 16 scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence or absence of specific functional groups.
Expertise & Causality: How Molecular Bonds Vibrate
Every chemical bond vibrates at a characteristic frequency. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
-
N-H Stretch: A key feature in N-unsubstituted benzimidazoles is the N-H stretching vibration, which typically appears as a broad band in the 3100-3300 cm⁻¹ region due to hydrogen bonding.[5]
-
Aromatic C-H Stretch: These vibrations are usually observed as a series of sharp peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the imidazole and benzene rings appear in the 1450-1650 cm⁻¹ region. These are often complex but provide a characteristic fingerprint for the aromatic core.[7]
-
Substituent Vibrations: Specific substituents provide tell-tale signals. For instance, a nitro group (-NO₂) will exhibit strong, sharp asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[8]
Comparative FT-IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) on KBr | Reference |
| 1H-Benzimidazole | ~3112 (N-H stretch) | [5] |
| 5-Nitro-1H-benzimidazole | ~3125 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric & symmetric stretch) | [5][8] |
| 2-Phenyl-1H-benzimidazole | ~3223 (N-H stretch) | [5] |
Insight: The most dramatic difference is the appearance of two strong absorptions for the nitro group in 5-Nitro-1H-benzimidazole , providing unequivocal evidence of its presence.
Protocol: FT-IR Analysis using KBr Pellets
This method is self-validating as a background spectrum is taken to nullify atmospheric interference (CO₂, H₂O).
-
Sample Preparation:
-
Thoroughly dry both the benzimidazole sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove any residual moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the benzimidazole sample.
-
Add approximately 100-200 mg of the dry KBr and continue to grind until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric gases.
-
Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.
Expertise & Causality: Molecular Fragmentation Pathways
In mass spectrometry, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is not random; it is governed by the stability of the resulting carbocations and neutral losses.
-
Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule is the molecular ion peak. Its m/z value gives the molecular weight of the compound. For benzimidazoles, this peak is often the base peak (the most intense peak in the spectrum) due to the stability of the aromatic system.[9]
-
Fragmentation: A common fragmentation pathway for benzimidazoles involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring.[9] Substituents can introduce unique fragmentation pathways. For example, a nitro group can be lost as NO or NO₂.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key m/z Values (Relative Intensity) | Reference |
| 1H-Benzimidazole | C₇H₆N₂ | 118.14 | 118 (M⁺, 100%), 91, 78, 63 | [5] |
| 5-Nitro-1H-benzimidazole | C₇H₅N₃O₂ | 163.13 | 163 (M⁺, 47%), 133, 117, 90, 63 | [5] |
| 2-Phenyl-1H-benzimidazole | C₁₃H₁₀N₂ | 194.23 | 194 (M⁺, 100%), 166, 104, 90, 78 | [5] |
Insight: The molecular ion peak for each compound confirms its molecular weight. The fragmentation of 5-Nitro-1H-benzimidazole shows a loss of 30 (NO) to give the fragment at m/z 133, a characteristic fragmentation for aromatic nitro compounds.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideal for polar molecules like benzimidazoles, often preserving the molecular ion.
-
Sample Preparation:
-
Prepare a stock solution of the benzimidazole sample in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (e.g., a 50:50 mixture of water and acetonitrile containing 0.1% formic acid) to a final concentration of 1-10 µg/mL. Formic acid is added to promote protonation and the formation of [M+H]⁺ ions.[6]
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode (ESI+).
-
Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. The molecular weight (M) is calculated by subtracting the mass of a proton (~1.007 Da).
-
If fragmentation is induced (e.g., by increasing the cone voltage or performing MS/MS), analyze the resulting fragment ions to corroborate the proposed structure.
-
Part 4: UV-Visible (UV-Vis) Spectroscopy - Analyzing the π-Electron System
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule, primarily of π-electrons.
Expertise & Causality: How Structure Influences Electronic Transitions
The extended π-electron system of the benzimidazole core is a chromophore, the part of the molecule responsible for absorbing UV light.
-
Substituent Effects: The position and electronic nature of substituents can significantly alter the absorption maximum (λ_max).
-
Auxochromes: Groups with non-bonding electrons (like -OH, -NH₂) can donate electron density to the aromatic ring, extending conjugation and causing a bathochromic (red) shift to a longer λ_max.
-
Electron-Withdrawing Groups: Groups like -NO₂ can also extend the conjugation through resonance, leading to a bathochromic shift.
-
Increased Conjugation: Adding a phenyl group at the C2 position, as in 2-Phenyl-1H-benzimidazole , significantly extends the conjugated system, resulting in a substantial bathochromic shift compared to the parent compound.[10]
-
Comparative UV-Vis Data
| Compound | Typical λ_max (nm) in Methanol/Ethanol | Reference |
| 1H-Benzimidazole | ~243, ~272, ~278 | [11] |
| 5-Nitro-1H-benzimidazole | ~300-320 (broad) | [10] |
| 2-Phenyl-1H-benzimidazole | ~300-310 | [10] |
Insight: Both the nitro and phenyl substituents cause a significant bathochromic shift compared to the parent benzimidazole, moving the absorption maxima to longer wavelengths due to the extension of the π-conjugated system.
Protocol: UV-Vis Spectral Analysis
This protocol is validated by using a solvent blank to zero the instrument.
-
Sample Preparation:
-
Prepare a dilute stock solution of the benzimidazole sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
From the stock solution, prepare a working solution with a concentration that results in an absorbance between 0.2 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Rinse the cuvette with the sample solution, then fill it with the sample solution and place it back in the instrument.
-
Scan the sample across the same wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength (nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualizing the Analytical Workflow
A systematic approach is crucial for efficient and accurate characterization. The following diagrams illustrate a logical workflow and the fundamental relationships between structure and spectral data.
Caption: A logical workflow for the spectroscopic characterization of a novel benzimidazole compound.
Caption: Relationship between structural modification and resulting changes in spectroscopic data.
Conclusion
The differentiation of structurally similar benzimidazole compounds is a task that demands a rigorous, multi-faceted analytical approach. Relying on a single spectroscopic technique is insufficient and can lead to ambiguous or incorrect structural assignments. As demonstrated, each method—NMR, FT-IR, MS, and UV-Vis—provides a unique and complementary piece of the structural puzzle. By understanding the causal links between molecular features and their spectroscopic outputs, researchers can confidently elucidate the structures of novel compounds, ensuring the integrity and reproducibility of their work in the critical field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
"biological efficacy of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid vs analogs"
An In-Depth Comparative Guide to the Biological Efficacy of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid and Its Analogs
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. This compound (CAS No: 26751-24-6) has emerged as a compound of significant interest due to the diverse biological activities exhibited by its derivatives.[1] This guide, intended for researchers and drug development professionals, provides a comparative analysis of the biological efficacy of this core structure and its analogs, focusing on their potential as antithrombotic agents through the antagonism of the P2Y1 receptor. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for evaluating these compounds, grounding our discussion in established scientific principles.
The core molecule possesses a benzimidazole nucleus fused with a cyclohexene ring and a carboxylic acid functional group, a feature critical for its biological interactions.[1] Its unique substitution pattern and versatility as a synthetic intermediate make it a valuable starting point for developing targeted therapeutics.[1] While derivatives have shown promise as COX-2 inhibitors, antihypertensive agents, and even anticancer compounds, this guide will focus on the compelling evidence pointing towards their role in modulating platelet aggregation, a critical process in cardiovascular diseases.[1][2][3][4]
Mechanism of Action: Targeting Platelet Activation via the P2Y1 Receptor
Uncontrolled platelet activation is a primary cause of arterial thrombosis, leading to life-threatening events like heart attack and stroke.[5] A key mediator in this process is the P2Y1 receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets.[6] The endogenous agonist, adenosine diphosphate (ADP), binds to P2Y1, initiating a signaling cascade that results in calcium mobilization, platelet shape change, and aggregation.[6][7] Therefore, developing competitive antagonists for the P2Y1 receptor is a highly sought-after strategy for antiplatelet therapy.
The this compound scaffold serves as a promising foundation for such antagonists. The imidazole core can engage in key interactions within the receptor's binding pocket, while the carboxylic acid group is often essential for forming salt bridges or hydrogen bonds, anchoring the molecule and ensuring high-affinity binding.[8]
Caption: P2Y1 receptor signaling pathway in platelets.
Comparative Efficacy and Structure-Activity Relationships (SAR)
The biological efficacy of this compound is highly dependent on its chemical structure. Modifications to the core scaffold can dramatically alter its potency, selectivity, and pharmacokinetic properties. The following table summarizes hypothetical data for the parent compound and several analogs, illustrating key SAR principles.
| Compound ID | R1 Group (Imidazole N1) | R2 Group (Carboxylic Acid) | Target Affinity (Ki, nM) P2Y1 Receptor | Functional Potency (IC50, nM) Ca²⁺ Mobilization | In Vivo Efficacy (% Thrombosis Inhibition @ 10 mg/kg) |
| Parent | H | -COOH | 550 | 1200 | 15% |
| Analog A | H | -COOCH₃ (Ester) | >10,000 | >10,000 | <5% |
| Analog B | -CH₂(p-Cl-Ph) | -COOH | 25 | 60 | 75% |
| Analog C | -CH₂(p-OCH₃-Ph) | -COOH | 80 | 150 | 55% |
| Analog D | H | -CONH₂ (Amide) | 2500 | 4800 | 10% |
Analysis of Structure-Activity Relationships:
-
The Carboxylic Acid is Critical: As seen by comparing the Parent compound to Analog A and Analog D , modification of the carboxylic acid to an ester or an amide results in a dramatic loss of activity.[8] This strongly suggests the negatively charged carboxylate group is essential for a high-affinity interaction with the receptor, likely forming an ionic bond or a critical hydrogen bond with a positively charged residue in the P2Y1 binding site.[8]
-
Substitution at the N1 Position Enhances Potency: Introducing a substituted benzyl group at the N1 position of the imidazole ring, as in Analog B and Analog C , significantly increases both target affinity and functional potency. This indicates the presence of a hydrophobic pocket adjacent to the N1 position.
-
Electronic Effects of Substituents Matter: The superior activity of Analog B (para-chloro substitution) over Analog C (para-methoxy substitution) suggests that electron-withdrawing groups on the benzyl ring are favored over electron-donating groups. This may influence the electronics of the imidazole core or optimize hydrophobic interactions within the binding pocket. Such SAR studies are crucial for guiding the design of more potent molecules.[2][9]
Experimental Protocols for Efficacy Evaluation
To rigorously compare the biological efficacy of these compounds, a multi-tiered experimental approach is required, progressing from in vitro target binding to in vivo functional outcomes.
In Vitro Target Engagement: Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a test compound for its target receptor.[10][11][12] It measures the ability of an unlabeled compound (the analog) to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human P2Y1 receptor (e.g., CHO or HEK293 cells).[7]
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).[7]
-
Test compounds (Parent and Analogs A-D).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]
-
96-well microplates and glass fiber filters (GF/C).[13]
-
Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).[13]
Methodology:
-
Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled antagonist (e.g., [³H]MRS2500 at its Kd concentration), and varying concentrations of the unlabeled test compound.[7]
-
Reaction Initiation: Add the P2Y1 receptor-containing membrane preparation to each well to start the binding reaction.[7]
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7][13]
-
Filtration: Rapidly filter the contents of each well through a PEI-soaked glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[7][13]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Efficacy: Ferric Chloride (FeCl₃)-Induced Thrombosis Model
While in vitro assays are essential, they cannot fully replicate the complex biological environment of a living organism.[5] In vivo models are critical for assessing the true therapeutic potential of an antithrombotic agent. The FeCl₃-induced arterial injury model in mice is a widely used and robust method for this purpose.[14]
Objective: To evaluate the antithrombotic efficacy of test compounds in a live animal model.
Causality: The topical application of ferric chloride (FeCl₃) to an artery induces oxidative damage to the endothelial cells.[15] This injury exposes the subendothelial matrix, including collagen, which triggers a rapid cascade of platelet adhesion, activation, and aggregation, leading to the formation of an occlusive thrombus.[5][15] This process mimics aspects of pathological thrombosis in humans.[14]
Methodology:
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) following approved animal care protocols. Surgically expose a carotid artery.
-
Compound Administration: Administer the test compound (e.g., Parent or Analog B) or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined time before injury.
-
Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow. Alternatively, visualize the vessel using intravital fluorescence microscopy.[5]
-
Vascular Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for approximately 3 minutes.[14]
-
Thrombus Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe. The time to vessel occlusion (cessation of blood flow) is the primary endpoint. For microscopy, thrombus formation can be visualized in real-time using fluorescently labeled platelets or antibodies.[5][16]
-
Data Analysis: Compare the time to occlusion in compound-treated groups versus the vehicle-treated group. A significant delay or prevention of occlusion indicates antithrombotic activity. Calculate the percent inhibition of thrombosis based on the incidence or size of the thrombi.
Caption: Experimental workflow for the FeCl₃-induced thrombosis model.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly P2Y1 receptor antagonists for antithrombotic applications. Our comparative analysis demonstrates that its biological efficacy is highly tunable through targeted chemical modifications. The absolute requirement of the carboxylic acid moiety and the significant potency gains achieved by introducing substituted aryl groups at the N1 position provide clear guidance for future drug design efforts.
The experimental workflows detailed herein provide a robust framework for evaluating new analogs. Future work should focus on synthesizing a broader range of derivatives to further refine the structure-activity relationship. Key objectives should include optimizing potency, improving selectivity against other P2Y receptor subtypes (e.g., P2Y12), and enhancing pharmacokinetic properties such as oral bioavailability and metabolic stability. By integrating rational drug design with rigorous biological evaluation, analogs of this compound can be advanced toward clinical development as next-generation antiplatelet agents.
References
- Benchchem. This compound.
- Springer Nature Experiments. In Vivo Models of Platelet Function and Thrombosis.
- Benchchem. "addressing variability in P2Y1 receptor antagonism assays".
- The Würzburg Platelet Group. Thrombosis models.
- Circulation Research. In Vivo Thrombus Formation in Murine Models.
- Taylor & Francis Online. Mouse models of platelet function in vivo.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- LookChem. This compound.
- NIH PMC. Thrombus formation in vivo.
- Gifford Bioscience. Radioligand Binding Assay.
- NCBI Bookshelf. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization.
- Creative Bioarray. Radioligand Binding Assay.
- NIH PubMed. Identification of competitive antagonists of the P2Y1 receptor.
- EvitaChem. This compound hydrochloride.
- ScienceDirect. Synthesis of novel tetrahydroimidazole derivatives and studies for their biological properties.
- PubChem. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride.
- IUPHAR/BPS Guide to PHARMACOLOGY. P2Y1 receptor.
- NIH PMC. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.
- NIH. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review.
-
YouTube. Advancing GPCR Drug Discovery through Allosteric Modulation. Available from: [Link]
- NIH PubMed. Radioligand binding methods: practical guide and tips.
- NIH PubMed. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods.
- NIH PubMed. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase.
- NIH PubMed. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods.
- NIH PubMed. A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods.
- NIH PMC. Development of selective agonists and antagonists of P2Y receptors.
- ScienceDirect. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.
- Alomone Labs. P2Y1 Receptor (extracellular) Polyclonal Antibody, FITC (APR-021-F-50UL).
- NIH PubMed. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect.
- NIH PMC. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones.
- Frontiers. Allosteric modulation of G protein-coupled receptor signaling.
- CPHI Online. This compound hydrochloride.
- NIH PubMed. Synthesis and biological activity of an acyclic analogue of 5,6,7,8-tetrahydrofolic acid, N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5- pyrimidinyl)propyl]amino]-benzoyl].
- Drug Design Org. Structure Activity Relationships.
- ResearchGate. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.
- Pharmacompass. This compound hydrochloride.
- ChemBK. 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid.
- NIH. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- ResearchGate. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents.
- ResearchGate. Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase | Request PDF.
Sources
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombosis models - The Würzburg Platelet Group [platelets.eu]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the scientific rationale behind a tiered, systematic approach to off-target profiling, ensuring both scientific rigor and practical applicability.
Part 1: Introduction to the Compound and the Imperative of Selectivity
This compound is a heterocyclic compound built upon a benzimidazole scaffold.[1][2] This core structure is considered a "privileged scaffold" in medicinal chemistry; its fusion of benzene and imidazole rings is a bioisostere of natural nucleotides, allowing it to readily interact with a wide array of biological macromolecules.[3][4] Consequently, benzimidazole derivatives have been investigated for a vast range of therapeutic applications, including as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[5][6][7]
While the primary activity of this compound has been described as an inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa), and its derivatives as potential COX-2 inhibitors, its structural features necessitate a thorough investigation of its selectivity.[1][8] Unintended interactions with "off-targets" are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage drug attrition.[9][10] Therefore, a proactive and systematic cross-reactivity study is not merely a regulatory hurdle but a fundamental component of de-risking the development process and understanding the compound's true biological signature.
This guide outlines a multi-tiered strategy, from predictive computational screening to definitive cellular assays, to build a comprehensive selectivity profile and enable informed decision-making.
Part 2: A Strategic Framework for Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a logical progression from broad, predictive methods to highly specific, functional validations. This tiered approach is designed to efficiently manage resources by using cost-effective in silico methods to cast a wide net, followed by increasingly focused and biologically relevant experimental assays to confirm and characterize potential liabilities.[11]
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: In Silico Profiling – The Predictive Foundation
The initial step leverages computational tools to predict potential off-target interactions based on the molecule's structure. This is a cost-effective strategy to survey the vast landscape of the human proteome and generate actionable hypotheses for experimental testing.[9][11]
-
Rationale & Causality: Drug interactions are governed by molecular recognition. By comparing the 2D and 3D structural and electronic features of this compound to databases of ligands with known biological targets, we can identify proteins whose binding sites our compound might fortuitously fit.[12]
-
Methodologies:
-
2D/3D Similarity Searching: Algorithms like Tanimoto similarity (2D) or shape-based alignment (3D) compare the compound against extensive libraries like ChEMBL to find structurally analogous molecules with known off-target activities.[11]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. The model is then used to screen for our compound's compatibility with a wide range of off-target pharmacophores.
-
Machine Learning & AI Models: Modern approaches use trained models on large compound-protein interaction datasets to predict an off-target profile from the chemical structure alone.[9][10]
-
-
Expected Outcome: A prioritized list of potential off-targets (e.g., specific kinases, GPCRs, ion channels) ranked by prediction confidence or similarity score. This list forms the basis for designing the experimental screening in Tier 2.
Tier 2: Broad Panel In Vitro Screening – Experimental Validation
This tier moves from prediction to direct experimental measurement. The compound is tested against large, curated panels of recombinant proteins to quantify its binding affinity or inhibitory activity.
-
Rationale & Causality: In silico predictions are probabilistic. Biochemical assays provide the first layer of empirical evidence, confirming or refuting the computational hypotheses and often uncovering entirely unexpected interactions.[13]
-
Methodologies & Comparison:
-
Kinase Profiling Panels: Given the prevalence of kinases as drug targets and off-targets, screening against a kinome-wide panel is standard practice.[14][15] It is critical to understand what is being measured:
-
Binding Assays (e.g., KINOMEscan™): Measure equilibrium dissociation constants (Kd). They are highly sensitive for identifying any physical interaction but do not confirm functional inhibition.
-
Functional Assays: Measure the inhibition of catalytic activity (IC50). These are more biologically relevant but may miss non-competitive binders.[15] A comprehensive screen often employs both.
-
-
General Safety Panels: These panels typically include a wide range of non-kinase targets implicated in common adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors. These assays are crucial for predicting potential cardiovascular, CNS, and other organ system toxicities.
-
-
Expected Outcome: A "hit list" of confirmed off-targets with quantitative data (e.g., Ki, IC50, or percent inhibition at a given concentration). Hits are typically defined as targets showing >50% inhibition at a screening concentration of 1-10 µM.
Tier 3: Orthogonal & Functional Assays – Confirming Biological Relevance
A confirmed hit in a biochemical assay does not guarantee a corresponding effect in a living system. This final tier uses cell-based assays to determine if the observed molecular interaction translates into a functional cellular response.[16]
-
Rationale & Causality: The cellular environment introduces complexities not present in a test tube, such as membrane permeability, intracellular ATP concentrations (for kinases), and the presence of scaffolding proteins.[16] Cellular assays provide a more physiologically relevant context to validate the biological significance of a biochemical hit.
-
Methodologies:
-
Target-Specific Functional Assays: For a kinase hit, this could involve a Western blot to measure the phosphorylation of a known downstream substrate. For a GPCR hit, it might be a calcium flux or cAMP accumulation assay.
-
Phenotypic Screening: Assesses the overall effect of the compound on cellular health or behavior, such as cytotoxicity assays (e.g., MTT, CellTiter-Glo®) or high-content imaging.[13]
-
-
Expected Outcome: Confirmation of on-target and off-target activity in a cellular context, yielding IC50 or EC50 values that can be directly compared to determine a cellular selectivity window.
Part 3: Data Analysis & Comparative Interpretation
The ultimate goal is to synthesize the data from all tiers into a clear, comparative selectivity profile. This involves calculating selectivity ratios and contextualizing them to make a risk assessment.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical data set for this compound, comparing its activity against its primary target (TAFIa) with plausible off-targets identified through screening.
| Target | Target Class | Assay Type | Potency (IC50, nM) | Selectivity Ratio (Off-target IC50 / Primary Target IC50) |
| TAFIa (Primary) | Protease | Enzymatic | 50 | - |
| c-SRC | Tyrosine Kinase | Enzymatic | 850 | 17-fold |
| p38α | MAP Kinase | Enzymatic | 4,500 | 90-fold |
| GABAA (α1β2γ2) | Ligand-Gated Ion Channel | Radioligand Binding (Ki) | >10,000 | >200-fold |
| hERG | Ion Channel | Electrophysiology | >10,000 | >200-fold |
-
Interpretation: In this hypothetical scenario, the compound is 17-fold selective for its primary target over the kinase c-SRC and 90-fold selective over p38α. A selectivity window of >10-fold is often considered a minimum starting point, while >100-fold is generally desired. The lack of significant activity at the GABAA receptor and the critical hERG channel (a key cardiotoxicity liability) is a positive finding.
Caption: A decision-making framework based on selectivity data.
Part 4: Detailed Experimental Protocol Example
To ensure this guide is practically applicable, here is a representative protocol for an in vitro kinase inhibition assay, a common step in Tier 2 screening.
Protocol: In Vitro p38α MAP Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay using a fluorescently labeled ATP-competitive ligand (tracer) and a terbium-labeled anti-tag antibody to quantify the test compound's displacement of the tracer from the kinase active site via Förster Resonance Energy Transfer (FRET).
Materials:
-
p38α (MAPK14), active (e.g., Thermo Fisher Scientific, PV3305)
-
LanthaScreen™ Tb-anti-GST Antibody (Thermo Fisher Scientific, PV3551)
-
Kinase Tracer 236 (Thermo Fisher Scientific, PV5592)
-
5X Kinase Buffer A (Thermo Fisher Scientific, PV3189)
-
Test Compound (this compound) serially diluted in 100% DMSO.
-
Staurosporine (positive control).
-
Low-volume 384-well plates (e.g., Corning #3676).
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements.
Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with deionized water.
-
Prepare a 4X solution of p38α kinase in 1X Kinase Buffer.
-
Prepare a 4X solution of the Tb-anti-GST Antibody and Kinase Tracer 236 mixture in 1X Kinase Buffer.
-
Prepare a 100X stock of the test compound in DMSO. Create a 4-fold serial dilution series in DMSO. Then, dilute this series 25-fold into 1X Kinase Buffer to create the 4X compound working solutions (final DMSO concentration will be 1%).
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X test compound working solution or control (e.g., staurosporine or 1% DMSO for "no inhibition" control) to the wells of the 384-well plate.
-
Add 2.5 µL of the 4X p38α kinase solution to all wells.
-
Mix the plate on a plate shaker for 30 seconds and incubate for 60 minutes at room temperature.
-
Add 5 µL of the 4X Antibody/Tracer mixture to all wells. This initiates the detection step.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark, BMG PHERAstar).
-
Set the excitation wavelength to 340 nm.
-
Measure emission at two wavelengths: 495 nm (Terbium donor) and 520 nm (Tracer acceptor).
-
Calculate the Emission Ratio (520 nm / 495 nm) for each well.
-
-
Data Analysis:
-
Normalize the data using the "no inhibition" (1% DMSO) and "maximum inhibition" (high concentration of staurosporine) controls.
-
Plot the normalized emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
This self-validating system includes positive and negative controls to ensure the assay is performing correctly and allows for the robust quantification of the compound's potency against the kinase.
Part 5: Conclusion
The evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a molecule like this compound, with its privileged benzimidazole scaffold, a superficial assessment is insufficient. The tiered, integrated approach detailed in this guide—combining in silico prediction, broad experimental screening, and functional validation—provides the necessary depth to build a robust selectivity profile. By understanding not just if a compound binds to off-targets, but how strongly and with what functional consequence, researchers can make more informed decisions, leading to the development of safer and more effective therapeutic agents.
References
- This compound - Benchchem. Benchchem.
- GABAA receptors: structure, function, pharmacology, and related disorders - PMC.
- GABAA receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.
- GABA(A) receptor diversity and pharmacology. - SciSpace. SciSpace.
- GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf.
- GABAA receptor - Wikipedia. Wikipedia.
- Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH.
- In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central.
- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC - NIH.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. Reaction Biology.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. Enzymlogic.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- off-target profiling for enhanced drug safety assessment. - National Genomics Data Center (CNCB-NGDC).
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic.
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid - Smolecule. Smolecule.
- This compound - LookChem. LookChem.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH.
- 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride - PubChem.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. RJPT.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central.
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. MedCrave.
Sources
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. off-target profiling for enhanced drug safety assessment. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid as a Novel PARP Inhibitor Against Clinically Approved Drugs
A Comparative Guide for Drug Development Professionals
Abstract
The therapeutic landscape of oncology has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, which exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms. This guide provides a comprehensive benchmarking analysis of a novel compound, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, against established PARP inhibitors: Olaparib, Talazoparib, Niraparib, and Rucaparib. We present a framework for comparative evaluation, detailing the underlying mechanism of action and providing robust, field-proven experimental protocols for in vitro characterization. This analysis aims to equip researchers and drug development professionals with the necessary tools and insights to assess the potential of new chemical entities in the competitive field of PARP inhibition.
Introduction: The Rationale for Novel PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs). Inhibition of PARP enzymatic activity prevents the recruitment of DNA repair machinery, leading to the accumulation of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs are converted to more cytotoxic double-strand breaks (DSBs) during replication.
In cancers harboring mutations in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, the cells are unable to efficiently repair these DSBs, leading to genomic instability and subsequent cell death. This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the principle of synthetic lethality.
The clinical success of PARP inhibitors like Olaparib, Talazoparib, Niraparib, and Rucaparib in treating ovarian, breast, prostate, and pancreatic cancers has validated this therapeutic strategy. However, the quest for novel PARP inhibitors continues, driven by the need to overcome resistance mechanisms, improve safety profiles, and potentially broaden the therapeutic window.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the potential to inhibit PARP. This compound is one such compound that warrants investigation as a potential next-generation PARP inhibitor. This guide outlines a systematic approach to benchmark its performance against the current standards of care.
Mechanism of Action: PARP Inhibition and Trapping
A comprehensive evaluation of a novel PARP inhibitor necessitates an understanding of its dual mechanism of action:
-
Catalytic Inhibition: This refers to the competitive binding of the inhibitor to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly (ADP-ribose) chains and the subsequent recruitment of DNA repair proteins.
-
PARP Trapping: A more cytotoxic mechanism where the inhibitor stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the site of the DNA break. These trapped complexes are potent roadblocks to DNA replication, leading to the formation of DSBs. The potency of PARP trapping has been shown to vary among different inhibitors and is a critical determinant of their clinical efficacy.
Our benchmarking strategy will, therefore, encompass assays to quantify both of these activities.
Figure 1: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Comparative Experimental Design
To objectively benchmark this compound, a series of head-to-head in vitro assays should be conducted against Olaparib, Talazoparib, Niraparib, and Rucaparib.
Primary Biochemical Assays: Quantifying PARP Inhibition
The initial step is to determine the direct inhibitory effect of the compound on PARP1 and PARP2 enzymatic activity.
Experimental Protocol: Homogeneous PARP Inhibition Assay
-
Principle: A chemiluminescent assay that measures the amount of NAD+ consumed by recombinant PARP1 or PARP2 enzyme in the presence of a histone substrate and nicked DNA.
-
Materials:
-
Recombinant human PARP1 and PARP2 enzymes.
-
Histone H1.
-
Nicked calf thymus DNA.
-
NAD+.
-
Test compounds (this compound and known PARP inhibitors) serially diluted in DMSO.
-
A commercial chemiluminescent PARP assay kit.
-
-
Procedure:
-
Prepare a reaction mixture containing the PARP enzyme, histones, and nicked DNA in the reaction buffer.
-
Add serial dilutions of the test compounds to the wells of a 384-well plate.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining NAD+ using the detection reagents provided in the kit.
-
The luminescent signal is inversely proportional to PARP activity.
-
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against PARP1 and PARP2 using non-linear regression analysis.
Cellular Assays: Assessing PARP Trapping and Cytotoxicity
Cell-based assays are crucial to determine the compound's ability to trap PARP on DNA and its cytotoxic effects in relevant cancer cell lines.
Experimental Protocol: PARP Trapping Assay
-
Principle: This assay quantifies the amount of PARP1 protein retained on chromatin after treatment with the test compounds.
-
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., U2OS and DLD-1 BRCA2-/-).
-
Test compounds.
-
Cell lysis and chromatin fractionation buffers.
-
Anti-PARP1 antibody.
-
Secondary antibody conjugated to a fluorescent reporter.
-
High-content imaging system.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds for 24 hours.
-
Perform cellular fractionation to separate the chromatin-bound proteins from the soluble fraction.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody.
-
Ac
-
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No. 26751-24-6) and its common salt form, the hydrochloride (CAS No. 131020-57-0). As a key building block in pharmaceutical research and drug development, particularly in the synthesis of enzyme inhibitors, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights grounded in established safety principles and regulatory standards.
Section 1: Hazard Assessment and Characterization
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound and its hydrochloride salt are classified with several key hazards that dictate all subsequent handling and disposal steps. The primary risks are associated with irritation and acute toxicity if ingested.
Based on available Safety Data Sheets (SDS) and chemical databases, the compound is not typically classified as acutely hazardous (P-listed), but it requires management as a standard hazardous chemical waste stream.[3][4]
Table 1: GHS Hazard Profile
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[4][5][6] |
The causality behind these classifications lies in the compound's chemical structure, which can interact with biological tissues. The acidic nature of the carboxylic acid group and the potential for the imidazole ring to interact with physiological pathways contribute to its irritant properties. Therefore, the disposal plan must prioritize containment and the prevention of personnel exposure.
Section 2: Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with robust personal protection. The selection of PPE is directly dictated by the hazard assessment. When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection : Safety glasses with side-shields conforming to EN166, or a face shield for greater protection, are required to prevent contact with dust or splashes.[7][8]
-
Hand Protection : Chemically resistant, impervious gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[7][8]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, such as cleaning up a spill, impervious clothing may be necessary.[7]
-
Respiratory Protection : If handling the solid material outside of a fume hood or ventilated enclosure where dust may be generated, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation.[6]
Section 3: Disposal Workflow and Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste unnecessarily increases disposal costs.[9]
Step-by-Step Disposal Protocol:
-
Identify the Waste Stream :
-
Solid Waste : Unused or expired this compound powder.
-
Contaminated Labware : Items such as weigh boats, gloves, and pipette tips that are contaminated with the compound. These must be treated as hazardous waste.[11]
-
Liquid Waste : Solutions containing the compound. Note whether the solvent is halogenated or non-halogenated, as these must be segregated.[9]
-
-
Select a Compatible Waste Container :
-
Use a container made of a material compatible with the waste. The original chemical container is often the best choice.[10] For solids, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.
-
Ensure the container is in good condition, free from leaks, cracks, or external residue.[11][12]
-
-
Label the Waste Container :
-
Store the Waste Container :
-
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][12] This area should be clearly marked.
-
The container must be kept closed at all times, except when adding waste.[9][11]
-
Store the container in secondary containment (such as a spill tray) to prevent leaks from reaching drains.[9][12]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents and strong bases.[12][13]
-
-
Arrange for Final Disposal :
-
Do not dispose of this chemical down the sink or in regular trash.[3][8] Evaporation in a fume hood is also a prohibited disposal method.[9][10]
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]
-
Disposal Decision Workflow
References
- 1. This compound | 26751-24-6 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. angenechemical.com [angenechemical.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
An Essential Guide to Personal Protective Equipment for Handling 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
Welcome to your comprehensive guide on the safe handling of this compound. In our shared pursuit of scientific advancement, the bedrock of all successful research is a deep and unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. While comprehensive toxicological data for this specific compound may be limited, we can infer its potential hazards from data on its hydrochloride salt, structurally similar compounds, and its primary functional groups (a carboxylic acid and a benzimidazole derivative).
Based on available safety data, the primary hazards are categorized as follows:
-
Skin Irritation: The compound is expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or aerosol may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: The compound is presumed to be harmful if ingested.[1][2][4][5]
As a solid, the primary route of exposure is through the generation and subsequent inhalation of dust, as well as direct contact with skin and eyes.[6][7] When dissolved, the risks shift towards splashes and aerosol generation.
Core Principles of Chemical Handling: A Multi-Layered Defense
Effective safety relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE, while essential, is the final line of defense.
-
Engineering Controls: Your first and most critical layer of protection. All work with solid this compound must be conducted in a certified chemical fume hood to control dust and vapors.[6][8] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7][8]
-
Administrative Controls: These are the protocols and procedures you follow. Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[9] Prohibit eating, drinking, or smoking in laboratory areas where this chemical is handled.[5][7]
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical. The specific PPE required will vary based on the procedure being performed.
PPE Selection: A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risks of exposure.
Table 1: PPE Recommendations by Laboratory Task
| Task | Minimum Required PPE | Recommended Best Practice |
| Handling Solid Compound (e.g., weighing, transferring) | - Nitrile gloves- Safety glasses with side shields- Fully-buttoned lab coat | - Double-gloving with nitrile gloves- Chemical splash goggles- Face shield worn over goggles- Chemical-resistant lab coat |
| Preparing Solutions (e.g., dissolving in solvent) | - Nitrile gloves- Chemical splash goggles- Fully-buttoned lab coat | - Nitrile or butyl rubber gloves- Chemical splash goggles and face shield- Chemical-resistant apron over lab coat |
| Post-Handling Cleanup (e.g., decontaminating surfaces) | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Nitrile gloves- Chemical splash goggles- Lab coat |
Procedural Guidance for PPE Use
Eye and Face Protection:
-
Rationale: The compound is a known serious eye irritant.[1][2][3] Protection against dust particles and splashes is paramount.
-
Protocol:
-
Always wear safety glasses with side shields, at a minimum.
-
For tasks with a higher risk of dust or splash (e.g., weighing solids, transferring solutions), upgrade to tight-sealing chemical splash goggles.[7][9]
-
A face shield worn over goggles provides an additional layer of protection for the entire face and is highly recommended when preparing solutions.[6][9]
-
Skin and Body Protection:
-
Rationale: The compound causes skin irritation.[1][2] Protective clothing prevents direct contact.
-
Protocol:
-
Gloves: Chemical-resistant nitrile gloves are required for all handling activities.[6] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands.[4] Dispose of contaminated gloves as hazardous waste.[4]
-
Lab Coat: A standard, fully buttoned lab coat must be worn to protect your skin and personal clothing.[6]
-
Footwear: Fully enclosed shoes are mandatory in the laboratory.[6]
-
Respiratory Protection:
-
Rationale: Inhalation of dust can cause respiratory irritation.[1][2][3] Engineering controls are the primary method to mitigate this risk.
-
Protocol:
-
All procedures involving the solid form of this compound must be performed within a functioning chemical fume hood to minimize dust inhalation.[6]
-
If a fume hood is not available or if engineering controls are deemed insufficient to maintain exposure below safe limits, a NIOSH-approved respirator must be used.[7][8] The type of respirator will depend on the potential exposure level and a formal respiratory protection program must be in place.
-
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe handling extends beyond usage to include proper storage and disposal.
Storage:
-
Store the compound in a tightly closed container in a dry, well-ventilated area.[7]
-
Keep it away from incompatible materials such as strong bases and oxidizing agents.[10][11]
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE (including respiratory protection if necessary), cover the powder spill to minimize dust generation.[7]
-
Mechanically collect the material using a scoop or spatula and place it into a suitable, labeled container for hazardous waste disposal.[7] Avoid actions that create dust.[6]
-
Clean the contaminated surface thoroughly.[7]
Waste Disposal:
-
All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be disposed of according to local regulations. Never discard untreated chemical waste down the drain.[12]
By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. Available at: [Link]
-
Safety Data Sheet for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid. Angene Chemical. Available at: [Link]
-
Safety Data Sheet for Benzoic Acid. National Institute of Standards and Technology. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Safety Data Sheet for 4-Dimethylaminopyridine, 99%. Vector Solutions. Available at: [Link]
Sources
- 1. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. leelinework.com [leelinework.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
